CEP131 Human Pre-designed siRNA Set A
Description
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Properties
Molecular Formula |
C46H48N12O9 |
|---|---|
Molecular Weight |
912.9 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[4-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m0/s1 |
InChI Key |
DAKOVCJVMZQQAH-GYSVSWRBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of CEP131 in Human Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a dynamic and critical component of the centrosome and centriolar satellites. This technical guide provides a comprehensive overview of the current understanding of CEP131's function in human cells. It delves into its intricate involvement in fundamental cellular processes including ciliogenesis, cell cycle progression, genome stability, and signal transduction. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers and professionals in the field of cell biology and drug development.
Core Functions of CEP131
CEP131 is a multifaceted protein with pivotal roles in maintaining cellular equilibrium. Its functions are intricately linked to its subcellular localization and its dynamic interactions with a host of other proteins.
Ciliogenesis and Flagellar Formation
CEP131 is a key regulator of primary cilia and flagella formation.[1][2] In proliferating cells, its ubiquitination by the E3 ligase MIB1 sequesters it within centriolar satellites, thereby preventing premature cilia formation.[1][3] However, under conditions of cellular stress (e.g., UV radiation or heat shock) or during normal ciliogenesis, a non-ubiquitinated form of CEP131 is rapidly recruited to the centrosome and basal bodies.[1][3] This translocation is dependent on microtubules and the p38 MAPK signaling pathway.[1][3]
While transient knockdown of CEP131 impairs ciliogenesis[1], chronic loss through genetic deletion in mice suggests the existence of compensatory mechanisms for cilia formation in most tissues, with the notable exception of sperm flagella, where its absence leads to defects and male infertility.[4] CEP131 also acts as a negative regulator of the BBSome complex's ciliary trafficking by interacting with BBS4.[1][5]
Cell Cycle Progression and Centriole Duplication
CEP131 is essential for optimal cell proliferation and proper cell cycle progression.[1][3] Its localization to the centrosome is regulated in a cell-cycle-dependent manner.[6][7][8] Depletion of CEP131 leads to a reduction in the rate of cell proliferation.[6][7]
Furthermore, CEP131 plays a crucial role in centriole duplication. It is required for the centrosomal localization of several key proteins involved in this process, including CEP152, WDR62, CEP63, and CDK2.[1][3] Overexpression of CEP131 has been shown to promote centrosome amplification.[9][10]
Genome Stability
A critical function of CEP131 is its contribution to the maintenance of genomic integrity.[6][7][8] Depletion of CEP131 results in centriole amplification, which can lead to multipolar mitosis, chromosomal instability, and an increase in post-mitotic DNA damage.[6][7]
Regulation of Mitochondrial Apoptosis
Recent evidence has expanded the functional repertoire of CEP131 to include the regulation of mitochondrial apoptosis.[11][12] In a non-ciliary T-cell line, the absence of CEP131 led to a delayed release of cytochrome c from mitochondria upon the induction of apoptosis, resulting in delayed caspase activation and cell death.[11][12] This suggests an intrinsic role for CEP131 in modulating mitochondrial permeabilization.[11][12]
Subcellular Localization
CEP131 exhibits a dynamic subcellular localization, which is central to its diverse functions. It is primarily found at:
-
Centriolar Satellites: In interphase, CEP131 is a component of these small, electron-dense granules that cluster around the centrosome.[1][6][11] Its localization to the satellites is dependent on PCM1.[6]
-
Centrosome/Basal Body: CEP131 is also found at the core of the centrosome and at the basal body of cilia.[1][9] Its localization to the centriolar core is dependent on pericentrin and CEP290.[6][7]
-
Ciliary Transition Zone: During spermiogenesis, CEP131 becomes enriched at the transition zone at the base of the ciliary axoneme.[1]
-
Acrosome and Head-Tail Coupling Apparatus (HTCA): In sperm cells, it is also localized to the Golgi-derived acrosome and the HTCA.[1]
The trafficking of CEP131 to and from the centrosome is a microtubule- and dynein-dynactin-dependent process.[3][6][7][8]
Protein Interactions and Signaling Pathways
CEP131 functions as a node in a complex network of protein interactions that are crucial for its regulatory roles.
Key Interacting Partners
| Interacting Protein | Functional Significance |
| PCM1 | Recruits CEP131 to centriolar satellites.[6] |
| Pericentrin (PCNT) | Required for CEP131 localization to the centriolar core.[6] |
| CEP290 | Required for CEP131 localization to the centriolar core.[6] Interacts with CEP131.[1] |
| MIB1 | E3 ubiquitin ligase that ubiquitinates CEP131, leading to its sequestration in centriolar satellites.[1] |
| p38 MAPK | Signaling pathway required for the displacement of non-ubiquitinated CEP131 from centriolar satellites to the centrosome during ciliogenesis and cellular stress.[1][3] |
| MAPKAPK2 (MK2) | Phosphorylates CEP131 at Ser-47 and Ser-78 in response to UV stress, promoting its binding to 14-3-3 proteins and cytoplasmic sequestration.[1][3][13] |
| 14-3-3 proteins | Bind to phosphorylated CEP131, leading to its cytoplasmic sequestration and inhibition of new centriolar satellite formation.[1][3] |
| Plk4 | Directly interacts with and phosphorylates CEP131 at Ser-78 to maintain centriolar satellite integrity.[13][14] Overexpression of CEP131 stabilizes Plk4.[9][10] |
| STIL | Phosphorylated CEP131 enhances its interaction with STIL, promoting STIL recruitment to the centriole.[9] |
| BBS4 | CEP131 interacts with BBS4, limiting its availability to the BBSome complex and thus negatively regulating its ciliary localization.[1][5] |
| CEP152, WDR62, CEP63 | CEP131 is required for their centrosomal localization.[1][3] |
| CDK2 | CEP131 promotes its centrosomal localization.[1][3] |
| SDCCAG8 | Interacts with CEP131.[1][3] |
| DCTN1 (Dynactin) | Interacts with CEP131, involved in its transport.[1][3] |
Signaling Pathways
// Nodes UV_Stress [label="UV Stress / Heat Shock", fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", fillcolor="#FBBC05"]; MK2 [label="MAPKAPK2 (MK2)", fillcolor="#FBBC05"]; CEP131_Satellites [label="CEP131\n(at Centriolar Satellites)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_CEP131 [label="p-CEP131\n(Ser47, Ser78)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteins_1433 [label="14-3-3 Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoplasmic_Sequestration [label="Cytoplasmic\nSequestration", shape=ellipse, fillcolor="#F1F3F4"]; Ciliogenesis_Stress [label="Stress-induced\nCiliogenesis", shape=ellipse, fillcolor="#F1F3F4"]; Non_Ub_CEP131 [label="Non-ubiquitinated CEP131\n(to Centrosome/Basal Body)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plk4 [label="Plk4", fillcolor="#FBBC05"]; p_CEP131_S78 [label="p-CEP131\n(Ser78)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Satellite_Integrity [label="Centriolar Satellite\nIntegrity", shape=ellipse, fillcolor="#F1F3F4"]; MIB1 [label="MIB1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_CEP131 [label="Ub-CEP131", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferating_Cells [label="Proliferating Cells", fillcolor="#F1F3F4"]; Inhibit_Ciliogenesis [label="Inhibition of untimely\ncilia formation", shape=ellipse, fillcolor="#F1F3F4"];
// Edges UV_Stress -> p38_MAPK [label="activates"]; p38_MAPK -> MK2 [label="activates"]; MK2 -> CEP131_Satellites [label="phosphorylates"]; CEP131_Satellites -> p_CEP131; p_CEP131 -> Proteins_1433 [label="binds"]; Proteins_1433 -> Cytoplasmic_Sequestration [label="leads to"]; UV_Stress -> Non_Ub_CEP131 [label="induces translocation of"]; Non_Ub_CEP131 -> Ciliogenesis_Stress [label="promotes"]; Plk4 -> CEP131_Satellites [label="phosphorylates"]; CEP131_Satellites -> p_CEP131_S78; p_CEP131_S78 -> Satellite_Integrity [label="maintains"]; Proliferating_Cells -> MIB1 [label="activates"]; MIB1 -> CEP131_Satellites [label="ubiquitinates"]; CEP131_Satellites -> Ub_CEP131; Ub_CEP131 -> Inhibit_Ciliogenesis [label="results in"]; } caption: CEP131 signaling pathways in response to cellular cues.
Quantitative Data Summary
| Experimental Condition | Observation | Quantitative Effect | Reference |
| CEP131 Depletion (siRNA) | Centriole Amplification | Increased frequency of cells with >2 centrioles. | [6] |
| Multipolar Mitosis | Increased frequency of multipolar mitosis. | [6] | |
| Cell Proliferation | Significant decrease in replicating cells. | [6] | |
| CEP131 Knockout (CRISPR/Cas9) | Cell Proliferation | Slightly reduced proliferation. | [14] |
| Sensitivity to Nutrient Stress | Increased sensitivity to serum-free and 1% serum media. | [14] | |
| CEP131 Overexpression | Centrosome Amplification | Significantly increased proportion of cells with four centrioles. | [9] |
Experimental Protocols
Immunofluorescence Staining for CEP131 Localization
This protocol is adapted for visualizing the subcellular localization of CEP131 in cultured mammalian cells.[15][16][17][18][19][20]
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS) grown on sterile glass coverslips.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727).
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: Anti-CEP131 antibody (use at manufacturer's recommended dilution).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash cells three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate cells with the primary anti-CEP131 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence microscope.
// Nodes Start [label="Cells on Coverslip", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with PBS"]; Fixation [label="Fixation\n(4% PFA or Methanol)"]; Wash2 [label="Wash with PBS"]; Permeabilization [label="Permeabilization\n(Triton X-100)"]; Wash3 [label="Wash with PBS"]; Blocking [label="Blocking\n(BSA or Serum)"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-CEP131)"]; Wash4 [label="Wash with PBS"]; Secondary_Ab [label="Secondary Antibody Incubation\n(Fluorophore-conjugated)"]; Wash5 [label="Wash with PBS"]; DAPI [label="Nuclear Staining (DAPI)"]; Wash6 [label="Wash with PBS"]; Mount [label="Mount on Slide"]; Image [label="Fluorescence Microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Wash1; Wash1 -> Fixation; Fixation -> Wash2; Wash2 -> Permeabilization; Permeabilization -> Wash3; Wash3 -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Wash4; Wash4 -> Secondary_Ab; Secondary_Ab -> Wash5; Wash5 -> DAPI; DAPI -> Wash6; Wash6 -> Mount; Mount -> Image; } caption: Workflow for immunofluorescence staining of CEP131.
Co-Immunoprecipitation (Co-IP) to Identify CEP131 Interacting Proteins
This protocol is designed to isolate CEP131 and its binding partners from cell lysates.[21][22]
Materials:
-
Cultured cells expressing endogenous or tagged CEP131.
-
Ice-cold PBS.
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-CEP131 antibody or antibody against the tag.
-
Control IgG from the same host species as the primary antibody.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Lyse cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-CEP131 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry.
// Nodes Start [label="Cell Lysate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclear [label="Pre-clear with Beads"]; Antibody_Incubation [label="Incubate with anti-CEP131 Ab\nor Control IgG"]; Bead_Capture [label="Capture Complexes\nwith Protein A/G Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Proteins"]; Analysis [label="Analyze by Western Blot\nor Mass Spectrometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Preclear; Preclear -> Antibody_Incubation; Antibody_Incubation -> Bead_Capture; Bead_Capture -> Washing; Washing -> Elution; Elution -> Analysis; } caption: Workflow for Co-Immunoprecipitation of CEP131.
CRISPR/Cas9-Mediated Knockout of CEP131
This protocol provides a general framework for generating a CEP131 knockout cell line.[23]
Materials:
-
Human diploid cell line (e.g., hTERT-RPE1, HeLa).
-
Cas9 nuclease.
-
Two single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the CEP131 gene to induce a large deletion.
-
Transfection reagent or electroporation system.
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells (if applicable).
-
Single-cell cloning supplies.
-
Genomic DNA extraction kit.
-
PCR primers flanking the targeted region.
-
DNA sequencing services.
-
Anti-CEP131 antibody for Western blot validation.
Procedure:
-
Design and synthesize two sgRNAs targeting the CEP131 locus.
-
Co-transfect the cells with plasmids encoding Cas9 and the two sgRNAs, or deliver Cas9/sgRNA ribonucleoproteins (RNPs).
-
Enrich for transfected cells.
-
Perform single-cell cloning to isolate clonal populations.
-
Expand the clones and extract genomic DNA.
-
Screen for the desired deletion by PCR using primers that flank the target region.
-
Sequence the PCR products from positive clones to confirm the deletion.
-
Validate the absence of CEP131 protein expression by Western blotting.
Implications in Disease and Drug Development
Given its crucial roles in cell division, genome stability, and signaling, dysregulation of CEP131 has significant implications for human diseases, particularly cancer. Overexpression of CEP131 has been observed in hepatocellular carcinoma and is associated with poorer outcomes.[14] Its ability to promote centrosome amplification and stabilize the key cell cycle regulator Plk4 makes it a potential therapeutic target.[9][10]
Furthermore, the involvement of CEP131 in ciliogenesis connects it to the class of genetic disorders known as ciliopathies. Understanding the precise mechanisms by which CEP131 regulates cilia formation and function could provide insights into the pathogenesis of these diseases.
The recently discovered role of CEP131 in regulating mitochondrial apoptosis opens up new avenues for research into its involvement in diseases characterized by aberrant cell death, such as cancer and neurodegenerative disorders. Modulating CEP131 function could represent a novel strategy for sensitizing cancer cells to apoptosis-inducing therapies.
Conclusion
CEP131 is a centrally important protein that orchestrates a wide array of fundamental cellular processes. Its dynamic localization and complex network of interactions underscore its significance in maintaining cellular homeostasis. This guide provides a foundational understanding of CEP131's function, offering valuable information and methodologies for researchers and professionals seeking to further elucidate its roles in health and disease and to explore its potential as a therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 5. genecards.org [genecards.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. scbt.com [scbt.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Immunofluorescence for adherent cells [protocols.io]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 22. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 23. A CRISPR-del-based pipeline for complete gene knockout in human diploid cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CEP131 in Centrosome Duplication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical regulator of centrosome duplication, a process fundamental to cell division and genomic stability. Dysregulation of CEP131 has been implicated in centrosome amplification, a hallmark of many cancers, making it a person of interest for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of CEP131 in centrosome duplication, detailing its molecular interactions, regulatory mechanisms, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a comprehensive understanding of CEP131's pivotal function in maintaining cellular fidelity.
Introduction to CEP131 and Centrosome Duplication
The centrosome is the primary microtubule-organizing center in animal cells, orchestrating the formation of the bipolar spindle during mitosis to ensure accurate chromosome segregation. Centrosome duplication is a tightly regulated process that occurs once per cell cycle, ensuring that a dividing cell inherits a single centrosome. Errors in this process can lead to aneuploidy and are strongly associated with tumorigenesis.
CEP131 is a centriolar satellite protein that plays a crucial role in the initiation and regulation of centriole duplication.[1][2] It is involved in a complex network of protein-protein interactions centered around the master regulator of centriole biogenesis, Polo-like kinase 4 (Plk4).[3][4]
The Molecular Mechanism of CEP131 in Centrosome Duplication
CEP131 functions as a scaffold and a regulatory platform within the intricate machinery of centrosome duplication. Its primary role involves modulating the activity and stability of Plk4, a serine/threonine kinase that is essential for the initiation of procentriole formation.[3][4]
The Plk4-CEP131-STIL Axis
The initiation of centrosome duplication is governed by the Plk4/STIL/SAS-6 axis.[1][5] CEP131 is a direct substrate of Plk4 and plays a important role in this pathway.[4][5]
The process unfolds as follows:
-
Plk4-CEP131 Interaction: Plk4 directly interacts with CEP131.[4]
-
Phosphorylation of CEP131: Plk4 phosphorylates CEP131 at residues Serine 21 (S21) and Threonine 205 (T205).[5]
-
Enhanced STIL Interaction: This phosphorylation event significantly increases the affinity of CEP131 for STIL (SCL/TAL1 interrupting locus).[5]
-
STIL Recruitment and Plk4 Stabilization: The enhanced interaction with phosphorylated CEP131 leads to the excessive recruitment of STIL to the centriole. This accumulation of STIL at the centriole, in turn, stabilizes Plk4.[4][5]
-
Initiation of Centriole Duplication: The stabilized and activated Plk4 then initiates the downstream events of centriole duplication, including the recruitment of SAS-6 to form the cartwheel structure of the new centriole.[1]
Overexpression of CEP131 disrupts this delicate balance, leading to the over-recruitment of STIL, hyper-stabilization of Plk4, and consequently, centrosome amplification.[4][5]
Interaction with CEP152
CEP131 also plays a crucial role in the recruitment of another key centrosomal protein, CEP152, to the centrosome.[6][7] CEP152 is a known interaction partner of Plk4 and is also essential for centriole duplication.[3][7] The depletion of CEP131 has been shown to abrogate the centrosomal localization of CEP152, thereby impairing centriole duplication.[6] This suggests that CEP131 acts upstream of CEP152 in the pathway that localizes Plk4 to the centrosome.
Quantitative Data on CEP131 Function
The functional significance of CEP131 in centrosome duplication is underscored by quantitative data from various studies.
| Experimental Condition | Observation | Quantitative Value | Reference |
| CEP131 Overexpression | Increased Centrosome Amplification | ~10% increase in cells with >2 centrosomes or >4 centrioles | [4] |
| CEP131 Knockdown (siRNA) | Failure in Centriole Duplication | >84% of depleted cells in S phase failed to properly duplicate their centrioles | [6] |
| CEP131 Knockdown (siRNA) | Decrease in Four-Centriole Cells | Moderate decrease in the proportion of four-centriole cells | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of CEP131 in centrosome duplication.
siRNA-Mediated Knockdown of CEP131 in U2OS Cells
This protocol describes the transient knockdown of CEP131 using small interfering RNA (siRNA) in the U2OS human osteosarcoma cell line.
Materials:
-
U2OS cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
CEP131 siRNA duplexes (validated sequences)
-
Control (non-targeting) siRNA
-
6-well tissue culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed U2OS cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 75 pmol of CEP131 siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or immunofluorescence to assess centrosome number.
Immunofluorescence Staining for CEP131 and γ-tubulin
This protocol details the visualization of CEP131 and the centrosome marker γ-tubulin in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-CEP131 and Mouse anti-γ-tubulin
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation: Rinse cells briefly with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the coverslips with the antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the coverslips three times with PBS. Stain the nuclei with DAPI for 5 minutes. Rinse with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Co-immunoprecipitation of GFP-CEP131 and Myc-Plk4
This protocol describes the co-immunoprecipitation of exogenously expressed GFP-tagged CEP131 and Myc-tagged Plk4 from HEK293T cells.
Materials:
-
HEK293T cells
-
Expression vectors for GFP-CEP131 and Myc-Plk4
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GFP antibody or GFP-Trap beads
-
Protein A/G agarose (B213101) beads (if using an anti-GFP antibody)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting: anti-GFP and anti-Myc
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding GFP-CEP131 and Myc-Plk4.
-
Cell Lysis: After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-GFP antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Alternatively, use GFP-Trap beads and incubate for 1-2 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-GFP and anti-Myc antibodies to detect the co-immunoprecipitated proteins.
In Vitro Kinase Assay for Plk4 and CEP131
This protocol outlines an in vitro kinase assay to demonstrate the direct phosphorylation of CEP131 by Plk4.
Materials:
-
Recombinant purified Plk4 kinase
-
Recombinant purified CEP131 protein (or a fragment containing the phosphorylation sites)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE sample buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Plk4, and recombinant CEP131.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Detection: Analyze the incorporation of ³²P into CEP131 using a phosphorimager. An increase in the radioactive signal on the CEP131 band indicates direct phosphorylation by Plk4.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving CEP131 in centrosome duplication.
Caption: The Plk4-CEP131-STIL signaling pathway for centriole duplication.
Caption: Logical workflow of CEP131 overexpression leading to genomic instability.
Caption: Logical workflow of CEP131 depletion leading to centriole duplication failure.
Conclusion and Future Directions
CEP131 is a multifaceted protein that is indispensable for the precise regulation of centrosome duplication. Its role as a key mediator in the Plk4 signaling pathway highlights its importance in maintaining genomic stability. The overexpression of CEP131, leading to centrosome amplification, presents a compelling link to carcinogenesis and positions it as a potential therapeutic target.
Future research should focus on further dissecting the complex interplay between CEP131 and other centrosomal proteins. Investigating the upstream regulatory mechanisms that control CEP131 expression and localization will be crucial. Furthermore, the development of small molecule inhibitors that specifically target the CEP131-Plk4 or CEP131-STIL interaction could offer novel therapeutic strategies for cancers characterized by centrosome abnormalities. A deeper understanding of the structural basis of these interactions will be instrumental in such drug development efforts.
References
- 1. Direct interaction of Plk4 with STIL ensures formation of a single procentriole per parental centriole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. scispace.com [scispace.com]
- 4. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Centriolar satellites assemble centrosomal microcephaly proteins to recruit CDK2 and promote centriole duplication | eLife [elifesciences.org]
- 7. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
The Core Interactome and Signaling Networks of CEP131: A Technical Guide for Researchers
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical regulator of fundamental cellular processes, including ciliogenesis, centriole duplication, and the maintenance of genomic stability.[1][2][3] Its multifaceted roles are orchestrated through a complex network of protein-protein interactions and its integration into key signaling pathways. Dysregulation of CEP131 has been implicated in various pathologies, including cancer, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of the known protein interactions and signaling pathways involving CEP131, presenting available data in a structured format, detailing experimental methodologies, and visualizing complex networks to facilitate further research and drug development efforts.
CEP131 Protein Interactions
CEP131 functions as a scaffold and signaling hub, primarily localized to the centrioles and centriolar satellites.[4][5] Its interactions with a host of other centrosomal and signaling proteins are crucial for its function. The following tables summarize the key interacting partners of CEP131 identified through various experimental approaches. While direct quantitative binding affinities such as dissociation constants (Kd) are not extensively reported in the literature, the evidence for these interactions is robust, primarily derived from co-immunoprecipitation and mass spectrometry-based studies.
Table 1: Core Centrosomal and Ciliary Interactors of CEP131
| Interacting Protein | Cellular Location | Key Functions in Interaction | Experimental Evidence |
| PCM1 | Centriolar Satellites | Recruits CEP131 to centriolar satellites.[1][2] The interaction can be enhanced by cellular stress, such as UV radiation.[3] | Co-immunoprecipitation[1][3] |
| Pericentrin (PCNT) | Pericentriolar Material | Required for the localization of CEP131 to the centriolar core.[1][2] | Co-immunoprecipitation[1] |
| Cep290 | Centrosome, Ciliary Transition Zone | Localizes CEP131 to the centriolar core region.[1][2] Both proteins are critical for ciliogenesis.[5][6] | Co-immunoprecipitation[1] |
| CEP152 | Centrosome | CEP131 is required for the centrosomal localization of CEP152, which is essential for centriole duplication.[7] | Co-immunoprecipitation, Mass Spectrometry[7] |
| WDR62 | Centrosome | CEP131 is necessary for the centrosomal recruitment of WDR62, a microcephaly-associated protein.[7] | Co-immunoprecipitation[7] |
| CEP63 | Centrosome | The localization of CEP63 to the centrosome is dependent on CEP131.[3] | Co-immunoprecipitation[3] |
| BBS4 | Centriolar Satellites, Ciliary Basal Body | CEP131 interacts with BBS4 and negatively regulates the ciliary localization of the BBSome complex.[3] | Co-immunoprecipitation[3] |
| SDCCAG8 | Centriolar Satellites | Direct interaction has been reported.[3] | Co-immunoprecipitation[3] |
Table 2: Signaling and Regulatory Interactors of CEP131
| Interacting Protein | Cellular Location | Key Functions in Interaction | Experimental Evidence |
| Plk4 | Centrioles | Plk4 phosphorylates CEP131 at Serine 78, which is crucial for maintaining the integrity of centriolar satellites.[1][8] CEP131, in turn, can promote Plk4 stabilization.[3][9] | In vitro kinase assays, Mass Spectrometry, Co-immunoprecipitation[1][3] |
| STIL | Centrioles | Phosphorylation of CEP131 by Plk4 enhances its interaction with STIL, promoting the recruitment of STIL to the centriole for centriole duplication.[3][9] | Co-immunoprecipitation[3] |
| MK2 (MAPKAPK2) | Cytoplasm, Nucleus | Under cellular stress, MK2, a downstream effector of p38 MAPK, phosphorylates CEP131 at Serines 47 and 78.[2] | In vitro kinase assays[2] |
| 14-3-3 proteins | Cytoplasm | Phosphorylation of CEP131 by MK2 creates binding sites for 14-3-3 proteins, leading to the cytoplasmic sequestration of CEP131 and remodeling of centriolar satellites.[2] | Co-immunoprecipitation[2] |
| MIB1 | Centriolar Satellites | MIB1, an E3 ubiquitin ligase, can ubiquitinate CEP131.[3] | Co-immunoprecipitation[3] |
| Dynein-Dynactin Complex (DCTN1) | Microtubules | The transport and localization of CEP131 to the centrosome are dependent on the dynein-dynactin motor complex.[1][5] | Co-immunoprecipitation[1] |
Signaling Pathways Involving CEP131
CEP131 is a key component of signaling pathways that respond to cellular stress and regulate cell cycle progression. The following sections detail its role in the p38 MAPK and Plk4 signaling cascades.
The p38 MAPK Stress Response Pathway
Cellular stress, such as UV irradiation, triggers the activation of the p38 MAPK signaling cascade, leading to the remodeling of centriolar satellites. CEP131 is a key target in this pathway.
References
- 1. Tethering of an E3 ligase by PCM1 regulates the abundance of centrosomal KIAA0586/Talpid3 and promotes ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. tainstruments.com [tainstruments.com]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. Quantitative Yeast-Yeast Two Hybrid for the Discovery and Binding Affinity Estimation of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP131 Expression Across Diverse Cell Lines: A Technical Guide for Researchers
An in-depth exploration of Centrosomal Protein 131 (CEP131) expression, function, and regulation in various cell lines, providing researchers, scientists, and drug development professionals with a comprehensive resource for future studies.
Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical component of the centrosome and centriolar satellites.[1][2] It plays a pivotal role in fundamental cellular processes including centriole duplication, primary ciliogenesis, and the maintenance of genomic stability.[2][3] Given its integral functions, understanding the expression profile of CEP131 across different cell lines is paramount for research in cell biology, cancer biology, and the development of novel therapeutics. This technical guide provides a detailed overview of CEP131 expression at both the transcript and protein levels, outlines standardized protocols for its detection and quantification, and illustrates its involvement in key signaling pathways.
Quantitative Expression Analysis of CEP131
Comprehensive analysis of large-scale transcriptomic and proteomic datasets reveals a varied expression pattern of CEP131 across a multitude of human cell lines. This data is crucial for selecting appropriate model systems for functional studies of CEP131.
CEP131 mRNA Expression Levels
Transcriptomic data, presented in Transcripts Per Million (TPM), from a comprehensive analysis of 103 human cell lines from the Human Protein Atlas provides a quantitative landscape of CEP131 gene expression. The following table summarizes the expression levels across a selection of commonly used cell lines, categorized by their tissue of origin.
| Tissue of Origin | Cell Line | CEP131 mRNA Expression (TPM) |
| Bone Marrow | K-562 | 15.3 |
| RPMI-8226 | 12.1 | |
| Brain | U-87 MG | 8.9 |
| A-172 | 11.2 | |
| Breast | MCF7 | 10.5 |
| T-47D | 9.8 | |
| MDA-MB-231 | 12.4 | |
| Cervix | HeLa | 14.1 |
| Colon | HCT116 | 13.2 |
| HT-29 | 11.8 | |
| Kidney | HEK-293 | 13.5 |
| A-498 | 10.1 | |
| Liver | Hep G2 | 9.5 |
| Lung | A549 | 11.7 |
| NCI-H460 | 12.9 | |
| Ovary | OVCAR-3 | 10.8 |
| SK-OV-3 | 11.5 | |
| Prostate | PC-3 | 12.1 |
| DU 145 | 11.3 | |
| Skin | A-431 | 13.8 |
| SK-MEL-28 | 9.2 |
Data sourced and processed from the Mendeley Data repository for the Human Protein Atlas cell line section.
CEP131 Protein Expression Levels
Quantitative proteomics provides a direct measure of the functional molecules within the cell. The following table presents available data on CEP131 protein abundance in selected cell lines from the PaxDb database, a resource for protein abundance information.[4][5] Values are reported in parts per million (ppm).
| Cell Line | CEP131 Protein Abundance (ppm) |
| A549 | 3.8 |
| HeLa | 5.1 |
| HEK293 | 4.5 |
| K-562 | 2.9 |
| MCF7 | 4.2 |
Data sourced from PaxDb: Protein Abundance Database.[4]
It is important to note that protein abundance can be influenced by post-transcriptional and post-translational regulatory mechanisms, leading to potential discrepancies with mRNA levels.
Key Signaling Pathways Involving CEP131
CEP131 is a key regulatory node in at least two critical cellular processes: centriole duplication and ciliogenesis. Its interactions and post-translational modifications are central to the proper execution of these pathways.
Role in Centriole Duplication
CEP131 is a crucial player in the initiation of centriole duplication, a process tightly regulated to ensure the formation of a single new procentriole per existing centriole during the cell cycle.[6] CEP131 facilitates this process through its interaction with Polo-like kinase 4 (Plk4) and STIL (SCL/TAL1 interrupting locus).[1][4] Plk4, a master regulator of centriole duplication, phosphorylates CEP131.[4] This phosphorylation event enhances the interaction of CEP131 with STIL, promoting the recruitment of STIL to the centriole.[1][4] The accumulation of STIL at the centriole, in turn, stabilizes Plk4, creating a positive feedback loop that is essential for the initiation of procentriole assembly.[4] Overexpression of CEP131 can lead to the excessive recruitment of STIL, resulting in Plk4 stabilization and subsequent centrosome amplification, a hallmark of many cancers.[1][4]
Involvement in Ciliogenesis
CEP131 is also a key regulator of primary ciliogenesis, the process of forming a primary cilium, which functions as a cellular antenna for sensing extracellular signals.[3] In proliferating cells, the E3 ubiquitin ligase MIB1 ubiquitinates CEP131, leading to its sequestration within centriolar satellites and thereby preventing premature cilia formation. Upon induction of ciliogenesis, de-ubiquitinated CEP131 is released from the satellites and recruited to the basal body (the modified mother centriole). This process is dependent on microtubules and p38 MAPK signaling. At the basal body, CEP131 is required for the proper localization of other essential ciliogenesis proteins, ultimately enabling the assembly of the ciliary axoneme.
Experimental Protocols for CEP131 Analysis
Accurate and reproducible quantification and localization of CEP131 are essential for its study. The following sections provide standardized protocols for Western Blotting, quantitative Polymerase Chain Reaction (qPCR), and Immunofluorescence.
Western Blotting for CEP131 Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against CEP131 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for CEP131 mRNA Expression
qPCR is a sensitive method for quantifying gene expression at the mRNA level.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cultured cells using a column-based kit or Trizol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
2. qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for CEP131, and a SYBR Green or TaqMan-based qPCR master mix.
-
Use validated primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for CEP131 and the housekeeping gene.
-
Calculate the relative expression of CEP131 using the ΔΔCt method.
Immunofluorescence for CEP131 Localization
Immunofluorescence allows for the visualization of the subcellular localization of a protein.
1. Cell Preparation:
-
Seed cells on glass coverslips in a multi-well plate and culture to 50-70% confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
2. Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against CEP131 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
3. Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CEP131 [maayanlab.cloud]
- 4. pax-db.org [pax-db.org]
- 5. Version 4.0 of PaxDb: Protein abundance data, integrated across model organisms, tissues, and cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
The Role of AZI1/CEP131 in Ciliogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function of AZI1 (5-azacytidine-induced protein 1), also known as Centrosomal Protein 131 (CEP131), in the intricate process of ciliogenesis. AZI1 is a highly conserved centrosomal protein that plays a crucial, albeit non-essential, role in the formation and function of primary cilia and flagella. This document details its subcellular localization, its involvement in microtubule-based trafficking, and its critical interactions with key ciliary protein complexes, most notably the Bardet-Biedl Syndrome (BBS) ome. We present quantitative data on the effects of AZI1 modulation, detailed experimental protocols for its study, and visual representations of its known signaling pathways to facilitate a deeper understanding of its molecular mechanisms. This guide is intended to serve as a valuable resource for researchers investigating ciliopathies and professionals involved in the development of therapeutics targeting ciliary dysfunction.
Core Concepts: AZI1 Function in Ciliogenesis
AZI1/CEP131 is a key regulatory protein in the biogenesis of cilia and flagella. Its primary functions revolve around its role as a trafficking scaffold at centriolar satellites and the ciliary base.
Localization and Trafficking: AZI1 localizes to centriolar satellites, which are dynamic, non-membranous granules that cluster around the centrosome.[1][2] During ciliogenesis, which is often induced by serum starvation, AZI1 traffics along microtubules and becomes enriched at the basal body, the foundation of the cilium.[1][2] It is also found at the ciliary transition zone, a critical gatekeeping structure that controls the entry and exit of proteins from the ciliary compartment.[1][2] This strategic localization places AZI1 at the heart of the cellular machinery responsible for building and maintaining the cilium.
Role in Ciliogenesis: Acute depletion of AZI1 through siRNA-mediated knockdown results in a significant impairment of primary cilia formation.[1][2] Studies have consistently shown that the acute loss of AZI1 leads to a robust reduction in the percentage of ciliated cells, a phenotype that can be rescued by the expression of an siRNA-resistant form of AZI1.[1][2] This indicates a direct and important role for AZI1 in the assembly of the cilium.
Chronic vs. Acute Loss: Interestingly, the requirement for AZI1 in ciliogenesis appears to be context-dependent. While the acute loss of AZI1 severely hampers ciliogenesis, mice with a chronic knockout of the Azi1 gene exhibit grossly normal primary cilia in most tissues.[1][2] This suggests the existence of compensatory mechanisms that can overcome the chronic absence of AZI1. However, these compensatory mechanisms fail in the highly specialized process of sperm flagellogenesis, leading to male infertility in Azi1 null mice.[1][2] This highlights a conserved and non-redundant trafficking function for AZI1 in specific cellular contexts.
Interaction with the BBSome: A pivotal function of AZI1 in ciliogenesis is its interaction with the BBSome, a protein complex essential for ciliary membrane protein trafficking.[3][4][5] AZI1 directly interacts with the BBS4 subunit of the BBSome.[3][4][5] This interaction appears to regulate the trafficking of the entire BBSome complex to the cilium. Depletion of AZI1 leads to an increased accumulation of the BBSome within the primary cilium, suggesting that AZI1 may act as a negative regulator of BBSome entry or a scaffold for its proper localization and function at the ciliary base.[3][4][5]
Quantitative Data on AZI1 Function
The following tables summarize the key quantitative findings from studies investigating the role of AZI1 in ciliogenesis.
| Experimental Condition | Cell Type | Parameter Measured | Result | Reference |
| Acute AZI1 Depletion (siRNA) | Mouse Embryonic Fibroblasts (MEFs) | Percentage of ciliated cells | ~50% reduction | [1] |
| hTERT-RPE1 | Percentage of ciliated cells | Significant reduction | [1] | |
| Rescue of AZI1 Depletion | Mouse Embryonic Fibroblasts (MEFs) | Percentage of ciliated cells | Rescue to control levels with Azi1-GFP co-expression | [1] |
| Chronic AZI1 Loss (Azi1-/-) | Mouse Embryonic Fibroblasts (MEFs) | Percentage of ciliated cells | No significant difference compared to wild-type | [1][2] |
| Mouse Tissues (in vivo) | Cilia morphology and function | Grossly normal in most tissues | [1][2] | |
| Mouse Spermatozoa | Flagellar formation | Severe defects, leading to male infertility | [1][2] |
| Experimental Condition | Parameter Measured | Result | Reference |
| AZI1 Depletion (siRNA) | Ciliary localization of BBS9 (BBSome subunit) | Significant increase in ciliary accumulation | [3][5] |
| AZI1 Depletion in BBS3 or BBS5 null cells | Ciliary localization of the BBSome | Restoration of BBSome trafficking to cilia | [3][4] |
Signaling Pathways and Molecular Interactions
AZI1 functions within a complex network of protein-protein interactions at the centrosome and the base of the cilium. The following diagrams, generated using the DOT language, illustrate these key relationships.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of AZI1 in ciliogenesis.
siRNA-mediated Knockdown of AZI1
This protocol describes the acute depletion of AZI1 in cultured cells to study its effect on ciliogenesis.
Materials:
-
hTERT-RPE1 or Mouse Embryonic Fibroblasts (MEFs)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting AZI1/CEP131 (e.g., ON-TARGETplus SMARTpool)
-
Control non-targeting siRNA
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and 400 µL of complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Induction of Ciliogenesis: To induce ciliogenesis, replace the growth medium with serum-free medium and incubate for an additional 24-48 hours.
-
Analysis: Process the cells for immunofluorescence microscopy to assess the percentage of ciliated cells.
Immunofluorescence Staining for Cilia and AZI1
This protocol details the visualization of primary cilia and the subcellular localization of AZI1.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies:
-
Rabbit anti-AZI1/CEP131
-
Mouse anti-acetylated α-tubulin (for ciliary axoneme)
-
Goat anti-γ-tubulin (for basal body)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, 647)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS and then incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the coverslips twice with PBS and then mount them on glass slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Co-immunoprecipitation of AZI1 and Interacting Partners
This protocol is for the isolation and identification of proteins that interact with AZI1.
Materials:
-
Cell lysate from cells expressing tagged or endogenous AZI1
-
Co-immunoprecipitation (Co-IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-AZI1/CEP131 antibody or anti-tag antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-AZI1 or anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against potential interacting partners (e.g., BBS4, PCM1).
Conclusion and Future Directions
AZI1/CEP131 has emerged as a significant, though not universally essential, player in the complex process of ciliogenesis. Its role as a trafficking protein at the centriolar satellites and the ciliary base, particularly in regulating the ciliary localization of the BBSome, underscores its importance in maintaining ciliary protein composition. The disparate phenotypes observed between acute and chronic loss of AZI1 highlight the remarkable plasticity and compensatory capacity of the ciliary assembly machinery.
Future research should focus on several key areas. A comprehensive, unbiased proteomic analysis of the AZI1 interactome during different stages of ciliogenesis will be crucial to fully delineate its molecular network. Elucidating the specific signals that regulate AZI1's trafficking and its interaction with the BBSome will provide deeper insights into the dynamic control of ciliogenesis. Furthermore, understanding the precise compensatory mechanisms that are activated in the absence of AZI1 could reveal novel therapeutic targets for ciliopathies. For drug development professionals, a thorough understanding of the AZI1-BBSome axis may offer opportunities for the development of small molecules that can modulate ciliary protein trafficking and potentially ameliorate the symptoms of certain ciliopathies. The continued investigation of AZI1 will undoubtedly contribute to a more complete picture of ciliary biology and its role in human health and disease.
References
- 1. Navigating centriolar satellites: the role of PCM1 in cellular and organismal processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centriolar satellites expedite mother centriole remodeling to promote ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Centriolar Satellite Protein AZI1 Interacts with BBS4 and Regulates Ciliary Trafficking of the BBSome | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Tethering of an E3 ligase by PCM1 regulates the abundance of centrosomal KIAA0586/Talpid3 and promotes ciliogenesis | eLife [elifesciences.org]
KIAA1118 (FAN1): A Guardian of the Genome Through DNA Repair
An In-depth Technical Guide on the Role of FAN1/KIAA1118 in Genomic Stability for Researchers, Scientists, and Drug Development Professionals
Introduction
Genomic stability is paramount for cellular function and organismal health. The integrity of our DNA is constantly challenged by both endogenous and exogenous agents, leading to various forms of DNA damage. Among the most cytotoxic lesions are interstrand crosslinks (ICLs), which covalently link the two strands of the DNA double helix, posing a formidable block to essential processes like replication and transcription. The Fanconi Anemia (FA) pathway is a critical DNA repair network dedicated to resolving ICLs. A key player in this pathway is the Fanconi Anemia Associated Nuclease 1 (FAN1), a protein initially identified from the Kazusa cDNA sequencing project as KIAA1018. This technical guide provides a comprehensive overview of the function of FAN1, with a particular focus on its role in maintaining genomic stability through its nuclease activities and its intricate interplay with the FA pathway.
FAN1 (KIAA1018): Gene and Protein Overview
FAN1, also known as KIAA1018 or MTMR15, is a DNA repair nuclease that plays a crucial role in the Fanconi Anemia (FA) pathway.[1][2][3] The FAN1 protein possesses both 5'-3' exonuclease and 5' flap endonuclease activities, which are critical for the removal of DNA lesions.[1][3] Structurally, FAN1 contains a ubiquitin-binding zinc finger (UBZ) domain at its N-terminus and a VRR_nuc domain at its C-terminus which harbors the nuclease activity.[3] The UBZ domain is essential for its recruitment to sites of DNA damage through its interaction with monoubiquitinated FANCD2, a central protein in the FA pathway.[1][3]
The Critical Role of FAN1 in Maintaining Genomic Stability
The primary function of FAN1 in preserving genomic integrity lies in its contribution to the repair of DNA interstrand crosslinks (ICLs). Depletion or inactivation of FAN1 renders cells hypersensitive to ICL-inducing agents such as cisplatin (B142131) and mitomycin C (MMC), leading to increased chromosomal instability.[3][4] This heightened sensitivity underscores the essential role of FAN1 in mitigating the cytotoxic effects of these DNA damaging agents.
Quantitative Impact of FAN1 Deficiency on Cellular Survival and Genomic Integrity
The cellular consequences of FAN1 loss have been quantified in various studies, highlighting its importance in maintaining genomic stability. The following tables summarize key quantitative data from studies on FAN1-deficient cells.
| Cell Line | Treatment | FAN1 Status | Outcome Measure | Quantitative Result | Reference |
| HeLa | Cisplatin | siRNA knockdown | Cell Survival (Clonogenic Assay) | ~50% reduction in survival at 1 µM Cisplatin | [3] |
| HeLa | Mitomycin C (MMC) | siRNA knockdown | Cell Survival (Clonogenic Assay) | ~60% reduction in survival at 10 ng/mL MMC | [3] |
| DT40 (Chicken B-cell) | Cisplatin | Gene Knockout | Cell Survival | ~10-fold increased sensitivity compared to wild-type | [4] |
| DT40 (Chicken B-cell) | Mitomycin C (MMC) | Gene Knockout | Cell Survival | ~5-fold increased sensitivity compared to wild-type | [4] |
Table 1: Effect of FAN1 Deficiency on Cell Survival Following Treatment with ICL-Inducing Agents. This table summarizes the quantitative data on the decreased survival of cells lacking functional FAN1 when exposed to DNA crosslinking agents.
| Cell Line | Treatment | FAN1 Status | Outcome Measure | Quantitative Result | Reference |
| HeLa | Mitomycin C (MMC) | siRNA knockdown | Chromosomal Aberrations (breaks/radials per cell) | ~3-fold increase in aberrations | [3] |
| DT40 (Chicken B-cell) | Mitomycin C (MMC) | Gene Knockout | Chromosomal Aberrations (per 100 cells) | ~40 aberrations vs ~10 in wild-type | [4] |
| DT40 (Chicken B-cell) | Untreated | Gene Knockout | Sister Chromatid Exchanges (SCEs) per cell | No significant difference from wild-type | [4] |
| DT40 (Chicken B-cell) | Mitomycin C (MMC) | Gene Knockout | Sister Chromatid Exchanges (SCEs) per cell | No significant increase compared to untreated | [4] |
Table 2: Impact of FAN1 Deficiency on Genomic Instability. This table presents the quantitative increase in chromosomal damage observed in cells without functional FAN1, particularly after exposure to ICL-inducing agents.
Signaling Pathway and Mechanism of Action
FAN1 functions downstream of the core Fanconi Anemia complex and the monoubiquitination of FANCD2. The signaling cascade for FAN1-mediated ICL repair can be summarized as follows:
-
ICL Recognition: Stalled replication forks at the site of an ICL are recognized by the Fanconi Anemia core complex.
-
FANCD2 Monoubiquitination: The E3 ubiquitin ligase activity of the FA core complex monoubiquitinates the FANCD2 protein at lysine (B10760008) 561.
-
FAN1 Recruitment: The UBZ domain of FAN1 specifically recognizes and binds to monoubiquitinated FANCD2, recruiting FAN1 to the site of DNA damage.
-
Nuclease Activity and DNA Repair: Once recruited, the nuclease activity of FAN1 is thought to participate in the incision and excision of the DNA surrounding the ICL, a critical step in the unhooking of the crosslink. This allows for subsequent repair by other DNA repair pathways such as homologous recombination and translesion synthesis.[1]
Figure 1: FAN1 Signaling Pathway in ICL Repair. This diagram illustrates the recruitment and function of FAN1 in the Fanconi Anemia pathway for the repair of DNA interstrand crosslinks.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of FAN1 in genomic stability.
Clonogenic Survival Assay
This assay is used to determine the sensitivity of cells to DNA damaging agents.
Materials:
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
-
DNA damaging agents (e.g., Cisplatin, Mitomycin C)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the DNA damaging agent for a specified time (e.g., 1 hour for cisplatin). Include an untreated control.
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Fixing and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Calculation of Surviving Fraction:
-
Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE/100))
-
Figure 2: Experimental Workflow for Clonogenic Survival Assay. This diagram outlines the key steps involved in assessing cellular sensitivity to DNA damaging agents.
Analysis of Chromosomal Aberrations
This method is used to visualize and quantify chromosomal damage in metaphase spreads.
Materials:
-
Colcemid solution
-
Hypotonic solution (e.g., 75 mM KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
-
Microscope with imaging system
Procedure:
-
Cell Treatment: Treat cells with the DNA damaging agent (e.g., MMC) for a specified duration.
-
Metaphase Arrest: Add Colcemid to the culture medium and incubate for 2-4 hours to arrest cells in metaphase.
-
Cell Harvest: Collect the cells by trypsinization and centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes to swell the cells.
-
Fixation: Add fresh, ice-cold fixative to the cell suspension and incubate on ice for at least 30 minutes. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa solution.
-
Microscopic Analysis: Analyze at least 50-100 metaphase spreads per condition under a microscope. Score for chromosomal aberrations such as breaks, gaps, and radial formations.
FAN1 Nuclease Assay
This in vitro assay measures the enzymatic activity of purified FAN1 protein on specific DNA substrates.
Materials:
-
Purified recombinant FAN1 protein
-
Radiolabeled or fluorescently labeled DNA substrates (e.g., 5' flap, 5' exonuclease substrate)
-
Nuclease reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)
-
Stop solution (e.g., formamide (B127407) loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup: Set up the nuclease reaction by combining the purified FAN1 protein, labeled DNA substrate, and nuclease reaction buffer in a microfuge tube.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The appearance of smaller DNA fragments indicates nuclease activity.
Co-immunoprecipitation of FAN1 and FANCD2
This technique is used to demonstrate the in vivo interaction between FAN1 and FANCD2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against FAN1 or FANCD2
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the clarified lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both FAN1 and FANCD2 to confirm their co-precipitation.
Conclusion and Future Directions
FAN1 (KIAA1118) is a critical nuclease that functions as a key guardian of genomic stability, primarily through its role in the Fanconi Anemia pathway of interstrand crosslink repair. Its recruitment to sites of DNA damage by monoubiquitinated FANCD2 and its subsequent nuclease activity are essential for preventing the accumulation of toxic DNA lesions and maintaining the integrity of the genome. The hypersensitivity of FAN1-deficient cells to ICL-inducing agents highlights its potential as a therapeutic target. Developing small molecule inhibitors of FAN1 could sensitize cancer cells to chemotherapeutic agents like cisplatin, thereby enhancing their efficacy. Further research is warranted to fully elucidate the downstream consequences of FAN1's nuclease activity and its precise interplay with other DNA repair pathways. A deeper understanding of these mechanisms will undoubtedly open new avenues for the development of novel anti-cancer therapies and strategies to combat diseases associated with genomic instability.
References
The Role of Centrosomal Protein 131 (CEP131) in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1 (Azacytidine-induced gene 1), is a centriolar satellite protein that has emerged as a significant player in the progression of various cancers. Initially recognized for its role in maintaining genomic stability and ciliogenesis, recent evidence has illuminated its involvement in critical cancer-related processes, including cell cycle regulation, proliferation, and centrosome amplification. This technical guide provides an in-depth overview of the current understanding of CEP131's role in oncology, focusing on its molecular mechanisms, associated signaling pathways, and its potential as a therapeutic target. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating CEP131, and visual representations of its functional pathways to serve as a comprehensive resource for the scientific community.
Introduction
The centrosome is the primary microtubule-organizing center in animal cells, playing a pivotal role in cell division, polarity, and motility. Aberrations in centrosome number and function are hallmarks of cancer, contributing to chromosomal instability and aneuploidy.[1] Centriolar satellites are small, electron-dense granules that cluster around the centrosome and are involved in the transport of proteins to and from this organelle. CEP131 is a key component of these satellites.[1]
Dysregulation of CEP131 expression has been linked to several malignancies, including colon, breast, and non-small cell lung cancer (NSCLC).[2][3] Its overexpression often correlates with advanced tumor stages and poor patient prognosis, highlighting its potential as a biomarker and therapeutic target.[3][4] This guide will delve into the molecular intricacies of CEP131's involvement in two major cancer-promoting pathways: the Plk4/STIL pathway, which governs centrosome duplication, and the ERK/AKT signaling cascade, a central regulator of cell proliferation and survival.
Data Presentation: Quantitative Analysis of CEP131 in Cancer
The following tables summarize key quantitative data from seminal studies on CEP131 in cancer, providing a clear comparison of its expression levels and clinical correlations across different cancer types.
Table 1: CEP131 Expression in Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | Total Patients | High CEP131 Expression (%) | Low CEP131 Expression (%) | Source |
| NSCLC | 91 | 63.7% (58/91) | 36.3% (33/91) | [4] |
Table 2: Correlation of CEP131 Expression with Clinicopathological Features in NSCLC
| Feature | High CEP131 Expression (n=58) | Low CEP131 Expression (n=33) | P-value | Source |
| TNM Stage | 0.016 | [4] | ||
| I-II | 31 | 26 | ||
| III-IV | 27 | 7 | ||
| Nodal Status | 0.023 | [4] | ||
| Negative | 33 | 26 | ||
| Positive | 25 | 7 |
Signaling Pathways Involving CEP131 in Cancer Progression
CEP131 exerts its oncogenic functions through its involvement in distinct signaling pathways that control centrosome duplication and cell proliferation.
The Plk4/STIL Pathway and Centrosome Amplification
A critical function of CEP131 in cancer is its role in the Plk4/STIL (SCL/TAL1 interrupting locus) pathway, which is the master regulator of centriole duplication.[5][6] Overexpression of CEP131 has been shown to drive centrosome amplification, a common feature of cancer cells that leads to genomic instability.[3]
The mechanism involves the following steps:
-
Plk4-mediated Phosphorylation: Polo-like kinase 4 (Plk4) directly interacts with and phosphorylates CEP131.[5]
-
Enhanced STIL Interaction: Phosphorylated CEP131 exhibits an increased binding affinity for STIL.[5]
-
STIL Recruitment and Plk4 Stabilization: This enhanced interaction leads to the excessive recruitment of STIL to the centriole. The accumulation of STIL at the centriole, in turn, stabilizes Plk4.[3][5]
-
Centrosome Amplification: The stabilized and activated Plk4 then drives aberrant centriole duplication, resulting in centrosome amplification and contributing to the malignant phenotype.[3][5]
The ERK/AKT Signaling Pathway and Cell Proliferation
In non-small cell lung cancer (NSCLC), CEP131 has been shown to promote cell proliferation by activating the ERK (extracellular signal-regulated kinase) and AKT (protein kinase B) signaling pathways.[2][4] These pathways are central regulators of cell growth, survival, and cell cycle progression.
Knockdown of CEP131 in NSCLC cells leads to:
-
Decreased Phosphorylation: Reduced phosphorylation (and thus activity) of key upstream kinases PI3K and MEK1/2, and their downstream effectors AKT, ERK1/2, and GSK-3β.[4]
-
Cell Cycle Arrest: An accumulation of cells in the G1 phase of the cell cycle, and a corresponding decrease in the S phase population.[2]
-
Altered Cell Cycle Regulators: Decreased expression of pro-proliferative proteins (Cyclin D1, Cyclin E, CDK2, CDK4, CDK6) and increased expression of cell cycle inhibitors (p21, p27).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of CEP131.
Immunohistochemistry (IHC) for CEP131 in Paraffin-Embedded Tissues
This protocol is adapted from studies investigating CEP131 expression in NSCLC tissues.[4]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 0.01 M citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave at high power for 15 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature.
-
Wash three times with phosphate-buffered saline (PBS).
-
-
Blocking of Non-specific Binding:
-
Incubate slides with 10% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against CEP131 (e.g., rabbit polyclonal) diluted in PBS (typically 1:100 to 1:400) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.
-
-
Signal Development:
-
Wash slides three times with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for CEP131 and Pathway-Related Proteins
This protocol is a composite from studies on both the Plk4/STIL and ERK/AKT pathways.[4][5]
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Example antibodies and typical dilutions include:
-
anti-CEP131 (1:1000)
-
anti-p-ERK1/2 (1:1000)
-
anti-ERK1/2 (1:1000)
-
anti-p-AKT (1:1000)
-
anti-AKT (1:1000)
-
anti-Plk4 (1:1000)
-
anti-STIL (1:1000)
-
anti-GAPDH (loading control, 1:5000)
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, 1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Proliferation (MTT) Assay Following CEP131 Knockdown
This protocol is based on the methodology used to assess the effect of CEP131 on NSCLC cell proliferation.[2]
-
siRNA Transfection:
-
Seed cells (e.g., A549 or SPC-A-1) in 96-well plates.
-
Transfect cells with CEP131-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Culture:
-
Culture the transfected cells for 24, 48, 72, and 96 hours.
-
-
MTT Incubation:
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
In Vivo Xenograft Model for Tumor Growth Assessment
This protocol is adapted from a study investigating the effect of CEP131 overexpression on colon cancer growth.[3]
-
Cell Preparation:
-
Harvest cancer cells (e.g., HCT116) stably overexpressing CEP131 or a control vector.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
-
Animal Model:
-
Use 4-6 week old male BALB/c nude mice.
-
-
Subcutaneous Injection:
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Monitoring:
-
Measure tumor volume every 3-4 days using calipers. Calculate the volume using the formula: Volume = (length x width^2) / 2.
-
-
Endpoint:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period (e.g., 4 weeks).
-
Excise the tumors for further analysis (e.g., IHC, Western blotting).
-
Conclusion and Future Directions
CEP131 is a multifaceted protein with a clear and significant role in the progression of several cancers. Its involvement in the fundamental processes of centrosome duplication and cell proliferation, through the Plk4/STIL and ERK/AKT pathways respectively, positions it as a compelling target for cancer therapy. The overexpression of CEP131 in various tumors and its association with poor clinical outcomes underscore its potential as a prognostic biomarker.
Future research should focus on several key areas:
-
Therapeutic Targeting: The development of small molecule inhibitors or other therapeutic modalities that specifically target CEP131 or its interactions with key binding partners like Plk4 and STIL could offer novel treatment strategies.
-
Biomarker Validation: Large-scale clinical studies are needed to validate the prognostic and predictive value of CEP131 expression across a wider range of cancer types.
-
Upstream Regulation: A deeper understanding of the upstream mechanisms that lead to CEP131 overexpression in cancer is required. This could reveal additional therapeutic targets.
-
Role in Metastasis: While CEP131's role in proliferation is established, its potential involvement in other aspects of cancer progression, such as invasion and metastasis, warrants further investigation.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the role of CEP131 in cancer. The detailed protocols and summarized data herein should facilitate the design and execution of new studies aimed at unraveling the full potential of CEP131 as a target in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bicellscientific.com [bicellscientific.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Understanding the Specificity of Pre-designed siRNA Targeting CEP131: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical considerations for utilizing pre-designed small interfering RNAs (siRNAs) to study the function of Centrosomal Protein 131 (CEP131). Ensuring the specificity of siRNA-mediated gene silencing is paramount for accurate data interpretation and the successful development of potential therapeutic applications. This document outlines the function of CEP131, presents representative data on siRNA performance, details essential experimental validation protocols, and visualizes key signaling pathways and workflows.
The Critical Role of CEP131
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of centrosome and cilium biology. It is involved in centriole duplication, ciliogenesis, and the maintenance of genomic stability.[1][2][3] CEP131 is a component of centriolar satellites, which are dynamic protein granules that cluster around the centrosome and play a crucial role in protein trafficking to and from the centrosome and primary cilium.[4] Recent studies have also implicated CEP131 in the regulation of mitochondrial apoptosis, highlighting its diverse cellular functions.[5] Given its involvement in fundamental cellular processes, CEP131 is a protein of significant interest in various research fields, including cancer biology and developmental disorders.
Data Presentation: Evaluating Pre-designed CEP131 siRNA Performance
The selection of a highly specific and efficient siRNA is the first step toward a successful gene silencing experiment. Pre-designed siRNAs from commercial vendors are developed using sophisticated algorithms that predict the most effective and specific sequences.[6] These algorithms often incorporate features to minimize off-target effects, such as by avoiding sequences with seed region homology to other transcripts.[3] While vendors guarantee a certain level of knockdown, the actual performance can vary depending on the cell type, transfection efficiency, and other experimental conditions.[7]
Below is a representative table summarizing the expected quantitative data for a set of pre-designed siRNAs targeting human CEP131. This data is illustrative and serves as a guide for the types of information researchers should seek or generate.
| siRNA Identifier | Target Sequence (Antisense Strand) | Predicted On-Target Efficacy (% Knockdown) | Validated On-Target Efficacy (qPCR) | Key Off-Target Genes Identified (Microarray) |
| CEP131-siRNA-01 | 5'-UAGCUAGCUAGCUAGCUAGCU-3' | 85% | 82% ± 5% | Gene A, Gene B |
| CEP131-siRNA-02 | 5'-GCUAGCUAGCUAGCUAGCUAG-3' | 92% | 90% ± 4% | None significant |
| CEP131-siRNA-03 | 5'-CUAGCUAGCUAGCUAGCUAGC-3' | 78% | 75% ± 6% | Gene C |
| Negative Control | Scrambled Sequence | N/A | No significant change | None |
Experimental Protocols for siRNA Specificity Validation
Rigorous experimental validation is essential to confirm the on-target efficacy and assess the off-target effects of pre-designed siRNAs. Below are detailed methodologies for key experiments.
siRNA Transfection and Knockdown Validation by quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to introduce siRNA into cells and quantify the reduction in target mRNA levels.
a. Cell Culture and Transfection:
-
Twenty-four hours prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. Use antibiotic-free medium.
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well, dilute the desired concentration of siRNA (e.g., 10 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.[7]
b. RNA Isolation and cDNA Synthesis:
-
After incubation, lyse the cells directly in the well using a lysis buffer from an RNA isolation kit (e.g., QIAGEN RNeasy Mini Kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Thermo Fisher Scientific SuperScript IV VILO Master Mix).
c. qPCR Analysis:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative knockdown of CEP131 mRNA levels, normalized to the housekeeping gene and compared to a negative control siRNA-treated sample.[1]
Global Off-Target Analysis by Microarray
a. Sample Preparation:
-
Transfect cells with the CEP131 siRNA and a negative control siRNA as described in the previous protocol.
-
At the optimal time point for knockdown, harvest the cells and isolate total RNA of high quality.
b. Microarray Hybridization and Scanning:
-
Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5) using a labeling kit.
-
Hybridize the labeled RNA to a microarray chip containing probes for the entire transcriptome.
-
Wash the microarray chip to remove unbound labeled RNA.
-
Scan the microarray chip using a microarray scanner to detect the fluorescence intensity of each spot.
c. Data Analysis:
-
Normalize the microarray data to account for variations in labeling and hybridization.
-
Identify differentially expressed genes between the CEP131 siRNA-treated sample and the negative control-treated sample.
-
Perform bioinformatics analysis to identify any unintended genes that are significantly up- or down-regulated, which represent potential off-target effects.[9] Pay close attention to genes with seed sequence complementarity to the siRNA.
Mandatory Visualizations
The following diagrams illustrate the CEP131 signaling pathway and a typical experimental workflow for validating siRNA specificity.
Caption: CEP131 signaling network at the centrosome.
Caption: Workflow for validating CEP131 siRNA specificity.
Conclusion: Best Practices for Ensuring Specificity
To ensure the reliability of functional studies involving the knockdown of CEP131, a multi-faceted approach to validation is crucial. The following best practices should be adopted:
-
Perform Dose-Response Experiments: Titrate the siRNA concentration to use the lowest effective dose that achieves significant knockdown. This can help to minimize off-target effects, which are often concentration-dependent.
-
Include Proper Controls: Always include a non-targeting (scrambled) negative control siRNA and a positive control siRNA targeting a well-characterized housekeeping gene to ensure transfection efficiency.
-
Validate at both mRNA and Protein Levels: While qPCR is essential for quantifying mRNA knockdown, Western blotting should be performed to confirm the reduction of the CEP131 protein.
-
Consider Rescue Experiments: To definitively prove that a phenotype is due to the loss of CEP131, perform a rescue experiment by introducing a form of the CEP131 gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA target site).
By adhering to these rigorous validation strategies, researchers can confidently attribute their findings to the specific knockdown of CEP131, leading to a more accurate understanding of its cellular functions and its potential as a therapeutic target.
References
- 1. FlexiTube siRNA [qiagen.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ON-TARGETplus siRNA for gene silencing | Revvity [horizondiscovery.com]
- 4. Silencer™ Select Pre-Designed siRNA - FAQs [thermofisher.com]
- 5. FlexiTube siRNA Premix [qiagen.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Insights into effective RNAi gained from large-scale siRNA validation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silencer Select siRNAs | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ON-TARGETplus Non-targeting Control siRNAs [horizondiscovery.com]
- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide to CEP131 Human Pre-designed siRNA Set A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the CEP131 Human Pre-designed siRNA Set A, a critical tool for researchers investigating the multifaceted roles of the Centrosomal Protein 131 (CEP131). CEP131, also known as AZI1, is a key regulator in fundamental cellular processes, including ciliogenesis, centrosome duplication, and the maintenance of genomic stability.[1][2] This document outlines the technical specifications of the siRNA set, detailed experimental protocols for its application, and explores the signaling pathways in which CEP131 is a pivotal component.
Core Concepts: Understanding CEP131 and RNA Interference
CEP131 is a centrosomal protein that plays a crucial role in cell polarity, migration, growth, and division.[2] It is integral to the formation of primary cilia, sensory organelles that act as signaling hubs.[3][4] Furthermore, CEP131 is involved in the intricate process of centrosome duplication, ensuring the proper segregation of chromosomes during mitosis.[5] Dysregulation of CEP131 has been linked to genomic instability and has been identified as a potential factor in cancer development.[5][6]
RNA interference (RNAi) is a natural biological process where small interfering RNAs (siRNAs) induce the degradation of specific messenger RNA (mRNA) molecules, leading to the silencing of the corresponding gene. Pre-designed siRNA sets, such as the one for CEP131, are powerful tools that harness this mechanism to allow for the targeted knockdown of a specific gene, enabling researchers to study its function through loss-of-function experiments.[7]
Product Overview: this compound
The this compound typically contains three distinct siRNA duplexes designed to target different regions of the human CEP131 mRNA.[1] This multi-sequence approach increases the likelihood of achieving significant gene knockdown.[8] The set also includes essential controls for robust experimental design:
-
Negative Control siRNA: A non-targeting siRNA with no known homology to the human, mouse, or rat genomes. This is crucial for distinguishing sequence-specific silencing from non-specific cellular responses.[8]
-
Positive Control siRNA: Often targeting a housekeeping gene like GAPDH, this control helps to verify the efficiency of the transfection process.[8]
-
FAM-labeled Negative Control siRNA: A fluorescently tagged, non-targeting siRNA that allows for the visual confirmation of successful siRNA delivery into the cells via fluorescence microscopy.[8]
Data Presentation: Expected Knockdown Efficiency
While specific knockdown efficiencies for each of the three siRNAs in the CEP131 set are determined experimentally, manufacturers of pre-designed siRNA sets generally guarantee that at least one of the siRNAs will achieve a knockdown of greater than 70% of the target mRNA level.[7] The average knockdown efficiency is often higher, typically around 80-90%.[9] Below is a representative table illustrating potential experimental outcomes for the three siRNAs in the set.
| siRNA Target | Transfection Concentration (nM) | Time Point (hours) | Mean % Knockdown of CEP131 mRNA (± SD) |
| CEP131 siRNA-1 | 50 | 48 | 85 ± 5.2 |
| CEP131 siRNA-2 | 50 | 48 | 72 ± 7.8 |
| CEP131 siRNA-3 | 50 | 48 | 92 ± 3.1 |
| Negative Control | 50 | 48 | 0 ± 2.5 |
Note: The data presented in this table is illustrative and based on typical performance guarantees for pre-designed siRNAs. Actual results will vary depending on the cell line, transfection efficiency, and experimental conditions.
Experimental Protocols
siRNA Transfection Protocol
This protocol is a general guideline for the transfection of CEP131 siRNA into cultured human cells, such as HeLa or U2OS cells, in a 24-well plate format. Optimization is recommended for different cell types and experimental conditions.
Materials:
-
This compound (including controls)
-
Appropriate cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX, MCE HY-K2017)[8]
-
Nuclease-free water
-
24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection. This typically takes 18-24 hours.[8]
-
siRNA Reconstitution: Briefly centrifuge the siRNA tubes to collect the lyophilized powder at the bottom. Resuspend the siRNAs in nuclease-free water to a stock concentration of 20 µM.[8]
-
Preparation of Transfection Complexes (per well):
-
Solution A: Dilute 1.25 µL of the 20 µM siRNA stock solution in 50 µL of serum-free medium to achieve a final concentration of 50 nM. Mix gently and incubate for 5 minutes at room temperature.[8]
-
Solution B: Dilute 2.5 µL of the siRNA transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[8]
-
Combine Solution A and Solution B. Mix gently and incubate for 15-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[8]
-
-
Transfection:
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, the medium can be replaced with complete medium containing serum and antibiotics.[8]
-
Analysis: Analyze gene knockdown 24-96 hours post-transfection. The optimal time for analysis will depend on the stability of the CEP131 protein and the specific experimental goals.[8]
Quantitative Real-Time PCR (qPCR) for Knockdown Validation
To quantify the reduction in CEP131 mRNA levels, qPCR is the recommended method.[10]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for human CEP131 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample (CEP131 siRNA-treated, negative control, and mock-transfected) and for each gene (CEP131 and the reference gene).
-
A typical reaction includes cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CEP131 and the reference gene in all samples.
-
Calculate the relative expression of CEP131 mRNA using the ΔΔCt method. The expression level in the negative control or mock-transfected cells is typically set as the baseline (100%).
-
Visualizing CEP131's Role: Signaling Pathways and Workflows
To better understand the functional context of CEP131, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
CEP131 in Centrosome Duplication
CEP131 in Ciliogenesis Initiation
Experimental Workflow for CEP131 Knockdown Analysis
Conclusion
The this compound is an invaluable resource for elucidating the complex functions of CEP131. By enabling the specific and efficient silencing of this gene, researchers can dissect its roles in critical cellular processes such as ciliogenesis and centrosome duplication, and further explore its implications in disease states like cancer. The combination of a well-designed siRNA set with robust experimental protocols and a clear understanding of the underlying signaling pathways provides a powerful approach for advancing our knowledge of cell biology and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of centriolar satellite integrity and its physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CEP131 Gene: Ontology, Cellular Localization, and Signaling Networks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical regulator of fundamental cellular processes, including ciliogenesis, centrosome duplication, and genome stability. Its dysregulation has been implicated in various diseases, making it a person of interest for therapeutic development. This technical guide provides a comprehensive overview of CEP131's gene ontology, its precise subcellular localization, and its intricate involvement in cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts targeting CEP131 and its associated networks.
Gene Ontology of CEP131
Gene Ontology (GO) annotations provide a standardized description of a gene's biological roles. CEP131 is involved in a diverse range of molecular functions, biological processes, and is a component of several key cellular structures.
Table 1: Gene Ontology of CEP131
| GO Category | Term | Evidence Code(s) |
| Molecular Function | Protein Homodimerization Activity | IEA, ISO |
| Protein-containing Complex Binding | IDA | |
| Biological Process | Cilium Assembly | IMP |
| Intraciliary Transport Involved in Cilium Assembly | IMP | |
| Regulation of Centrosome Duplication | IMP | |
| Protein Localization to Centrosome | IMP | |
| Maintenance of Genome Stability | IMP | |
| G2/M Transition of Mitotic Cell Cycle | TAS | |
| Cellular Component | Centriolar Satellite | IDA, ISO |
| Centrosome | IDA, ISO | |
| Ciliary Basal Body | ISO | |
| Ciliary Transition Zone | IDA | |
| Microtubule Organizing Center | IDA | |
| Intercellular Bridge | IDA |
Evidence Codes provide information about the type of evidence that supports the annotation. Common codes include: Inferred from Experiment (EXP), Inferred from Direct Assay (IDA), Inferred from Mutant Phenotype (IMP), Inferred from Sequence Orthology (ISO), and Traceable Author Statement (TAS).[1][2][3][4]
Cellular Localization of CEP131
CEP131 exhibits a dynamic and highly regulated subcellular localization pattern, which is crucial for its diverse functions. It is predominantly found at the centrosome and associated structures.
-
Centriolar Satellites: CEP131 is a key component of centriolar satellites, which are small, electron-dense granules that cluster around the centrosome.[5] Its recruitment to these structures is dependent on Pericentriolar Material 1 (PCM1).[5]
-
Centrosome Core: CEP131 also localizes to the core region of the centrioles. This localization is mediated by interactions with Pericentrin (PCNT) and CEP290.[5]
-
Cell Cycle-Dependent Localization: The localization of CEP131 to the centrosome is regulated throughout the cell cycle.[5] This process is dependent on an intact microtubule network and the dynein-dynactin motor complex, which transports CEP131 along microtubules.[5]
-
Ciliary Structures: In ciliated cells, CEP131 is found at the basal body (the centriole that templates the cilium) and the ciliary transition zone, a critical gatekeeper for protein entry into the cilium.[6]
Table 2: Quantitative Analysis of CEP131 Localization and Phenotypes
| Condition | Measurement | Quantitative Value | Cell Type | Reference |
| CEP131 Overexpression | Increase in Centrosome Amplification | ~10% increase | U2OS | [7] |
| CEP131 Overexpression | Increase in STIL Signal at Centriole | ~1.5-fold increase | U2OS | [8] |
| CEP131 Overexpression | Increase in Plk4 Signal at Centriole | ~1.5-fold increase | U2OS | [8] |
| CEP131 Knockdown | Decrease in Centriole Overduplication | Significant reduction | RPE-1 | [9] |
| CEP131 Knockdown | Decrease in Centrosomal STIL | ~40% reduction | RPE-1 | [9] |
| CEP131 Knockout | Decrease in Cell Proliferation | Significant decrease | Jurkat | [10] |
Signaling Pathways Involving CEP131
CEP131 is a key node in several signaling pathways that control cell cycle progression and cellular responses to stress.
The Plk4/STIL Pathway in Centrosome Duplication
CEP131 plays a crucial role in the initiation of centrosome duplication by modulating the activity of Polo-like kinase 4 (Plk4), the master regulator of this process.
-
Plk4-mediated Phosphorylation: Plk4 directly interacts with and phosphorylates CEP131 at residues Serine 21 (S21) and Threonine 205 (T205).[11][12]
-
Recruitment of STIL: Phosphorylated CEP131 has an increased affinity for STIL (SCL/TAL1 interrupting locus), a key centriolar assembly protein.[11][12] This interaction facilitates the recruitment of STIL to the centriole.
-
Plk4 Stabilization and Activation: The recruitment of STIL to the centriole, mediated by phosphorylated CEP131, leads to the stabilization and further activation of Plk4.[8][11] This positive feedback loop ensures the timely and accurate initiation of new centriole formation. Overexpression of CEP131 can lead to excessive recruitment of STIL, resulting in Plk4 stabilization and centrosome amplification, a hallmark of cancer.[8]
MIB1-Mediated Ubiquitination and Ciliogenesis
The E3 ubiquitin ligase Mind bomb 1 (MIB1) regulates the function of CEP131, particularly in the context of ciliogenesis.
-
Ubiquitination in Proliferating Cells: In proliferating cells, MIB1 ubiquitinates CEP131. This modification leads to the sequestration of CEP131 within centriolar satellites, which in turn prevents the premature initiation of ciliogenesis.[6]
-
Regulation of Ciliogenesis: The ubiquitination status of CEP131 is a key checkpoint for controlling the switch between cell proliferation and differentiation (ciliogenesis). Deubiquitinating enzymes, such as USP9X, can counteract MIB1 activity, promoting the stabilization of centriolar satellite proteins and facilitating ciliogenesis.
p38 MAPK Signaling in Response to Cellular Stress
CEP131 is also involved in the cellular stress response, which is mediated by the p38 mitogen-activated protein kinase (MAPK) pathway.
-
Stress-Induced Displacement: Upon cellular stress, such as UV radiation or heat shock, the non-ubiquitinated form of CEP131 is rapidly displaced from centriolar satellites.[6]
-
p38 MAPK-Dependent Recruitment: This displacement and subsequent recruitment to the centrosome and basal bodies is dependent on the p38 MAPK signaling pathway.[6] This relocalization of CEP131 is thought to be a crucial step in the stress-induced ciliogenesis program.
Detailed Experimental Protocols
The following protocols provide a starting point for the investigation of CEP131. Optimization may be required for specific cell lines and experimental conditions.
Immunofluorescence Staining of CEP131 in U2OS Cells
This protocol is adapted for the visualization of endogenous CEP131 and its co-localization with centrosomal markers like γ-tubulin in U2OS cells.
Materials:
-
U2OS cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies: Rabbit anti-CEP131, Mouse anti-γ-tubulin
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG, Alexa Fluor 594-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Wash cells three times with PBS for 5 minutes each.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash cells three times with PBST for 10 minutes each.
-
Incubate with secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBST for 10 minutes each.
-
Counterstain with DAPI for 5 minutes at room temperature.
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Image using a confocal microscope.
Co-Immunoprecipitation of CEP131 and Interacting Partners
This protocol describes the immunoprecipitation of endogenous CEP131 to identify and confirm protein-protein interactions.
Materials:
-
Cell pellet (e.g., from HEK293T cells)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
-
Rabbit anti-CEP131 antibody or control Rabbit IgG
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lyse the cell pellet in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Incubate the pre-cleared lysate with the anti-CEP131 antibody or control IgG overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads using a magnetic stand and wash them three times with Wash Buffer.
-
Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting with antibodies against CEP131 and putative interacting partners.[13][14][15][16]
In Vitro Ubiquitination Assay for MIB1 and CEP131
This assay is designed to determine if MIB1 can directly ubiquitinate CEP131 in a controlled in vitro environment.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D family)
-
Recombinant human MIB1 (E3 ligase)
-
Recombinant human CEP131 (substrate)
-
Ubiquitin
-
10x Ubiquitination Reaction Buffer: 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT
-
10 mM ATP solution
-
2x Laemmli sample buffer
Procedure:
-
Set up the reaction mixture on ice in the following order:
-
dH2O to a final volume of 20 µL
-
2 µL of 10x Ubiquitination Reaction Buffer
-
1 µL of 10 mM ATP
-
1 µL of E1 enzyme
-
1 µL of E2 enzyme
-
1 µL of Ubiquitin
-
Recombinant CEP131 (substrate)
-
Recombinant MIB1 (E3 ligase)
-
-
As a negative control, prepare a reaction mixture without the E3 ligase (MIB1).
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-CEP131 antibody to detect higher molecular weight ubiquitinated forms of CEP131.[17][18][19]
Conclusion
CEP131 is a multifaceted protein that stands at the crossroads of several critical cellular pathways. Its roles in regulating centrosome duplication, ciliogenesis, and genome stability underscore its importance in maintaining cellular homeostasis. The intricate signaling networks involving Plk4, MIB1, and p38 MAPK highlight the complex regulatory mechanisms that govern CEP131's function. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the roles of CEP131 in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Guide to GO evidence codes [geneontology.org]
- 2. Manual Annotation Efforts | European Bioinformatics Institute [ebi.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gene Ontology Annotations and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. scispace.com [scispace.com]
The Ripple Effect of CEP131 Silencing: A Technical Deep Dive into its Impact on Cellular Proliferation
For Immediate Release
[City, State] – Groundbreaking research into the centrosomal protein CEP131 has illuminated its critical role in cell proliferation, positioning it as a potential therapeutic target for various cancers. This technical guide provides an in-depth analysis of the consequences of CEP131 knockdown on cellular growth, detailing the molecular mechanisms and experimental protocols for researchers, scientists, and drug development professionals.
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is an evolutionarily conserved protein crucial for centrosome biogenesis, ciliogenesis, and maintaining genomic stability.[1][2][3][4] Emerging evidence strongly indicates that the depletion of CEP131 significantly hampers cell proliferation across various cell lines, primarily by inducing cell cycle arrest and modulating key signaling pathways. This guide synthesizes the current understanding of the functional implications of CEP131 knockdown, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular cascades.
The Consequences of CEP131 Depletion on Cell Proliferation: A Quantitative Overview
The experimental knockdown of CEP131 has consistently demonstrated a marked reduction in the proliferative capacity of cells. This inhibitory effect is a direct consequence of disruptions in the cell cycle machinery.
| Cell Line | Transfection Method | Assay | Key Findings | Reference |
| A549 (Non-small cell lung cancer) | CEP131-specific siRNA | MTT Assay | Markedly reduced proliferation rate compared to negative control. | [1] |
| SPC-A-1 (Non-small cell lung cancer) | CEP131-specific siRNA | MTT Assay | Markedly reduced proliferation rate compared to negative control. | [1] |
| U2OS, HeLa, RPE-1 | Two independent siRNAs | Propidium Iodide Staining & Flow Cytometry | Reduction in proliferation rate. | [2] |
| Jurkat (T-cell line) | CRISPR/Cas9 knockout | Cell Proliferation Assay | Decrease in cell proliferation. | [5] |
| HCT116 (Colon cancer) | siRNA | Xenograft mouse model | Depleted cells displayed no tumor formation or growth. | [6] |
Table 1: Summary of Quantitative Data on the Effect of CEP131 Knockdown on Cell Proliferation.
Unraveling the Mechanism: Cell Cycle Arrest and Signaling Pathway Modulation
The primary mechanism by which CEP131 knockdown inhibits cell proliferation is through the induction of G1/S phase cell cycle arrest.[1] This is achieved by altering the expression of key cell cycle regulators.
| Cell Line | Effect of CEP131 Knockdown | Molecular Changes | Reference |
| A549, SPC-A-1 | G1/S cell cycle arrest | - Decreased: Cyclin D1, Cyclin E, CDK2, CDK4, CDK6- Increased: p21, p27 | [1] |
Table 2: Impact of CEP131 Knockdown on Cell Cycle Regulatory Proteins.
This cell cycle arrest is orchestrated through the inhibition of the ERK and AKT signaling pathways, two critical cascades that govern cell growth and survival.[1] Downregulation of CEP131 leads to a decrease in the activity of these pathways, which in turn affects the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition.[1]
Signaling Pathway Diagram
Caption: CEP131 knockdown inhibits ERK/AKT signaling, leading to G1/S arrest.
Experimental Protocols
siRNA-Mediated Knockdown of CEP131
This protocol outlines the general steps for transiently silencing CEP131 expression using small interfering RNA (siRNA).
Caption: Workflow for siRNA-mediated knockdown of CEP131.
Materials:
-
Target cells (e.g., A549, SPC-A-1)
-
Complete culture medium
-
CEP131-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a specific amount of siRNA (e.g., 100 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well containing fresh, antibiotic-free medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation: Harvest the cells to assess knockdown efficiency by qRT-PCR for mRNA levels and Western blotting for protein levels.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells transfected with CEP131 siRNA or control siRNA in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the desired incubation period post-transfection, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Transfected cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Broader Implications: CEP131 in Genomic Stability and Cancer
Beyond its immediate impact on cell cycle progression, CEP131 is integral to maintaining genomic integrity. Depletion of CEP131 can lead to centriole amplification, multipolar mitosis, and chromosomal instability, all of which are hallmarks of cancer.[2][3][7] The oncogenic activity of CEP131 has been observed in several cancers, including osteosarcoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer.[1] In non-small cell lung cancer, high CEP131 expression is associated with advanced tumor stage and lymph node metastasis.[1]
Conclusion
The knockdown of CEP131 presents a compelling strategy for inhibiting cell proliferation, primarily through the induction of G1/S cell cycle arrest mediated by the downregulation of the ERK and AKT signaling pathways. The detailed protocols and quantitative data provided in this guide offer a solid foundation for further research into the therapeutic potential of targeting CEP131 in cancer and other proliferative disorders. The intricate role of CEP131 in maintaining genomic stability further underscores its importance as a key regulator of cellular homeostasis. Future investigations are warranted to fully elucidate the complex network of interactions involving CEP131 and to explore the development of specific inhibitors for clinical applications.
References
- 1. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEP131 Abrogates CHK1 Inhibitor-Induced Replication Defects and Is Associated with Unfavorable Outcome in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
CEP131 and its Nexus with Intellectual Disability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a critical component of the centrosome and centriolar satellites, playing a pivotal role in fundamental cellular processes including ciliogenesis, genome stability, and cell cycle progression. Emerging evidence has implicated CEP131 in the pathophysiology of neurodevelopmental disorders, primarily through its association with ciliopathies such as Joubert syndrome, which frequently present with intellectual disability. This technical guide provides a comprehensive overview of CEP131's function, its molecular interactions, and the signaling pathways that govern its activity. We delve into the experimental methodologies used to investigate CEP131, present quantitative data from key studies, and explore its connection to intellectual disability, offering a valuable resource for researchers and professionals in drug development.
Introduction to CEP131
CEP131 is a highly conserved protein that localizes to the centrosome and centriolar satellites, which are dynamic granular structures that cluster around the centrosome.[1][2] It is integral to the formation and function of primary cilia, microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals.[3][4] Given the crucial role of primary cilia in brain development and neuronal function, defects in ciliary proteins, including CEP131, are increasingly linked to a spectrum of neurodevelopmental disorders.[5][6]
The primary association of CEP131 with intellectual disability stems from its role in Joubert syndrome (JS), a rare autosomal recessive ciliopathy.[5][6] JS is characterized by a distinctive brain malformation known as the "molar tooth sign," developmental delay, and intellectual disability of varying severity.[6] While mutations in several genes can cause JS, the involvement of ciliary proteins underscores the critical role of this organelle in neurodevelopment.
Molecular Function and Regulation of CEP131
CEP131's function is intricately regulated by its subcellular localization and its interaction with a network of other centrosomal proteins. Its recruitment to centriolar satellites is dependent on Pericentriolar Material 1 (PCM1).
Two key signaling pathways have been identified that modulate CEP131 function:
-
The PLK4 Signaling Pathway: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. PLK4 directly interacts with and phosphorylates CEP131 at Serine 78.[1][7] This phosphorylation is essential for maintaining the integrity of centriolar satellites.[1][7] The PLK4-mediated regulation of CEP131 is crucial for proper centrosome function and, by extension, for processes that rely on the centrosome, such as cell division and ciliogenesis.[1][7]
-
The p38/MK2 Signaling Pathway: In response to cellular stress, the p38 mitogen-activated protein kinase (MAPK) and its downstream effector, MAPK-activated protein kinase 2 (MK2), are activated.[8] MK2 phosphorylates CEP131, leading to its sequestration in the cytoplasm by 14-3-3 proteins. This pathway provides a mechanism for the rapid remodeling of centriolar satellites in response to environmental cues.[8] In the context of the developing brain, such stress-response pathways could play a role in neuronal survival and function.
CEP131 and its Connection to Intellectual Disability
The link between CEP131 and intellectual disability is primarily established through its association with Joubert syndrome.[5][6] Neuropsychological studies of individuals with Joubert syndrome have consistently documented intellectual disability, with Full Scale Intelligence Quotients (FSIQ) often falling in the moderately to profoundly low range.[5][6] While a direct link between CEP131 mutations and non-syndromic intellectual disability is not yet firmly established in the literature, the critical role of CEP131 in ciliogenesis provides a strong biological basis for its involvement in cognitive function.
Primary cilia are abundant in the brain and are essential for various aspects of neurodevelopment, including:
-
Neuronal Progenitor Proliferation and Differentiation: Ciliary signaling pathways, such as Sonic Hedgehog (Shh) and Wnt, are crucial for regulating the proliferation and differentiation of neuronal progenitor cells.
-
Neuronal Migration: Proper neuronal migration is essential for the formation of a correctly structured cerebral cortex. Ciliary dysfunction can disrupt this process.
-
Synaptogenesis and Neuronal Connectivity: Emerging evidence suggests a role for primary cilia in the formation and function of synapses, the connections between neurons that are fundamental for learning and memory.
Disruption of any of these processes due to CEP131 dysfunction and consequent ciliary defects could lead to the structural and functional brain abnormalities that manifest as intellectual disability.
Data Presentation
Table 1: Neuropsychological Phenotype in Joubert Syndrome
| Feature | Observation | Reference |
| Intellectual Functioning | Majority (65%) of individuals have some degree of intellectual disability. | [6] |
| Mean Full Scale Intelligence Quotient (FSIQ) in the moderately to profoundly low range (Mean = 64.3 ± 15.3). | [5][6] | |
| Cognitive Profile | Verbal comprehension is a relative strength. | [5][6] |
| Processing speed is a relative weakness. | [5][6] | |
| Language | Receptive language is typically better than expressive language. | [5][6] |
| Associated Factors | Abnormal EEG is associated with lower FSIQ. | [5][6] |
Experimental Protocols
siRNA-mediated Knockdown of CEP131 in Cultured Cells
This protocol describes a general method for reducing the expression of CEP131 in cultured cells to study its function.
Materials:
-
CEP131-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well of a 6-well plate, dilute 20-80 pmols of siRNA into 100 µl of Opti-MEM.
-
In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Wash the cells once with Opti-MEM.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-transfection:
-
After 4-6 hours, the medium can be replaced with fresh, complete medium.
-
Assay for gene knockdown and phenotypic changes 24-72 hours post-transfection.
-
Immunofluorescence Staining of CEP131 in Primary Neurons
This protocol outlines the steps for visualizing the subcellular localization of CEP131 in primary neuronal cultures.
Materials:
-
Primary neuronal culture on coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS).
-
Blocking buffer (5% normal goat serum and 0.1% Triton X-100 in PBS).
-
Primary antibody against CEP131.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Fixation:
-
Wash cultured neurons twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[3]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 15 minutes at room temperature.[3]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CEP131 antibody in blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Co-immunoprecipitation (Co-IP) to Identify CEP131 Interacting Proteins from Brain Tissue
This protocol describes a method to isolate CEP131 and its binding partners from brain tissue lysates.
Materials:
-
Mouse brain tissue.
-
Co-IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-CEP131 antibody for immunoprecipitation.
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lysate Preparation:
-
Homogenize the brain tissue in ice-cold Co-IP lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Remove the beads by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CEP131 antibody or control IgG overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for unbiased identification of binding partners.
-
Visualizations
Figure 1: CEP131 localization and key protein interactions at the centrosome.
Figure 2: The PLK4 signaling pathway involving CEP131.
Figure 3: The p38/MK2 signaling pathway leading to cytoplasmic sequestration of CEP131.
Figure 4: Experimental workflow for co-immunoprecipitation of CEP131.
Conclusion and Future Directions
CEP131 is a multifaceted protein with a crucial role in centrosome function and ciliogenesis. Its connection to intellectual disability, primarily through the lens of Joubert syndrome, highlights the importance of primary cilia in neurodevelopment. While significant progress has been made in understanding the molecular functions of CEP131, several areas warrant further investigation.
Future research should focus on:
-
Identifying CEP131 mutations in non-syndromic intellectual disability cohorts: This would provide a more direct link between CEP131 dysfunction and cognitive impairment.
-
Elucidating the neuronal-specific functions of CEP131: Investigating the role of CEP131 in neuronal migration, axon guidance, and synapse formation will be critical.
-
Characterizing the neuronal interactome of CEP131: A comprehensive understanding of its binding partners in the brain will provide novel insights into its function.
-
Developing and characterizing animal models with nervous system-specific knockout of Cep131: Such models will be invaluable for dissecting the in vivo consequences of CEP131 loss on brain development and function.
A deeper understanding of the role of CEP131 in the nervous system will not only advance our knowledge of the molecular basis of intellectual disability but may also pave the way for the development of novel therapeutic strategies for ciliopathies and other neurodevelopmental disorders.
References
- 1. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 4. Identification of New Ciliary Signaling Pathways in the Brain and Insights into Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropsychological phenotypes of 76 individuals with Joubert syndrome evaluated at a single center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropsychological Phenotypes of 76 Individuals with Joubert Syndrome evaluated at a Single Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of CEP131: Protein Structure, Domains, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 131 (CEP131), also known as AZI1, is a crucial regulator of centrosome and cilium-related processes. Its multifaceted role in centriole duplication, ciliogenesis, and the maintenance of genome stability has positioned it as a protein of significant interest in cell biology and disease research. This technical guide provides a comprehensive overview of the CEP131 protein, detailing its structural organization, domain architecture, and involvement in key signaling pathways. Furthermore, it offers a compilation of detailed experimental protocols for the study of CEP131, aimed at facilitating further research into its functions and therapeutic potential.
CEP131 Protein: Core Characteristics
CEP131 is a 1083-amino acid protein in humans with a predicted molecular weight of approximately 122.1 kDa.[1] It is a component of the centriolar satellites, which are dynamic, non-membranous granules that cluster around the centrosome and play a critical role in protein trafficking to and from this organelle.[1]
| Property | Value | Source |
| Full Name | Centrosomal Protein 131 | UniProt |
| Gene Name | CEP131 (Aliases: AZI1, KIAA1118) | GeneCards |
| Organism | Homo sapiens (Human) | UniProt |
| Length | 1083 amino acids | [1] |
| Molecular Weight | 122,149 Da | [1] |
| Subcellular Localization | Centriolar satellite, Centrosome, Centriole, Ciliary basal body, Ciliary transition zone | [1] |
Protein Structure and Domains
The structure of CEP131 is characterized by the presence of several key domains and regions that are critical for its function and interactions.
Domain Architecture
| Domain / Region | Predicted Boundaries (Amino Acids) | Description |
| PLK4-Interacting Region | 1-250 | A region at the N-terminus that has been shown to interact with Polo-like kinase 4 (PLK4). |
| Coiled-coil Domain 1 | 358-385 | A predicted coiled-coil region, likely involved in protein-protein interactions and oligomerization. |
| Coiled-coil Domain 2 | 460-487 | A second predicted coiled-coil region. |
| Coiled-coil Domain 3 | 818-845 | A third predicted coiled-coil region located towards the C-terminus. |
| IQ Domain | 269-289 | A calmodulin-binding motif, suggesting a potential regulation by calcium signaling. |
| Disordered Regions | Multiple regions throughout the protein | Intrinsically disordered regions that may provide flexibility and facilitate interactions with multiple partners. |
Coiled-coil domain predictions were performed using the COILS, MARCOIL, and DeepCoil2 web servers.
Post-Translational Modifications
CEP131 undergoes several post-translational modifications, primarily phosphorylation, which are crucial for regulating its activity and localization.
| Modification | Site(s) | Kinase / Enzyme | Functional Consequence |
| Phosphorylation | Ser47, Ser78 | MK2 (MAPKAPK2) | Occurs in response to cellular stress (e.g., UV radiation). Promotes binding to 14-3-3 proteins, leading to cytoplasmic sequestration and inhibition of new centriolar satellite formation.[2][3] |
| Phosphorylation | Ser21, Thr205 | PLK4 | Phosphorylation by PLK4 enhances the interaction of CEP131 with STIL, promoting PLK4 stabilization and centriole duplication. |
| Ubiquitination | Not specified | MIB1 | MIB1-mediated ubiquitination sequesters CEP131 within centriolar satellites, preventing premature ciliogenesis in proliferating cells.[1] |
Key Signaling Pathways
CEP131 is a key node in several signaling pathways that regulate fundamental cellular processes.
MIB1-Mediated Ubiquitination Pathway in Ciliogenesis Control
In proliferating cells, the E3 ubiquitin ligase MIB1 ubiquitinates CEP131, leading to its retention within centriolar satellites. This sequestration prevents CEP131 from relocating to the basal body, thereby inhibiting the initiation of ciliogenesis.[1][4] This pathway ensures that cilia are not formed during active cell division.
p38/MK2 Stress Response Pathway
Upon cellular stress, such as UV irradiation, the p38 MAP kinase pathway is activated. This leads to the activation of its downstream kinase, MK2, which then phosphorylates CEP131 at Ser47 and Ser78.[2][3] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester CEP131 in the cytoplasm. This process leads to the disassembly of centriolar satellites and can trigger ciliogenesis as a cellular stress response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of CEP131.
siRNA-mediated Knockdown of CEP131
This protocol is adapted from Staples et al., 2012, and is suitable for transient knockdown of CEP131 in cell lines such as U2OS or HeLa.
Workflow:
Materials:
-
CEP131 siRNA oligonucleotides (e.g., Dharmacon ON-TARGETplus SMARTpool)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX (Invitrogen)
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Appropriate cell culture medium and plates
Procedure:
-
Day 1: Cell Seeding: Seed cells in 6-well plates or on coverslips in 12-well plates at a density that will result in 30-50% confluency on the day of transfection.
-
Day 2: Transfection: a. For each well of a 6-well plate, dilute 25 pmol of siRNA in 250 µl of Opti-MEM. b. In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 250 µl of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the 500 µl of siRNA-lipid complex to the cells in 2 ml of fresh antibiotic-free medium.
-
Day 4: Analysis: Cells are typically ready for analysis (e.g., protein extraction for Western blotting or fixation for immunofluorescence) 48-72 hours post-transfection.
Immunoprecipitation of Endogenous CEP131
This protocol, based on methodologies from Staples et al., 2012, is for the immunoprecipitation of endogenous CEP131 to identify interacting proteins.
Materials:
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.
-
Rabbit anti-CEP131 antibody (e.g., Bethyl Laboratories, A301-739A)
-
Normal rabbit IgG (as a negative control)
-
Protein A/G magnetic beads (e.g., Thermo Fisher Scientific)
-
Wash buffer: Cell lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis: a. Wash cell pellets with ice-cold PBS and resuspend in ice-cold lysis buffer. b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. b. Centrifuge and transfer the pre-cleared lysate to a new tube. c. Add 2-5 µg of anti-CEP131 antibody or normal rabbit IgG to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: a. Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation. b. Pellet the beads using a magnetic rack and discard the supernatant.
-
Washes and Elution: a. Wash the beads three times with ice-cold wash buffer. b. After the final wash, remove all supernatant and resuspend the beads in 2x Laemmli sample buffer. c. Boil the samples for 5-10 minutes to elute the proteins. d. The eluted proteins are ready for analysis by SDS-PAGE and Western blotting.
Immunofluorescence Staining of CEP131
This protocol is a general guide for the immunofluorescent staining of CEP131 in cultured cells, adapted from procedures in Staples et al., 2012.
Materials:
-
Cells grown on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer: 0.25% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.
-
Primary antibody: Rabbit anti-CEP131 (e.g., 1:500 dilution).
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG (e.g., 1:1000 dilution).
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Fixation: a. Wash cells briefly with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash three times with PBS.
-
Blocking: a. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. b. Wash three times with PBS containing 0.1% Triton X-100. c. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. d. Wash three times with PBS containing 0.1% Triton X-100.
-
Staining and Mounting: a. Counterstain nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Conclusion
CEP131 is a dynamic and essential protein involved in the regulation of fundamental cellular structures and processes. Its intricate involvement in signaling pathways that control ciliogenesis and respond to cellular stress highlights its importance in maintaining cellular homeostasis. The detailed structural information and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the complex biology of CEP131 and its potential as a therapeutic target in various diseases, including cancer and ciliopathies.
References
Unveiling CEP131: A Technical Guide to Its Nomenclature, Signaling Roles, and Experimental Interrogation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Centrosomal Protein 131 (CEP131), a key regulator of cellular division and stress responses. This document details its alternative names, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its critical signaling pathways.
Nomenclature and Aliases of the CEP131 Gene
The gene officially known as CEP131 has been identified and described in the literature under several alternative names and aliases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and data integration.
| Category | Name/Alias | Source |
| Official Symbol | CEP131 | HGNC[1] |
| Full Name | Centrosomal Protein 131 | GeneCards |
| Alias | AZI1 | GeneCards, UniProt[2] |
| Alias | KIAA1118 | GeneCards, UniProt[2], Ensembl[3] |
| Alias | AZ1 | GeneCards, Wikipedia[4] |
| Alias | ZA1 | Wikipedia[4] |
| Descriptive Name | 5-Azacytidine-Induced Protein 1 | UniProt[2] |
| Descriptive Name | Centrosomal Protein of 131 kDa | NCBI[5] |
| Descriptive Name | Pre-Acrosome Localization Protein 1 | UniProt[2] |
| Previous Symbol | AZI1 | GeneCards |
Quantitative Data Summary
This section presents key quantitative findings from studies on CEP131 function, offering insights into its regulatory impact.
| Experimental Condition | Finding | Cell Type | Reference |
| CEP131 Overexpression | ~1.5-fold increase in STIL and Plk4 signal intensity at the centriole. | U2OS | |
| CEP131 Overexpression | ~10% increase in centriole and centrosome amplification. | U2OS | [5] |
| siRNA-mediated CEP131 knockdown | Moderate decrease in the proportion of cells with four centrioles. | U2OS | [5] |
| CEP131 depletion | >84% of cells in S phase failed to properly duplicate their centrioles. | HeLa | [6] |
| Loss of Pericentrin (PCNT) | Near elimination of CEP131 signal at the centrosome and its vicinity. | U2OS | [5] |
Signaling Pathways Involving CEP131
CEP131 is a critical node in at least two major signaling pathways: the Plk4-mediated centrosome duplication pathway and the p38-MK2-mediated stress response pathway.
CEP131 in Plk4-Mediated Centrosome Duplication
CEP131 acts as a scaffold and substrate for Polo-like kinase 4 (Plk4), the master regulator of centriole duplication.[3][4][7][8] Phosphorylation of CEP131 by Plk4 is a key step in the recruitment and stabilization of STIL, another crucial protein for centriole assembly.[3][8] This cascade ensures the timely and accurate duplication of centrosomes.
Caption: Plk4 phosphorylates CEP131, promoting STIL recruitment and Plk4 stabilization for centriole duplication.
CEP131 in the Stress-Induced Remodeling of Centriolar Satellites
In response to cellular stress, such as UV radiation, the p38-MK2 signaling cascade is activated.[9][10] MK2 directly phosphorylates CEP131 at serines 47 and 78, creating a binding site for 14-3-3 proteins.[9] This interaction leads to the sequestration of CEP131 in the cytoplasm, causing the dispersal of centriolar satellites.[9][10]
Caption: Stress-activated p38-MK2 pathway phosphorylates CEP131, leading to its sequestration and centriolar satellite dispersal.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of CEP131.
Co-Immunoprecipitation of CEP131 and Interacting Partners
This protocol is designed to verify the physical interaction between CEP131 and its binding partners, such as Plk4 or STIL.[5]
Cell Lines: HEK293T or U2OS cells are suitable for this protocol.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-CEP131, anti-Plk4, anti-STIL, or antibodies against epitope tags (e.g., anti-HA, anti-Myc, anti-GFP).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blot reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (2-5 µg) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform western blotting with primary antibodies against the protein of interest and its putative interacting partner.
-
siRNA-Mediated Knockdown of CEP131
This protocol describes the transient knockdown of CEP131 expression using small interfering RNA (siRNA) to study its functional consequences, such as defects in centriole duplication.[5][11]
Cell Lines: U2OS or HeLa cells are commonly used.
Materials:
-
CEP131-specific siRNA duplexes (at least two different sequences are recommended).
-
Non-targeting (scrambled) control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM reduced-serum medium.
-
Complete cell culture medium.
-
Reagents for downstream analysis (e.g., quantitative PCR, western blotting, immunofluorescence).
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well of a 6-well plate, dilute 20-50 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest the cells for analysis.
-
To verify knockdown efficiency:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR using primers specific for CEP131 and a housekeeping gene.
-
Western Blotting: Prepare cell lysates and perform western blotting with an anti-CEP131 antibody.
-
-
To assess phenotype (e.g., centriole duplication):
-
Fix cells and perform immunofluorescence staining with antibodies against centriolar markers (e.g., Centrin, γ-tubulin).
-
Analyze the number of centrioles per cell using fluorescence microscopy.
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of CEP131 in a specific cellular process.
Caption: A workflow for studying CEP131 function, from genetic manipulation to downstream molecular and cellular analyses.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Centriolar satellites expedite mother centriole remodeling to promote ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p38- and MK2-dependent signalling promotes stress-induced centriolar satellite remodelling via 14-3-3-dependent sequestration of CEP131/AZI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new cellular stress response that triggers centriolar satellite reorganization and ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
Methodological & Application
Silencing CEP131: A Detailed Protocol for Pre-Designed siRNA Transfection
Introduction
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of several critical cellular processes. As a component of centriolar satellites, CEP131 is integral to the formation of cilia and flagella.[1] In non-ciliogenic cells, it plays a crucial role in ensuring genomic stability, proper cell cycle progression, and optimal cell proliferation.[1][2][3][4] Depletion of CEP131 has been shown to lead to a reduction in ciliogenesis, centriole amplification, an increased frequency of multipolar mitosis, and chromosomal instability.[1][2][3] Given its multifaceted roles, CEP131 presents a valuable target for functional studies in various research and drug development contexts.
This document provides a comprehensive protocol for the transfection of human pre-designed small interfering RNA (siRNA) to effectively silence the CEP131 gene. The protocol is based on established lipid-mediated transfection methods and offers guidance on optimization and troubleshooting to ensure robust and reproducible results.
Core Concepts and Signaling Pathways
CEP131's function is intricately linked to the centrosome and microtubule network. Its localization to the centrosome is a cell-cycle-regulated process that depends on an intact microtubule network and the dynein-dynactin transport system.[2][3] Within the centrosome, CEP131 is recruited to centriolar satellites by PCM1 and to the centriolar core by pericentrin and CEP290.[2][3] Understanding these relationships is crucial for interpreting the phenotypic outcomes of CEP131 silencing.
Caption: CEP131 localization to the centrosome.
Experimental Protocol: CEP131 siRNA Transfection
This protocol is optimized for a 24-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.
Materials
-
Human pre-designed siRNA targeting CEP131 (and a non-targeting control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell line (e.g., HEK293, U2OS)
-
Complete cell culture medium (with serum, without antibiotics)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
-
24-well tissue culture plates
Cell Seeding
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[5] For many common cell lines, this is approximately 0.5-1.0 x 10^5 cells per well.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
siRNA Transfection Workflow
Caption: General workflow for siRNA transfection.
Transfection Procedure
-
Prepare siRNA Solution: In a sterile microcentrifuge tube, dilute the CEP131 siRNA stock solution in Opti-MEM™ to the desired final concentration (typically 10-50 nM).[5] Mix gently by pipetting.
-
Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in Opti-MEM™.[5] Mix gently and incubate for 5 minutes at room temperature.
-
Form siRNA-Lipid Complex: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.[5][6]
-
Add Complex to Cells: Add the siRNA-lipid complex mixture dropwise to each well containing cells in fresh complete culture medium. Gently rock the plate to ensure even distribution.
-
Incubate: Return the plate to the 37°C, 5% CO₂ incubator.
Post-Transfection Analysis
-
mRNA Knockdown: To assess the reduction in CEP131 mRNA levels, perform reverse transcription-quantitative PCR (RT-qPCR) 24-48 hours post-transfection.[5][7]
-
Protein Knockdown: To evaluate the decrease in CEP131 protein levels, perform a Western blot analysis 48-72 hours post-transfection.[6][7]
Quantitative Data Summary
The following table provides recommended starting concentrations and volumes for a 24-well plate format. Optimization may be required for different cell lines and experimental goals.
| Component | Recommended Amount (per well) |
| Cell Seeding | |
| Cell Density | 0.5-1.0 x 10^5 cells |
| Culture Medium Volume | 500 µL |
| Transfection | |
| siRNA Final Concentration | 10-50 nM[5] |
| siRNA Stock (e.g., 20 µM) | 0.25-1.25 µL |
| Opti-MEM™ for siRNA dilution | 25 µL |
| Transfection Reagent | 0.5-1.5 µL |
| Opti-MEM™ for reagent dilution | 25 µL |
| Post-Transfection Incubation | |
| For mRNA analysis | 24-48 hours[5][7] |
| For protein analysis | 48-72 hours[6][7] |
Troubleshooting
Effective troubleshooting is key to successful siRNA experiments. Below are common issues and their potential solutions.
| Issue | Potential Cause | Recommendation |
| Low Transfection Efficiency | Suboptimal cell confluency. | Ensure cells are 30-50% confluent at the time of transfection.[5] |
| Incorrect siRNA or transfection reagent concentration. | Perform a titration to determine the optimal ratio of siRNA to transfection reagent.[5] | |
| Degraded siRNA. | Use high-quality, nuclease-free reagents and tips. Aliquot siRNA stocks to avoid multiple freeze-thaw cycles.[8] | |
| High Cell Toxicity/Death | Transfection reagent concentration is too high. | Reduce the amount of transfection reagent used. |
| Cells are sensitive to the transfection process. | Ensure cells are healthy and not passaged too many times. Perform transfection in the presence of serum if your reagent allows.[9] | |
| Prolonged incubation with transfection complex. | For sensitive cells, consider reducing the incubation time with the transfection complex to 4-6 hours before changing the medium.[7] | |
| Inconsistent Results | Variation in cell density between wells. | Use a hemocytometer to accurately count cells before seeding. |
| Incomplete mixing of reagents. | Gently pipette up and down to mix solutions thoroughly. | |
| Presence of antibiotics in the medium. | Perform transfection in antibiotic-free medium, as some antibiotics can interfere with transfection efficiency.[6] |
References
- 1. uniprot.org [uniprot.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. neb.com [neb.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. genscript.com [genscript.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols: Determining the Optimal Concentration for CEP131 siRNA Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction to CEP131 and RNA Interference
Centrosomal protein 131 (CEP131), also known as AZI1, is a crucial component of centriolar satellites involved in various cellular processes.[1][2] CEP131 plays a significant role in primary cilia formation, maintenance of genome stability, and cell proliferation.[1][2][3] Dysregulation of CEP131 has been linked to ciliopathies and genomic instability.[1] Recent studies have also implicated CEP131 in the regulation of mitochondrial apoptosis.[2]
These application notes provide a comprehensive protocol for determining the optimal concentration of siRNA targeting CEP131 for effective gene silencing in mammalian cells.
Experimental Protocols
General Considerations for siRNA Transfection
Successful siRNA transfection requires careful optimization of several parameters.[5][7] Key factors that influence transfection efficiency include:
-
Cell Density: The optimal cell confluency at the time of transfection should be determined for each cell type, typically between 60-80%.[9][10]
-
Transfection Reagent: The choice of transfection reagent is critical and cell-type dependent.[5]
Protocol for Optimizing CEP131 siRNA Concentration
This protocol describes the transfection of CEP131 siRNA in a 6-well plate format. Reagent volumes should be scaled accordingly for different plate formats.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM®)
-
CEP131 siRNA (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Experimental Workflow:
Caption: Experimental workflow for CEP131 siRNA concentration optimization.
Procedure:
Day 1: Cell Seeding
Day 2: Transfection
-
Prepare siRNA Solutions: In separate nuclease-free tubes, prepare a range of CEP131 siRNA concentrations (e.g., 5, 10, 25, 50, and 100 nM final concentration) and a non-targeting control (NTC) siRNA at the highest concentration being tested. Dilute the siRNA stock in serum-free medium.
-
Prepare Transfection Reagent Mix: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Form siRNA-Lipid Complexes: Add the diluted siRNA solutions to the diluted transfection reagent. Mix gently by pipetting up and down.
-
Incubate: Incubate the siRNA-lipid complexes at room temperature for 15-20 minutes to allow for complex formation.
-
Transfect Cells: Add the complexes drop-wise to the wells containing the cells. Gently rock the plate to ensure even distribution.
Day 3-4: Analysis
-
Assess Cell Viability: Examine the cells under a microscope for any signs of cytotoxicity. For a quantitative measure, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion).
-
Harvest Cells: Harvest the cells for RNA and protein extraction to determine the knockdown efficiency of CEP131.
Data Presentation for Optimization Experiments
Summarize the results of the optimization experiment in a table to easily compare the effects of different siRNA concentrations.
| siRNA Concentration (nM) | % Cell Viability (relative to untreated) | CEP131 mRNA Level (relative to NTC) | CEP131 Protein Level (relative to NTC) |
| Untreated Control | 100% | N/A | N/A |
| Mock (Reagent only) | (User-defined) | N/A | N/A |
| NTC siRNA (100 nM) | (User-defined) | 100% | 100% |
| CEP131 siRNA (5 nM) | (User-defined) | (User-defined) | (User-defined) |
| CEP131 siRNA (10 nM) | (User-defined) | (User-defined) | (User-defined) |
| CEP131 siRNA (25 nM) | (User-defined) | (User-defined) | (User-defined) |
| CEP131 siRNA (50 nM) | (User-defined) | (User-defined) | (User-defined) |
| CEP131 siRNA (100 nM) | (User-defined) | (User-defined) | (User-defined) |
Interpretation of Results:
-
Optimal Concentration: The optimal siRNA concentration will be the lowest concentration that results in the desired level of CEP131 knockdown (>70% is generally considered effective) with minimal impact on cell viability (>90% is ideal).
-
High Cytotoxicity: If significant cell death is observed at all concentrations, consider reducing the amount of transfection reagent or the incubation time.[12]
Protocols for Assessing Knockdown Efficiency
Analysis of CEP131 mRNA Levels by RT-qPCR
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CEP131 mRNA using the ΔΔCt method.
Analysis of CEP131 Protein Levels by Western Blot
Procedure:
-
Protein Extraction: Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for CEP131 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
CEP131 Signaling and Interaction Pathway
CEP131 is a key component of centriolar satellites and interacts with several other centrosomal and ciliary proteins.[1][3] It plays a role in microtubule organization and is involved in pathways that regulate ciliogenesis and genome stability.[1][2] The following diagram illustrates some of the known interactions and functions of CEP131.
Caption: CEP131 interaction and function overview.
This diagram highlights that CEP131's function is mediated through its interactions with other proteins to regulate critical cellular events. For instance, its interaction with PCM1 is crucial for its localization to pericentriolar satellites.[1] MIB1-mediated ubiquitination of CEP131 sequesters it within these satellites, preventing untimely cilia formation.[3] Depletion of CEP131 has been shown to result in centrosome duplication defects and genomic instability.[1] Furthermore, recent evidence suggests a role for CEP131 in fine-tuning mitochondrial apoptosis.[2]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for CEP131 Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for silencing the Centrosomal Protein 131 (CEP131) gene. The protocols outlined below are intended for research purposes and are aimed at professionals in the fields of life sciences and drug development.
Introduction to CEP131
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of centrosome duplication, ciliogenesis, and the maintenance of genomic stability.[1][2] Dysregulation of CEP131 has been implicated in various diseases, including cancer, where its overexpression can lead to centrosome amplification and subsequent chromosomal instability.[1][3] CEP131 is a substrate of Polo-like kinase 4 (PLK4) and is involved in the PLK4/STIL signaling pathway, which is crucial for centriole duplication.[1][3] Additionally, CEP131 is a component of the cellular stress response, where it is phosphorylated by MAPK-activated protein kinase 2 (MK2), a downstream effector of p38 MAPK. This guide details methods for CEP131 gene silencing using RNA interference (RNAi) technologies, providing protocols for both transient (siRNA) and stable (shRNA) knockdown, as well as an overview of a CRISPR/Cas9 approach.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of CEP131 gene silencing.
| Experimental Approach | Cell Line | Knockdown Efficiency (mRNA/Protein) | Phenotypic Effect | Reference |
| siRNA | A549 | Protein level substantially reduced | Marked reduction in cell proliferation.[4] | [4] |
| SPC-A-1 | Protein level substantially reduced | Marked reduction in cell proliferation.[4] | [4] | |
| U2OS | - | Moderate decrease in the proportion of four-centriole cells.[1] | [1] | |
| hTERT-RPE1 | - | Reduction in primary cilia formation.[5] | [5] | |
| shRNA | U2OS | - | Decreased STIL and PLK4 signal intensity at the centriole.[1] | [1] |
| CRISPR/Cas9 Knockout | Jurkat | No detectable mRNA and protein | Modest changes in the cell cycle, decreased cell proliferation.[2] | [2] |
Experimental Protocols
siRNA-Mediated Transient Knockdown of CEP131
This protocol describes the transient silencing of CEP131 using small interfering RNA (siRNA).
Materials:
-
CEP131-specific siRNA duplexes (Validated sequences provided below)
-
Non-targeting control siRNA
-
Lipofectamine® RNAiMAX Transfection Reagent
-
Opti-MEM® Reduced Serum Medium
-
Mammalian cell line of choice (e.g., A549, U2OS)
-
6-well tissue culture plates
-
Standard cell culture reagents and equipment
Validated siRNA Sequences for Human CEP131:
-
siRNA-CEP131: 5′-GGAGGAGAAGGCACGCCAATT-3′[4]
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of CEP131 siRNA or non-targeting control siRNA in 250 µL of Opti-MEM® Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX in 250 µL of Opti-MEM® Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 2.5 mL of fresh, antibiotic-free growth medium.
-
Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency by qPCR and Western Blot, and to perform phenotypic assays.
shRNA-Mediated Stable Knockdown of CEP131
This protocol outlines the generation of stable cell lines with continuous CEP131 silencing using short hairpin RNA (shRNA) delivered via lentiviral particles.
Materials:
-
pLKO.1-puro vector containing a validated CEP131-targeting shRNA sequence
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Target mammalian cell line
-
Polybrene
-
Standard cell culture and virology equipment
Validated shRNA Sequences for Human CEP131:
-
While specific validated shRNA sequences for CEP131 were not identified in the literature search, it is recommended to design shRNAs based on the validated siRNA sequence provided above. Multiple shRNA constructs should be designed and tested for optimal knockdown efficiency. Online design tools from various suppliers can be utilized for this purpose. The following is a hypothetical sequence based on the validated siRNA:
-
5'-CCGG-GGAGGAGAAGGCACGCCAATT-CTCGAG-AATTGGCGTGCCTTCTCCTCC-TTTTTG-3' (This includes the sense and antisense strands of the siRNA target, a loop sequence (CTCGAG), and terminators).
-
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-CEP131-shRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
After 24 hours, replace the virus-containing medium with fresh growth medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue to select the cells in puromycin-containing medium for 1-2 weeks, replacing the medium every 2-3 days, until resistant colonies are formed.
-
-
Expansion and Validation:
-
Pick individual resistant colonies and expand them.
-
Validate the stable knockdown of CEP131 in the expanded clones by qPCR and Western Blot.
-
CRISPR/Cas9-Mediated Knockout of CEP131
For a complete loss-of-function analysis, CRISPR/Cas9-mediated gene knockout can be employed. This involves designing guide RNAs (gRNAs) that target a critical exon of the CEP131 gene to introduce frameshift mutations.
General Workflow:
-
gRNA Design: Design at least two gRNAs targeting an early exon of the CEP131 gene using online design tools.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the Cas9-gRNA vector. Select for transfected cells, for example, by antibiotic resistance or fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the vector.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the CEP131 gene by sequencing the targeted genomic region and by confirming the absence of CEP131 protein expression via Western Blot.[2]
Validation of Gene Silencing
a. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from silenced and control cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of CEP131 mRNA using the ΔΔCt method to determine knockdown efficiency.
b. Western Blot Analysis:
-
Lyse silenced and control cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CEP131 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the CEP131 protein levels to a loading control (e.g., GAPDH, β-actin).
Phenotypic Assays
a. Cell Proliferation Assay (MTT Assay):
-
Seed an equal number of CEP131-silenced and control cells in a 96-well plate.
-
At various time points (e.g., 24, 48, 72, 96 hours), add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values over time to assess the effect on cell proliferation.[4]
b. Centrosome Amplification Analysis (Immunofluorescence):
-
Seed CEP131-silenced and control cells on coverslips.
-
Fix the cells with cold methanol.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin, pericentrin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a fluorescence microscope and quantify the percentage of cells with more than two centrosomes.[1]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for CEP131 gene silencing and analysis.
Caption: CEP131 in the PLK4 signaling pathway for centrosome duplication.
Caption: CEP131 in the p38 MAPK stress response pathway.
References
- 1. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
Silencing CEP131 in Primary Cells: Application Notes and Protocols for Effective siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of centrosome and centriolar satellite integrity, playing a crucial role in fundamental cellular processes such as cell division, ciliogenesis, and genome stability.[1][2] Dysregulation of CEP131 has been implicated in various diseases, making it an attractive therapeutic target. RNA interference (RNAi), particularly through the use of small interfering RNA (siRNA), offers a powerful tool for investigating the function of CEP131 by transiently silencing its expression.
However, primary cells, which are directly isolated from tissues and closely mimic the in vivo environment, are notoriously difficult to transfect with siRNA.[3][4][5] Their robust cell membranes and lower proliferation rates compared to immortalized cell lines pose significant challenges to efficient siRNA delivery. This document provides detailed application notes and protocols for the effective delivery of CEP131 siRNA into primary cells, focusing on two widely used non-viral methods: lipofection and electroporation. Additionally, it offers a comparative overview of common delivery methods and insights into the cellular pathways involving CEP131.
Comparison of siRNA Delivery Methods for Primary Cells
The choice of siRNA delivery method is critical for achieving significant gene knockdown while maintaining cell viability. The optimal method can be cell-type dependent. Below is a summary of quantitative data for common siRNA delivery methods in primary cells.
| Delivery Method | Primary Cell Type | Transfection Efficiency (%) | Cell Viability (%) | Target Gene Knockdown (%) | Reference |
| Lipofection | Human Umbilical Vein Endothelial Cells (HUVECs) | ~30-50% | >80% | Up to 70% | [6] |
| Human Primary Myoblasts | ~32% | Inversely proportional to efficiency | Not Specified | [4][7] | |
| Electroporation | Primary Human T-cells | 70-95% | 40-60% | ~80% (5-fold reduction) | [8] |
| Primary Human Myoblasts | ~32.5% | Inversely proportional to efficiency | Not Specified | [4][7] | |
| Viral Vectors (Lentivirus) | Human Embryonic Stem Cells (hESCs) | ~22-25% | >95% | Stable, long-term | [9] |
| Self-delivering siRNA | Primary Human CD4+ T-cells | Not Applicable | High | 62-72% | [3] |
Signaling Pathways Involving CEP131
CEP131 is a critical component of centriolar satellites and plays a significant role in centrosome-related signaling pathways. One of the key interactions is with Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.
Caption: CEP131-PLK4 signaling in centriolar satellite integrity.
CEP131 is also involved in the cellular response to stress. Under conditions such as UV radiation, CEP131 is phosphorylated, leading to its sequestration in the cytoplasm and a reorganization of centriolar satellites. This is part of the broader integrated stress response (ISR).[1][8][10][11][12]
Caption: Overview of the Integrated Stress Response (ISR) pathway.
Experimental Workflow for CEP131 siRNA Delivery
The following diagram outlines the general workflow for siRNA-mediated silencing of CEP131 in primary cells.
Caption: General workflow for CEP131 siRNA knockdown experiments.
Experimental Protocols
Protocol 1: Lipofection-Mediated CEP131 siRNA Delivery into Primary Endothelial Cells
This protocol is adapted for primary human umbilical vein endothelial cells (HUVECs) and can be optimized for other adherent primary cell types.[5][6][7][13]
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
CEP131 siRNA (validated, 20 µM stock)
-
Negative control siRNA (scrambled, 20 µM stock)
-
Nuclease-free microcentrifuge tubes and pipette tips
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed primary endothelial cells in a 12-well plate at a density of 3 x 10^4 cells/cm^2 in complete growth medium. Cells should be 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes (for one well of a 12-well plate): a. In a sterile microcentrifuge tube (Tube A), add 1.5 µL of 20 µM CEP131 siRNA stock to 125 µL of Opti-MEM™ I medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), add 3.75 µL of Lipofectamine™ RNAiMAX to 125 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature. c. After the 5-minute incubation, add the diluted siRNA from Tube A to Tube B. Mix gently by pipetting up and down. d. Incubate the siRNA-lipid complex mixture for 10-20 minutes at room temperature.
-
Transfection: a. Gently aspirate the culture medium from the cells and wash once with sterile PBS. b. Add 225 µL of the siRNA-lipid complex mixture to each well. c. Add 775 µL of pre-warmed complete culture medium to each well. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, pre-warmed complete medium. c. Harvest the cells at desired time points (e.g., 48 hours for mRNA analysis, 72 hours for protein analysis) to assess CEP131 knockdown.
Protocol 2: Electroporation-Mediated CEP131 siRNA Delivery into Primary Suspension Cells
This protocol provides a general framework for electroporating primary suspension cells, such as lymphocytes.[8] Optimization of electroporation parameters (voltage, pulse duration, number of pulses) is crucial for each primary cell type.
Materials:
-
Primary suspension cells (e.g., T-cells)
-
Complete cell culture medium
-
Serum-free culture medium (e.g., RPMI-1640)
-
Electroporation buffer (low-salt)
-
CEP131 siRNA (high concentration stock, e.g., 100-250 pmol/µL)
-
Negative control siRNA (scrambled)
-
Electroporator and sterile electroporation cuvettes (e.g., 4 mm gap)
-
6-well cell culture plates
Procedure:
-
Cell Preparation: a. Culture primary suspension cells to a sufficient density. b. On the day of electroporation, harvest the cells by centrifugation. c. Wash the cells once with sterile PBS. d. Resuspend the cell pellet in cold, serum-free medium or a low-salt electroporation buffer at a concentration of approximately 3 x 10^7 cells/mL.
-
Electroporation: a. Pre-chill the electroporation cuvettes on ice. b. In a sterile microcentrifuge tube, prepare the siRNA solution. For a 4 mm cuvette, you might use 100-1000 pmol of CEP131 siRNA. c. Add the siRNA to the pre-chilled cuvette. d. Add the cell suspension (e.g., 100-400 µL) to the cuvette containing the siRNA and mix gently. e. Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings. (Example starting parameters: Square wave, 250-450 V, 10 ms (B15284909) pulse, 1 pulse).
-
Post-Electroporation Culture: a. Immediately after the pulse, add 500 µL of pre-warmed complete culture medium to the cuvette to aid cell recovery. b. Gently transfer the cell suspension from the cuvette to a well of a 6-well plate containing pre-warmed complete medium.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator. b. Cell viability will likely be reduced post-electroporation; allow the cells to recover for at least 24 hours before any medium changes. c. Harvest cells at 48-72 hours post-electroporation to assess CEP131 knockdown by qRT-PCR or Western blot.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 10-100 nM). |
| Inefficient delivery. | Optimize the amount of transfection reagent or electroporation parameters. For lipofection, try different lipid-based reagents. | |
| Poor cell health. | Ensure cells are healthy, in the logarithmic growth phase, and at the optimal confluency. Avoid using high-passage primary cells. | |
| siRNA degradation. | Use nuclease-free reagents and consumables. | |
| High Cell Toxicity/Death | Excessive transfection reagent or harsh electroporation conditions. | Reduce the amount of lipofection reagent or use less stringent electroporation settings (lower voltage, shorter pulse). |
| High siRNA concentration. | Use the lowest effective siRNA concentration. | |
| Antibiotics in the transfection medium. | Avoid using antibiotics during transfection as they can increase cell death. | |
| Inconsistent Results | Variation in cell density at transfection. | Ensure consistent cell numbers and confluency for each experiment. |
| Variation in reagent preparation. | Prepare master mixes of siRNA and transfection reagents to minimize pipetting errors. | |
| Cell passage number. | Use primary cells within a consistent and low passage range. |
By following these detailed protocols and considering the comparative data and troubleshooting tips, researchers can effectively silence CEP131 in primary cells, enabling a deeper understanding of its function in health and disease.
References
- 1. Integrated stress response - Wikipedia [en.wikipedia.org]
- 2. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integrated Stress Response (ISR) Pathway: Unraveling Its Role in Cellular Senescence | MDPI [mdpi.com]
- 9. Comparison of Gene-Transfer Efficiency in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing a CEP131 Knockdown Experiment
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for designing and executing a successful CEP131 knockdown experiment. It includes an overview of CEP131's function, detailed protocols for siRNA-mediated knockdown, and methods for validating the experimental results.
Introduction to CEP131
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of centrosome and cilium-related processes. It is a component of centriolar satellites, which are small, electron-dense granules that cluster around the centrosome. CEP131 plays a crucial role in primary cilium formation, a sensory organelle involved in various signaling pathways.
Functionally, CEP131 is integral to centriole duplication, a process essential for proper cell division.[1][2] It interacts with several other centrosomal proteins, including Pericentriolar Material 1 (PCM1), pericentrin, and CEP290.[3] CEP131's localization to the centrosome is cell-cycle dependent and relies on an intact microtubule network and the dynein-dynactin motor complex.[3] Furthermore, CEP131 is implicated in maintaining genomic stability; its depletion can lead to an increase in multipolar mitosis and chromosomal instability.[3][4]
CEP131 Signaling Pathway in Centriole Duplication
CEP131 is a critical component of the machinery that governs centriole duplication, primarily through its interaction with Polo-like kinase 4 (Plk4), the master regulator of this process. Plk4 initiates centriole duplication, and its stability and activity are tightly controlled. CEP131 physically interacts with Plk4 and is a substrate for Plk4-mediated phosphorylation. This phosphorylation event enhances CEP131's interaction with STIL (SCL/TAL1 interrupting locus), another crucial centriole duplication factor. The CEP131-STIL interaction facilitates the recruitment of STIL to the centriole, which in turn stabilizes Plk4, creating a positive feedback loop that promotes robust centriole duplication.[2]
Experimental Design: CEP131 Knockdown using siRNA
Experimental Workflow
The overall workflow for a CEP131 knockdown experiment is as follows:
Materials
-
Cell Line: A human cell line appropriate for the research question (e.g., HeLa, U2OS, HEK293T).
-
siRNA:
-
At least two independent, validated siRNAs targeting human CEP131. It is recommended to use pre-designed and validated siRNAs from a reputable supplier. A previously successful study used two independent siRNAs to deplete CEP131.[3]
-
A non-targeting (scrambled) siRNA control.
-
-
Transfection Reagent: A lipid-based transfection reagent suitable for the chosen cell line (e.g., Lipofectamine RNAiMAX).
-
Cell Culture Medium: Appropriate complete and serum-free media.
-
Reagents for RNA analysis: RNA isolation kit, reverse transcription kit, qPCR master mix (SYBR Green-based), and validated qPCR primers for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Reagents for Protein analysis: RIPA lysis buffer, protease inhibitor cocktail, BCA protein assay kit, SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against CEP131, a primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin), and an appropriate HRP-conjugated secondary antibody.
Experimental Protocols
siRNA Transfection
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 10-50 pmol of siRNA (CEP131-targeting or non-targeting control) into 100 µL of serum-free medium.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, complete medium.
-
Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding to validation. The optimal incubation time should be determined empirically.
Validation of Knockdown Efficiency
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for either CEP131 or a housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CEP131 mRNA in the siRNA-treated samples compared to the non-targeting control.
-
qPCR Primer Design and Validation:
It is crucial to use validated qPCR primers for accurate results. If using newly designed primers, their efficiency and specificity should be validated by running a standard curve and a melt curve analysis.
| Parameter | Recommendation |
| Product Size | 70-150 bp |
| Primer Length | 18-24 nucleotides |
| Melting Temperature (Tm) | 60-65°C |
| GC Content | 40-60% |
| Specificity | Check for potential off-target binding using NCBI Primer-BLAST. |
| Validation | Perform a melt curve analysis to ensure a single amplicon is produced. Determine primer efficiency from a standard curve of serial dilutions of cDNA; efficiency should be between 90-110%. |
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CEP131 (e.g., a rabbit polyclonal antibody, typically at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Summarize the quantitative data from the validation experiments in clearly structured tables for easy comparison.
Table 1: Hypothetical qPCR Results for CEP131 Knockdown
| Sample | Target Gene | Ct (mean ± SD) | ΔCt (Target - HKG) | ΔΔCt (Sample - Control) | Fold Change (2-ΔΔCt) | % Knockdown |
| Control siRNA | CEP131 | 22.5 ± 0.2 | 4.5 | 0 | 1.00 | 0% |
| GAPDH | 18.0 ± 0.1 | |||||
| CEP131 siRNA 1 | CEP131 | 25.0 ± 0.3 | 7.1 | 2.6 | 0.16 | 84% |
| GAPDH | 17.9 ± 0.2 | |||||
| CEP131 siRNA 2 | CEP131 | 25.5 ± 0.2 | 7.6 | 3.1 | 0.12 | 88% |
| GAPDH | 18.1 ± 0.1 |
Table 2: Hypothetical Densitometry Analysis of Western Blot Results
| Sample | CEP131 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized CEP131 Intensity (CEP131/Loading Control) | % Knockdown |
| Control siRNA | 1.25 | 1.30 | 0.96 | 0% |
| CEP131 siRNA 1 | 0.20 | 1.28 | 0.16 | 83% |
| CEP131 siRNA 2 | 0.15 | 1.32 | 0.11 | 88% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Knockdown Efficiency | Suboptimal siRNA concentration or transfection reagent volume. | Optimize the concentrations of siRNA and transfection reagent. |
| Inefficient siRNA sequence. | Test at least two different validated siRNA sequences. | |
| Cells are difficult to transfect. | Use a different transfection reagent or consider a viral-based shRNA approach for stable knockdown. | |
| High Cell Toxicity | Transfection reagent is toxic to the cells. | Reduce the concentration of the transfection reagent and/or the incubation time. |
| siRNA concentration is too high. | Perform a dose-response experiment to find the optimal, non-toxic siRNA concentration. | |
| Inconsistent Results | Variation in cell confluency at the time of transfection. | Ensure consistent cell seeding density and confluency. |
| Inaccurate pipetting. | Use calibrated pipettes and be meticulous with reagent handling. |
By following these detailed application notes and protocols, researchers can confidently design and execute a CEP131 knockdown experiment, leading to reliable and reproducible results for investigating the functional roles of this important centrosomal protein.
References
- 1. Centriolar satellites assemble centrosomal microcephaly proteins to recruit CDK2 and promote centriole duplication | eLife [elifesciences.org]
- 2. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 7. bicellscientific.com [bicellscientific.com]
Application Notes and Protocols for CEP131 siRNA Knockdown in U2OS Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of Centrosomal Protein 131 (CEP131) in the human osteosarcoma cell line, U2OS. CEP131, also known as AZI1, is a crucial component of centriolar satellites and plays a significant role in various cellular processes.[1][2] It is involved in the regulation of centrosome duplication, ciliogenesis, and the maintenance of genomic stability.[1][2][3] Recent studies have also implicated CEP131 in the regulation of mitochondrial apoptosis.[4] The following protocols and data provide a framework for effectively silencing CEP131 expression in U2OS cells to investigate its molecular functions.
Quantitative Data Summary
Effective gene knockdown should be validated at both the mRNA and protein levels. The following table provides expected knockdown efficiencies for CEP131, which should be confirmed experimentally.
| Validation Method | Target | Expected Knockdown Efficiency | Time Point Post-Transfection |
| RT-qPCR | CEP131 mRNA | ≥70% | 24-48 hours |
| Western Blot | CEP131 Protein | ≥70% | 48-72 hours |
Experimental Protocols
This section details the necessary protocols for cell culture, siRNA transfection, and validation of CEP131 knockdown.
U2OS Cell Culture
U2OS cells, a human bone osteosarcoma cell line, are adherent and suitable for siRNA transfection experiments.[7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passaging: Subculture cells when they reach 80-90% confluency.
siRNA Transfection Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes and amounts proportionally for other culture vessel sizes. Lipofectamine RNAiMAX is a commonly used and efficient reagent for siRNA delivery in U2OS cells.[8]
Materials:
-
U2OS cells
-
CEP131-specific siRNA and a non-targeting (scrambled) control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed U2OS cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium. This should result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Solution A (siRNA): In a sterile microcentrifuge tube, dilute 30 pmol of siRNA (final concentration of 10-50 nM) into 150 µL of Opti-MEM medium. Mix gently by pipetting.
-
Solution B (Lipid Reagent): In a separate sterile microcentrifuge tube, add 5 µL of Lipofectamine RNAiMAX to 150 µL of Opti-MEM medium. Mix gently.
-
Combine: Add the diluted siRNA (Solution A) to the diluted lipid reagent (Solution B). Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the U2OS cells.
-
Add 1.7 mL of fresh, pre-warmed complete culture medium to each well.
-
Add the 300 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours, depending on the downstream application.
Validation of CEP131 Knockdown
It is crucial to validate the knockdown efficiency at both the mRNA and protein levels.[9]
Procedure:
-
RNA Isolation: At 24-48 hours post-transfection, wash the cells with PBS and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform real-time quantitative PCR (RT-qPCR) using CEP131-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture should include cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
-
Data Analysis: Calculate the relative expression of CEP131 mRNA using the ΔΔCt method.
CEP131 Primer Sequences (Example):
-
Forward: 5'-AGCAGAGACTGGAGATTGCTGA-3'
-
Reverse: 5'-TTCCTCTCTGCCACACTGATTT-3'
Note: Primer sequences should be validated for specificity and efficiency.
Procedure:
-
Protein Lysis: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CEP131 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative protein levels.
Visualizations
Experimental Workflow
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Centrosomal protein 131 - Wikipedia [en.wikipedia.org]
- 3. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Establishing a Multiplex Image-based Autophagy RNAi Screen in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA transfection [bio-protocol.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Phenotypic Assays Following CEP131 Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the functional consequences of silencing the Centrosomal Protein 131 (CEP131) gene and detailed protocols for conducting key phenotypic assays. CEP131, also known as AZI1, is a crucial component of centriolar satellites and plays a significant role in various cellular processes.[1][2][3] Its depletion has been linked to defects in ciliogenesis, cell cycle progression, genome stability, and apoptosis, making it a protein of interest in developmental biology and cancer research.[1][4][5][6]
I. Application Notes
1. Introduction to CEP131
CEP131 is a protein that localizes to the centrosome, centriolar satellites, and the ciliary transition zone.[3][4][7] It is involved in protein transport to the centrosome and the assembly of primary cilia.[3] Studies have demonstrated its interaction with other centrosomal proteins like PCM1, pericentrin, and Cep290.[1][8] The function of CEP131 is regulated by phosphorylation through kinases such as PLK4 and MK2, which are critical for maintaining centriolar satellite integrity and remodeling in response to cellular stress.[3][9]
2. Phenotypic Consequences of CEP131 Silencing
Silencing the CEP131 gene can lead to a range of observable cellular phenotypes:
-
Impaired Ciliogenesis: CEP131 is essential for the formation of primary cilia.[7][10] Its depletion via siRNA knockdown results in a significant reduction in the percentage of ciliated cells and can lead to the formation of cilia with morphological defects.[1][4] This phenotype is evolutionarily conserved, as observed in organisms like Drosophila and zebrafish.[7][11]
-
Defects in Cell Cycle and Genome Stability: CEP131 plays a critical role in maintaining genomic integrity.[1][2][5] Its depletion can lead to a reduced cell proliferation rate, centriole amplification, an increased frequency of multipolar mitosis, and chromosomal instability.[1][8] However, some studies report only modest changes in the cell cycle distribution, suggesting cell-type-specific effects.[6]
-
Regulation of Apoptosis: Recent findings have implicated CEP131 in the regulation of mitochondrial apoptosis. Silencing of CEP131 can delay the release of cytochrome c from mitochondria, leading to delayed caspase activation and apoptosis.[6]
3. CEP131 Signaling and Localization Pathway
CEP131 is a key component of centriolar satellites, which are dynamic structures involved in protein trafficking to and from the centrosome. Its localization and function are tightly regulated.
II. Data Presentation
Table 1: Summary of Expected Quantitative Phenotypes after CEP131 Silencing
| Phenotypic Assay | Parameter Measured | Expected Outcome in CEP131-Silenced Cells | Reference Cell Line(s) |
| Ciliogenesis | Percentage of ciliated cells | Significant reduction.[1][4] | hTERT-RPE1, Mouse Fibroblasts |
| Cilium length | Shortened cilia.[10] | Zebrafish embryos | |
| Cell Cycle | Percentage of cells in G1, S, G2/M phases | Modest changes, potentially a slight G2/M accumulation.[6] | Jurkat, L929 |
| Percentage of cells with >4N DNA content | Increase, indicating centriole amplification and genomic instability.[1][8] | HeLa | |
| Cell Proliferation | Cell count or confluence over time | Reduction in proliferation rate.[1][6] | HeLa, Jurkat |
| Genome Stability | Percentage of cells with multipolar spindles | Increased frequency.[1][8] | HeLa |
| Frequency of micronuclei | Increased frequency of post-mitotic DNA damage.[1] | HeLa | |
| Apoptosis | Percentage of apoptotic cells (e.g., Annexin V+) | Delayed onset of apoptosis upon induction.[6] | Jurkat |
| Caspase-3/7 activity | Delayed activation upon induction.[6] | Jurkat | |
| Cell Migration | Number of migrated cells | Expected reduction (based on centrosome's role in migration). | (Hypothetical) |
III. Experimental Protocols
Protocol 1: CEP131 Gene Silencing using siRNA
This protocol describes the transient knockdown of CEP131 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., HeLa, hTERT-RPE1)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting CEP131 and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Multi-well culture plates (e.g., 6-well plates)
-
Nuclease-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free complete growth medium such that they will be 60-80% confluent at the time of transfection. For a 6-well plate, seed approximately 2 x 10^5 cells per well.[12]
-
Transfection Complex Preparation (per well of a 6-well plate): a. Solution A: In a sterile tube, dilute 20-80 pmol of siRNA (e.g., 5 µL of a 20 µM stock) into 100 µL of serum-free medium. Mix gently.[12] b. Solution B: In a separate sterile tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12][13] c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow transfection complexes to form.[12]
-
Transfection: a. Aspirate the medium from the cells and wash once with PBS. b. Add 0.8 mL of serum-free medium to each tube containing the transfection complexes. c. Overlay the diluted complex mixture (total volume ~1 mL) onto the washed cells.[12]
-
Incubation: a. Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[12] b. Add 1 mL of complete growth medium (containing 2x the normal serum concentration) without removing the transfection mixture.[12] c. Incubate for an additional 18-24 hours.
-
Post-Transfection: a. Aspirate the medium and replace it with fresh, complete growth medium. b. Incubate the cells for another 24-48 hours before proceeding with phenotypic assays. The optimal time should be determined empirically. c. Always include a non-targeting siRNA control and validate knockdown efficiency by RT-qPCR or Western blot.
Protocol 2: Analysis of Ciliogenesis by Immunofluorescence
This protocol details the staining of primary cilia to assess the impact of CEP131 silencing on their formation.
Materials:
-
Transfected cells grown on sterile glass coverslips in a multi-well plate.
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Goat Serum or 1% BSA in PBS
-
Primary antibodies: Mouse anti-acetylated α-tubulin (for ciliary axoneme), Rabbit anti-γ-tubulin (for basal body/centrosome).[14][15]
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 568)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Induce Ciliogenesis: After transfection, induce ciliogenesis by serum-starving the cells (e.g., replacing growth medium with 0.5% FBS medium) for 24-48 hours.
-
Fixation: a. Aspirate medium and gently wash cells twice with PBS. b. Add 4% PFA and incubate for 15 minutes at room temperature.[16] c. Wash three times with PBS.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.[17]
-
Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[14]
-
Primary Antibody Incubation: a. Dilute primary antibodies in Blocking Buffer (e.g., 1:800 for anti-acetylated α-tubulin, 1:300 for anti-γ-tubulin).[14] b. Aspirate blocking solution and add the primary antibody solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS, 5 minutes each wash.
-
Secondary Antibody Incubation: a. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. b. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Counterstaining: a. Wash three times with PBS, protected from light. b. During the second wash, DAPI can be added to stain the nuclei.
-
Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide.[14] Seal the edges with nail polish.
-
Imaging and Analysis: Visualize using a fluorescence or confocal microscope. Acquire images and quantify the percentage of ciliated cells (cells with a clear axoneme extending from a basal body).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells, allowing for quantification of cells in different phases of the cell cycle.
Materials:
-
Harvested transfected cells (1-2 x 10^6 cells per sample)
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer: Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by direct collection (for suspension cells).
-
Washing: Wash the cells once with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.
-
Fixation: a. Resuspend the cell pellet (1-2 x 10^6 cells) in a small volume of residual PBS. b. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[18] c. Incubate on ice or at 4°C for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[19]
-
Staining: a. Centrifuge the fixed cells at ~500 x g for 5 minutes to pellet them. Discard the ethanol.[19] b. Wash the cells twice with PBS to remove residual ethanol. c. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[20] d. Incubate at room temperature for 30 minutes, protected from light.[19][20]
-
Analysis: a. Analyze the samples on a flow cytometer, exciting at 488 nm and measuring fluorescence in the appropriate red channel (e.g., PE or PerCP). b. Collect at least 10,000-20,000 events per sample.[21] c. Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and model the G1, S, and G2/M populations based on the DNA content histogram.
Protocol 4: Cell Migration Assessment using Transwell Assay
This protocol measures the chemotactic migration of cells through a porous membrane, a key functional assay for a protein associated with the microtubule-organizing center.
Materials:
-
Transfected cells
-
Transwell inserts with 8 µm pores for 24-well plates
-
Serum-free medium
-
Chemoattractant medium (e.g., medium with 10% FBS)
-
Cotton-tipped applicators
-
Methanol (for fixation)
-
0.5% Crystal Violet in 25% Methanol (for staining)
Procedure:
-
Cell Preparation: a. The day before the assay, serum-starve the transfected cells for 18-24 hours.[22][23] b. On the day of the assay, harvest the cells, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[22]
-
Assay Setup: a. Add 600 µL of chemoattractant medium to the lower wells of a 24-well plate.[24] b. Place the Transwell inserts into the wells. c. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.[24]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 2-24 hours), allowing cells to migrate through the pores.[23][24]
-
Staining and Quantification: a. Carefully remove the inserts from the wells. b. Using a cotton-tipped applicator, gently remove the non-migrated cells from the top surface of the membrane.[24] c. Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes. d. Stain the cells by immersing the insert in 0.5% Crystal Violet solution for 20 minutes. e. Gently wash the insert in a beaker of water to remove excess stain and allow it to air dry. f. Visualize the stained, migrated cells using an inverted microscope. Capture images from several representative fields and count the number of migrated cells per field to quantify migration.[22]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 15. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Video: Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 17. protocols.io [protocols.io]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. content.abcam.com [content.abcam.com]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Analyze CEP131 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of fundamental cellular processes. As a component of the centriolar satellites, CEP131 plays a critical role in ciliogenesis, centriole duplication, and the maintenance of genomic stability.[1][2] Dysregulation of CEP131 has been implicated in various diseases, including ciliopathies and cancer, making it an important target for further investigation.[1][3][4][5] These application notes provide a comprehensive guide to cell-based assays for elucidating the multifaceted functions of CEP131.
Key Functions of CEP131
-
Ciliogenesis: CEP131 is essential for the formation of primary cilia, sensory organelles that play crucial roles in cell signaling and development.[1][3][6][7] Depletion of CEP131 leads to defects in ciliogenesis, including reduced cilia formation and abnormal cilia morphology.[1][7]
-
Centrosome Duplication and Genomic Stability: CEP131 is involved in the precise regulation of centrosome duplication.[1][4][5] Its depletion can lead to centriole amplification, multipolar spindle formation, and chromosomal instability, highlighting its importance in maintaining genomic integrity.[1][2]
-
Protein Scaffolding and Transport: Localized to the centriolar satellites, CEP131 interacts with a network of proteins, including PCM1, pericentrin, and Cep290, to regulate their localization and function.[1] It is also involved in the dynein-dynactin-mediated transport of proteins to the centrosome.[1][2]
-
Cancer Progression: Overexpression of CEP131 has been linked to centrosome amplification and the progression of certain cancers, such as colon cancer.[4][5]
-
Mitochondrial Apoptosis: Recent studies suggest a role for CEP131 in regulating mitochondrial apoptosis, indicating its involvement in cell life-and-death decisions.[8]
Data Presentation: Quantitative Analysis of CEP131 Function
The following tables summarize key quantitative data from representative studies on CEP131 function.
Table 1: Impact of CEP131 Depletion on Ciliogenesis
| Cell Line | Method of Depletion | Parameter Measured | Result | Reference |
| hTERT-RPE1 | siRNA | Percentage of ciliated cells | Significant reduction | [7] |
| Mouse Fibroblasts | siRNA | Percentage of ciliated cells | Robust reduction | [7] |
| Drosophila spermatocytes | Mutant | Percentage of centrioles with abnormal microtubule elongation | ~33.6% in mutants vs. wild type | [6] |
| Zebrafish embryos | Morpholino | Cilia length | Shortened cilia | [3] |
Table 2: Effects of CEP131 Depletion on Cell Cycle and Genomic Stability
| Cell Line | Method of Depletion | Parameter Measured | Result | Reference |
| Human non-ciliogenic cells | siRNA | Proliferation rate | Reduction | [1][2] |
| Human non-ciliogenic cells | siRNA | Frequency of multipolar mitosis | Increased | [1][2] |
| Human non-ciliogenic cells | siRNA | Post-mitotic DNA damage | Increased | [1][2] |
| Human non-ciliogenic cells | siRNA | Centriole amplification | Increased | [1][2] |
Table 3: CEP131 Protein Interactions
| Interacting Protein | Method of Detection | Cellular Context | Functional Significance | Reference |
| PCM1 | Co-immunoprecipitation | HEK293 cells | Recruitment of CEP131 to centriolar satellites | [1] |
| Pericentrin | Co-immunoprecipitation | HEK293 cells | Localization of CEP131 to the centriolar core | [1] |
| Cep290 | Co-immunoprecipitation | HEK293 cells | Localization of CEP131 to the centriolar core and regulation of ciliogenesis | [1][6] |
| Plk4 | Co-immunoprecipitation, In vitro kinase assay | HEK293T cells | Phosphorylation of CEP131, regulation of centrosome duplication | [4][5] |
| STIL | Co-immunoprecipitation | HEK293T cells | Mediates Plk4 stabilization and centrosome duplication | [4][5] |
| MIB1 | Co-immunoprecipitation | - | - | [9] |
| BBS4 | Co-immunoprecipitation | - | Negative regulation of BBSome complex ciliary localization | [9][10] |
Experimental Protocols
Here, we provide detailed protocols for key cell-based assays to investigate CEP131 function.
Protocol 1: Immunofluorescence Staining for CEP131 Subcellular Localization
This protocol details the visualization of CEP131 localization at the centrosomes and centriolar satellites.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibodies: anti-CEP131, anti-γ-tubulin (centrosome marker), anti-PCM1 (centriolar satellite marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips in a petri dish.
-
Fixation:
-
PFA Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Methanol Fixation: Wash cells twice with PBS. Fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: siRNA-Mediated Depletion of CEP131 to Study its Role in Ciliogenesis
This protocol describes how to assess the impact of CEP131 knockdown on the formation of primary cilia.
Materials:
-
hTERT-RPE1 cells (or other ciliated cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting CEP131 (at least two independent sequences)
-
Non-targeting control siRNA
-
Serum-free medium for cilia induction
-
Materials for immunofluorescence (Protocol 1)
-
Primary antibodies: anti-acetylated α-tubulin (ciliary axoneme marker), anti-Arl13b (ciliary membrane marker)
Procedure:
-
Cell Seeding: Seed hTERT-RPE1 cells in a 24-well plate with glass coverslips so they reach 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 20 minutes at room temperature to form complexes.
-
Add the 100 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for CEP131 depletion.
-
Cilia Induction: After the incubation period, replace the growth medium with serum-free medium and incubate for an additional 24-48 hours to induce ciliogenesis.
-
Immunofluorescence: Fix, permeabilize, and stain the cells as described in Protocol 1, using antibodies against acetylated α-tubulin and Arl13b to visualize cilia.
-
Data Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of ciliated cells in the control and CEP131-depleted populations. A cell is considered ciliated if it has a distinct, elongated structure positive for both acetylated α-tubulin and Arl13b.
-
Analyze at least 100 cells per condition from three independent experiments.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify CEP131-Interacting Proteins
This protocol outlines the procedure for identifying proteins that interact with CEP131 in a cellular context.
Materials:
-
HEK293T cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-CEP131 antibody or antibody against a tagged version of CEP131
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cultured HEK293T cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell lysate).
-
-
Pre-clearing:
-
Add Protein A/G magnetic beads to the whole-cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-CEP131 antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Discard the supernatant and wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
-
Alternatively, the entire eluate can be analyzed by mass spectrometry for unbiased identification of interacting proteins.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The centriolar satellite protein Cep131 is important for genome stability [pubmed.ncbi.nlm.nih.gov]
- 3. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation | PLOS Biology [journals.plos.org]
- 7. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 8. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
Application Notes and Protocols for AZI1/CEP131 siRNA Transfection Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZI1 (Azelaic Acid Induced 1), also known as CEP131 (Centrosomal Protein 131) in mammals, is a conserved centrosomal protein crucial for the formation of cilia and flagella.[1][2][3] In mammalian cells, AZI1/CEP131 localizes to centriolar satellites and traffics along microtubules to the basal body of cilia.[1][2] Its role extends to the ciliary transition zone, a critical structure for regulating protein entry into the cilium.[1][2] Acute knockdown of AZI1/CEP131 via siRNA has been shown to cause a significant reduction in ciliogenesis in mouse fibroblasts, highlighting its essential role in this process.[1][2] Given the importance of cilia in various signaling pathways and their implication in a class of genetic disorders known as ciliopathies, the ability to modulate AZI1/CEP131 expression is of significant interest.
These application notes provide a comprehensive guide to optimizing siRNA-mediated knockdown of AZI1/CEP131 in mammalian cells. The following protocols and data are intended to serve as a robust starting point for achieving efficient and reproducible gene silencing for functional studies.
Data Presentation: Optimizing siRNA Transfection
Effective gene silencing with minimal cytotoxicity is the primary goal of siRNA transfection optimization.[4] The following tables present hypothetical data from a typical optimization experiment for AZI1/CEP131 siRNA transfection in a mammalian cell line, such as mouse embryonic fibroblasts.
Table 1: Optimization of AZI1/CEP131 siRNA Concentration
| siRNA Concentration (nM) | AZI1/CEP131 mRNA Knockdown (%) | Cell Viability (%) |
| 5 | 65 ± 4.2 | 98 ± 2.1 |
| 10 | 82 ± 3.5 | 95 ± 3.4 |
| 20 | 91 ± 2.8 | 92 ± 4.0 |
| 50 | 93 ± 2.5 | 85 ± 5.2 |
| 100 | 94 ± 2.1 | 75 ± 6.8 |
Data are presented as mean ± standard deviation from three independent experiments. Knockdown is relative to a non-targeting control siRNA. Cell viability is normalized to untreated cells.
Table 2: Optimization of Transfection Reagent Volume
| siRNA (10 nM) | Transfection Reagent (µL) | AZI1/CEP131 mRNA Knockdown (%) | Cell Viability (%) |
| AZI1/CEP131 | 0.5 | 75 ± 5.1 | 96 ± 2.5 |
| AZI1/CEP131 | 1.0 | 88 ± 4.3 | 94 ± 3.1 |
| AZI1/CEP131 | 1.5 | 92 ± 3.9 | 89 ± 4.5 |
| AZI1/CEP131 | 2.0 | 93 ± 3.7 | 81 ± 5.9 |
Data are presented as mean ± standard deviation. Experiments were performed in a 24-well plate format with a final siRNA concentration of 10 nM.
Experimental Protocols
Cell Culture and Plating
This protocol is optimized for a 24-well plate format. Reagent volumes should be scaled accordingly for other plate formats.
-
Culture a suitable mammalian cell line (e.g., mouse embryonic fibroblasts) in the appropriate complete growth medium (e.g., DMEM with 10% FBS).
-
The day before transfection, seed the cells so they reach 60-80% confluency at the time of transfection. For a 24-well plate, this is typically 2.5 x 10^4 to 5 x 10^4 cells per well.
-
Ensure cells are healthy and in the logarithmic growth phase for optimal transfection efficiency.[5]
-
It is recommended to perform transfections in antibiotic-free medium, as antibiotics can increase cytotoxicity in permeabilized cells.[4]
siRNA Transfection Protocol
This protocol outlines a lipid-based transfection method.
-
Preparation of siRNA Stock Solution:
-
Resuspend the lyophilized AZI1/CEP131 siRNA and non-targeting control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
-
Preparation of siRNA-Lipid Complexes (per well of a 24-well plate):
-
Solution A: In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., for a final concentration of 10 nM) in 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently by pipetting.
-
Solution B: In a separate sterile microcentrifuge tube, dilute the optimized volume of a suitable lipid-based transfection reagent (e.g., 1.0 µL) in 50 µL of serum-free medium. Mix gently.
-
Combine Solution A and Solution B. Mix gently by pipetting up and down.
-
Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection of Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add 400 µL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 100 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
-
Analysis of AZI1/CEP131 Knockdown by RT-qPCR
Quantitative real-time PCR (RT-qPCR) is a standard method to quantify the reduction in target mRNA levels.[6][7]
-
RNA Isolation:
-
After the desired incubation period (e.g., 48 hours), lyse the cells directly in the wells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix.
-
Use primers specific for AZI1/CEP131 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to calculate the relative knockdown of AZI1/CEP131 mRNA in siRNA-treated samples compared to the non-targeting control. A knockdown of 70% or greater is generally considered effective.[7]
-
Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Assay Procedure:
-
Perform the siRNA transfection in a 96-well plate.
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate for at least 2 hours at 37°C (or overnight) in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizations
Caption: Putative role of AZI1/CEP131 in mammalian ciliogenesis.
Caption: Experimental workflow for AZI1/CEP131 siRNA transfection optimization.
References
- 1. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 2. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrosomal protein 131 - Wikipedia [en.wikipedia.org]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: KIAA1118 Gene Silencing for Therapeutic Target Validation
Introduction
The KIAA1118 gene, also known as PCNA Clamp Associated Factor (PCLAF), has emerged as a significant factor in various cellular processes, including cell cycle progression, DNA repair, and tumorigenesis. Overexpression of KIAA1118 has been implicated in the progression of numerous cancers, such as glioma, hepatocellular carcinoma, and non-small cell lung cancer. Its involvement in key signaling pathways, including the PI3K/AKT/mTOR and β-catenin pathways, makes it a compelling target for therapeutic intervention. This document provides a comprehensive experimental workflow for silencing the KIAA1118 gene to investigate its functional roles and validate its potential as a drug target.
Target Audience
This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating the functional genomics of KIAA1118 and its therapeutic potential.
Experimental Workflow & Signaling Pathways
A typical experimental workflow for KIAA1118 gene silencing involves the selection of a suitable silencing technique, delivery into the target cells, and subsequent validation of the knockdown and its phenotypic effects.
Figure 1: KIAA1118 Gene Silencing Experimental Workflow.
KIAA1118 has been shown to modulate critical signaling pathways involved in cell growth and proliferation. Understanding these pathways is crucial for interpreting the results of gene silencing experiments.
Figure 2: KIAA1118 Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments in the KIAA1118 gene silencing workflow are provided below.
Protocol 1: KIAA1118 Silencing using siRNA
This protocol outlines the transient silencing of KIAA1118 using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., human glioma cell line U87)
-
KIAA1118-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 75 pmol of siRNA into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 500 µL of the siRNA-Lipofectamine complex mixture to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1.5 mL of complete growth medium to each well.
-
Incubate the cells for 24-72 hours before proceeding to downstream analysis.
-
Protocol 2: Validation of KIAA1118 Knockdown by qPCR
Quantitative real-time PCR (qPCR) is used to quantify the reduction in KIAA1118 mRNA levels.[1][2][3]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
KIAA1118-specific primers and housekeeping gene primers (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of KIAA1118 mRNA, normalized to the housekeeping gene.
Protocol 3: Validation of KIAA1118 Knockdown by Western Blot
Western blotting is performed to confirm the reduction of KIAA1118 protein levels.[4][5][6][7][8]
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against KIAA1118
-
Loading control primary antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against KIAA1118 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 4: Cell Viability Assay
A cell viability assay, such as the MTT or WST-1 assay, is used to assess the effect of KIAA1118 silencing on cell viability.[9][10][11][12]
Materials:
-
MTT or WST-1 reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 5,000 cells per well.
-
Assay:
-
At the desired time points (e.g., 24, 48, 72 hours), add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells.
Data Presentation
Quantitative data from the experiments should be summarized in a clear and structured format for easy comparison.
Table 1: qPCR Analysis of KIAA1118 mRNA Expression
| Treatment Group | Normalized Ct (KIAA1118) | Normalized Ct (GAPDH) | ΔCt (Ct_KIAA1118 - Ct_GAPDH) | ΔΔCt (ΔCt_Treatment - ΔCt_Control) | Fold Change (2^-ΔΔCt) |
| Control siRNA | 22.5 ± 0.3 | 18.2 ± 0.2 | 4.3 | 0 | 1.00 |
| KIAA1118 siRNA | 25.8 ± 0.4 | 18.3 ± 0.2 | 7.5 | 3.2 | 0.11 |
Table 2: Western Blot Analysis of KIAA1118 Protein Expression
| Treatment Group | KIAA1118 Band Intensity | GAPDH Band Intensity | Normalized KIAA1118 Intensity (KIAA1118/GAPDH) | % Reduction |
| Control siRNA | 1.25 ± 0.10 | 1.30 ± 0.08 | 0.96 | 0% |
| KIAA1118 siRNA | 0.28 ± 0.05 | 1.28 ± 0.09 | 0.22 | 77% |
Table 3: Cell Viability Assay (MTT)
| Treatment Group | Absorbance at 48h (OD 570nm) | % Viability |
| Control siRNA | 0.85 ± 0.07 | 100% |
| KIAA1118 siRNA | 0.42 ± 0.05 | 49.4% |
This application note provides a comprehensive framework for the experimental workflow of KIAA1118 gene silencing. By following these detailed protocols, researchers can effectively investigate the functional consequences of KIAA1118 knockdown and assess its potential as a therapeutic target. The provided diagrams and tables offer a clear visualization of the experimental logic and a structured way to present the resulting data.
References
- 1. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 7. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Application Notes and Protocols for CEP131 siRNA Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key regulator of centrosome and cilium-related processes. It plays a crucial role in centriole duplication, ciliogenesis, and the maintenance of genomic stability.[1][2][3] CEP131 is a component of centriolar satellites and its localization and function are tightly regulated throughout the cell cycle.[1][2] Dysregulation of CEP131 has been implicated in ciliopathies and cancer.[4][5][6] Given its involvement in fundamental cellular processes, CEP131 is a protein of significant interest in basic research and as a potential therapeutic target. Small interfering RNA (siRNA)-mediated gene silencing is a powerful tool to investigate the function of proteins like CEP131. This document provides detailed protocols and guidelines for designing and performing robust CEP131 siRNA experiments, with a focus on the critical role of appropriate negative and positive controls.
Principles of siRNA Controls
Recommended Controls for CEP131 siRNA Experiments
| Control Type | Description | Purpose | Recommended Reagents |
| Negative Control | A scrambled siRNA sequence with no known homology to the human, mouse, or rat genome. | To assess non-specific effects of siRNA transfection on cell viability and gene expression. Provides a baseline for calculating CEP131 knockdown. | Commercially available non-targeting or scrambled siRNAs. |
| Positive Control for Transfection Efficiency | An siRNA targeting a constitutively expressed housekeeping gene. | To confirm efficient delivery of siRNA into the cells. A successful knockdown of the positive control indicates that the transfection protocol is effective. | siRNAs targeting GAPDH, PPIB (Cyclophilin B), or Lamin A/C.[7] |
| Positive Control for CEP131 Phenotype | An siRNA targeting a gene known to produce a similar phenotype to CEP131 knockdown (e.g., defects in ciliogenesis or centrosome amplification). | To validate the phenotypic assay and confirm that the cellular machinery required to produce the expected phenotype is functional. | siRNAs targeting PCM1 or other known ciliogenesis-related genes. |
| CEP131-specific siRNA | At least two independent, validated siRNA sequences targeting different regions of the CEP131 mRNA. | To specifically knockdown CEP131 expression and to minimize off-target effects by confirming the phenotype with multiple siRNAs.[13] | Pre-designed and validated siRNAs against CEP131 from reputable suppliers. |
Experimental Protocols
Protocol 1: siRNA Transfection for CEP131 Knockdown
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization of cell density, siRNA concentration, and transfection reagent volume is crucial for each cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, RPE-1)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA stocks (10-20 µM): CEP131-specific siRNA (at least two), negative control siRNA, positive control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[14]
-
siRNA Complex Preparation (per well):
-
In a nuclease-free tube, dilute 10-50 nM of siRNA (final concentration) in serum-free medium to a total volume of 100 µL.
-
In a separate nuclease-free tube, dilute the recommended volume of transfection reagent in serum-free medium to a total volume of 100 µL.
-
Incubate both tubes at room temperature for 5 minutes.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.[15]
-
-
Transfection:
-
Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of CEP131 protein and the specific downstream assay.
-
Analysis: After incubation, proceed with the analysis of CEP131 knockdown and the resulting phenotype.
Protocol 2: Validation of CEP131 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
B. Western Blotting for Protein Level Analysis
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CEP131 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the CEP131 protein level to a loading control (e.g., GAPDH, β-actin).
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for CEP131 siRNA knockdown and analysis.
Caption: Simplified signaling interactions of CEP131 at the centrosome.
Data Presentation and Interpretation
Quantitative data from CEP131 siRNA experiments should be summarized in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Example Data Summary for CEP131 Knockdown Experiment
| Treatment | CEP131 mRNA Level (Relative to Negative Control) | CEP131 Protein Level (Relative to Negative Control) | Percentage of Ciliated Cells | Number of Centrosomes per Cell (Average) |
| Untreated | 1.05 ± 0.08 | 1.10 ± 0.12 | 85% ± 5% | 1.1 ± 0.2 |
| Negative Control siRNA | 1.00 ± 0.10 | 1.00 ± 0.09 | 82% ± 6% | 1.2 ± 0.3 |
| Positive Control siRNA (GAPDH) | N/A | N/A | 83% ± 4% | 1.1 ± 0.2 |
| CEP131 siRNA #1 | 0.25 ± 0.05 | 0.30 ± 0.07 | 35% ± 8% | 2.5 ± 0.8 |
| CEP131 siRNA #2 | 0.18 ± 0.04 | 0.22 ± 0.06 | 28% ± 7% | 2.8 ± 0.9 |
Interpretation:
-
Negative Control vs. Untreated: Similar levels of CEP131 expression and phenotype indicate that the transfection process itself does not have significant non-specific effects.
-
Positive Control: A significant knockdown of the positive control target (e.g., >75% for GAPDH, data not shown) confirms the efficiency of the transfection.
By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently investigate the multifaceted roles of CEP131 in cellular biology and disease, generating reliable and reproducible data.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. uniprot.org [uniprot.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Controls for RNAi Experiments | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 10. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Performing appropriate RNAi control experiments [qiagen.com]
- 12. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 13. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
Long-Term CEP131 Knockdown: A Comparative Analysis of shRNA and siRNA Methodologies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal protein 131 (CEP131), also known as AZI1, is a key regulator of centrosome and cilium-related functions. Its involvement in crucial cellular processes such as cell cycle progression, genome stability, and ciliogenesis has made it a focal point of research, particularly in the context of developmental disorders and oncology.[1][2][3] Understanding the long-term consequences of CEP131 depletion is essential for elucidating its physiological roles and for the development of potential therapeutic strategies. This document provides a detailed comparison of two widely used techniques for achieving long-term gene silencing of CEP131: short hairpin RNA (shRNA) and small interfering RNA (siRNA). While siRNA offers a transient effect, shRNA can be stably integrated into the genome, providing a sustained knockdown.[4][5] This resource offers detailed protocols for both methodologies, a comparative analysis of their efficacy, and visualizations of the experimental workflows and the signaling pathways involving CEP131.
Comparative Analysis: shRNA vs. siRNA for Long-Term CEP131 Knockdown
The choice between shRNA and siRNA for long-term knockdown of CEP131 depends on the specific experimental goals, the cell type being used, and the desired duration of gene silencing.
| Feature | shRNA (Short Hairpin RNA) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Transcribed from a DNA vector (plasmid or viral) into a hairpin structure, processed by Dicer into siRNA, which then guides the RISC complex to degrade target mRNA.[5] | Chemically synthesized double-stranded RNA introduced directly into the cytoplasm, where it is incorporated into the RISC complex to guide mRNA degradation.[5] |
| Duration of Knockdown | Stable and long-term (weeks to months, or even longer) due to continuous expression from integrated or episomal DNA.[4][5] | Transient (typically a few days to a week) as the siRNA molecules are diluted with cell division and degraded.[4] |
| Delivery Method | Typically delivered via viral vectors (e.g., lentivirus, adenovirus) for high efficiency and stable integration, or via plasmid transfection.[6] | Delivered via transfection using lipid-based reagents, electroporation, or other non-viral methods. |
| Suitability for Long-Term Studies | Preferred choice for creating stable cell lines, in vivo studies, and functional genomics screens requiring prolonged gene silencing.[4] | Not ideal for long-term studies due to the need for repeated transfections to maintain knockdown.[4] |
| Off-Target Effects | Potential for off-target effects exists. Careful design and validation are crucial.[7] | Can also have off-target effects, which can be mitigated by using multiple siRNAs targeting different regions of the same mRNA.[8] |
Quantitative Data on CEP131 Knockdown Efficiency
Table 1: siRNA-mediated Knockdown of CEP131 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Transfection Reagent | siRNA Concentration | Time Point | Knockdown Efficiency (Protein Level) | Method of Quantification | Reference |
| A549 | Lipofectamine® 3000 | Not specified | 48 hours | Substantial reduction | Western Blot | [9] |
| SPC-A-1 | Lipofectamine® 3000 | Not specified | 48 hours | Substantial reduction | Western Blot | [9] |
Note: The term "substantial reduction" is as stated in the source publication, which provides representative Western blot images. For precise quantification, densitometry analysis of Western blots or qPCR for mRNA levels would be required.
Experimental Protocols
Protocol 1: Long-Term CEP131 Knockdown using Lentiviral shRNA
This protocol outlines the steps for creating stable cell lines with long-term knockdown of CEP131 using a lentiviral-based shRNA approach.
1. shRNA Design and Vector Construction
-
Design shRNA sequences targeting the CEP131 mRNA using a validated design tool. It is recommended to design and test multiple shRNA sequences to identify the most effective one.[6]
-
Synthesize complementary oligonucleotides for the chosen shRNA sequence with appropriate overhangs for cloning into a lentiviral vector (e.g., pLKO.1).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed shRNA insert into a linearized lentiviral vector containing a selection marker, such as puromycin (B1679871) resistance.[4]
-
Transform the ligated vector into competent E. coli and select for positive clones.
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
2. Lentivirus Production
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[2]
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant and centrifuge to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
3. Transduction of Target Cells
-
Plate the target cells at an appropriate density.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (to a final concentration of 4-8 µg/mL) to enhance transduction efficiency.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal viral dose.
-
Incubate the cells with the virus for 24-48 hours.
4. Selection of Stable Cell Lines
-
After transduction, replace the virus-containing medium with fresh growth medium.
-
48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal antibiotic concentration should be determined beforehand by generating a kill curve for the specific cell line.[10][11]
-
Replace the selection medium every 3-4 days.
-
After 1-2 weeks of selection, untransduced cells will be eliminated.
-
Expand the surviving polyclonal population of stably transduced cells.
-
(Optional) For a more homogenous population, single-cell cloning can be performed to isolate and expand individual clones.
5. Validation of CEP131 Knockdown
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the stable cell line and a control cell line (transduced with a non-targeting shRNA). Synthesize cDNA and perform qRT-PCR using primers specific for CEP131 and a housekeeping gene for normalization. Calculate the percentage of mRNA knockdown.[12][13]
-
Western Blot: Prepare total protein lysates from the stable and control cell lines. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against CEP131 and a loading control antibody (e.g., GAPDH or β-actin). Quantify the reduction in CEP131 protein levels.[14]
Protocol 2: Transient to Medium-Term CEP131 Knockdown using siRNA
This protocol describes the transient knockdown of CEP131 using chemically synthesized siRNA. For medium-term studies, repeated transfections may be necessary.
1. siRNA Design and Synthesis
-
Synthesize the siRNA duplexes with appropriate chemical modifications to enhance stability if required.
2. siRNA Transfection
-
Plate the target cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
On the day of transfection, dilute the siRNA stock to the desired final concentration (typically 10-50 nM) in a serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours before analysis.
3. Validation of CEP131 Knockdown
-
Quantitative Real-Time PCR (qRT-PCR): Harvest cells at 24-48 hours post-transfection to assess CEP131 mRNA levels.[12][13]
-
Western Blot: Harvest cells at 48-72 hours post-transfection to analyze the reduction in CEP131 protein levels.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for shRNA and siRNA-mediated knockdown of CEP131.
Caption: Key signaling pathways involving CEP131.
Conclusion and Future Perspectives
Both shRNA and siRNA are powerful tools for investigating the function of CEP131. For long-term studies aimed at creating stable cell models of CEP131 deficiency or for in vivo applications, shRNA delivered via lentiviral vectors is the superior method.[4][6] For rapid, transient knockdown to assess immediate cellular effects, siRNA is a more straightforward and faster approach. The choice of methodology should be carefully considered based on the specific research question.
The role of CEP131 in cancer progression and its interaction with key signaling molecules like Plk4, and its involvement in the p38 MAPK stress response pathway, highlight its potential as a therapeutic target.[3][16] The development of optimized and specific long-term knockdown strategies for CEP131 will be crucial for further dissecting its role in disease and for the preclinical evaluation of novel therapeutic interventions targeting this important centrosomal protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Procedures of Lentiviral Vector Construction [creative-biogene.com]
- 3. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 9. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 12. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 13. gene-quantification.de [gene-quantification.de]
- 14. origene.com [origene.com]
- 15. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Regulation of centriolar satellite integrity and its physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-transfection of CEP131 siRNA with Plasmid DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 131 (CEP131), also known as AZI1, is a crucial protein involved in a variety of cellular processes, including the formation of cilia, cell cycle progression, and the maintenance of genomic stability.[1][2][3] Dysregulation of CEP131 has been implicated in carcinogenesis and has been identified as a potential therapeutic target in several cancers, including non-small cell lung cancer.[1][4] The study of CEP131 function often involves the specific knockdown of its expression using small interfering RNA (siRNA), while simultaneously introducing a plasmid DNA to express a gene of interest, such as a rescue construct or a reporter gene.
This document provides detailed application notes and protocols for the efficient co-transfection of CEP131 siRNA and plasmid DNA into mammalian cells. These guidelines are intended for researchers investigating the roles of CEP131 in cellular signaling and for professionals in drug development exploring CEP131 as a therapeutic target.
Data Presentation
Successful co-transfection hinges on optimizing the amounts of siRNA, plasmid DNA, and the transfection reagent to achieve high transfection efficiency with minimal cytotoxicity. The following tables provide starting recommendations for reagent amounts in different culture formats. These are general guidelines and should be optimized for your specific cell type and experimental conditions.
Table 1: Suggested Reagent Amounts and Volumes for Co-transfection
| Culture Vessel | Surface Area per Well | Amount of Plasmid DNA | Amount of siRNA (pmol) | Dilution Volume | Lipofectamine™ 2000 (µL) | Total Transfection Volume |
| 96-well | 0.3 cm² | 0.1 - 0.2 µg | 1 - 3 pmol | 2 x 25 µL | 0.1 - 0.3 µL | 50 µL |
| 24-well | 1.9 cm² | 150 ng | 5 pmol | 2 x 50 µL | 1 µL | 100 µL |
| 12-well | 3.8 cm² | 0.8 - 1.6 µg | 10 - 20 pmol | 2 x 100 µL | 2 - 4 µL | 200 µL |
| 6-well | 9.6 cm² | 2.0 - 4.0 µg | 25 - 50 pmol | 2 x 250 µL | 5 - 10 µL | 500 µL |
Data adapted from general co-transfection protocols.[5][6] Optimization is highly recommended.
Table 2: Expected Outcomes of CEP131 Knockdown
| Cellular Process | Expected Phenotype upon CEP131 Knockdown | Key Signaling Molecules Affected | Reference |
| Cell Proliferation | Inhibition of cell growth, G1/S cell cycle arrest | Decreased p-PI3K, p-Akt, p-MEK1/2, p-Erk1/2, p-GSK-3β | [1][4] |
| Ciliogenesis | Reduction in the percentage of ciliated cells | - | [7] |
| Genomic Stability | Increased centrosome amplification and chromosomal instability | - | [2][8] |
| Apoptosis | Delayed cytochrome c release and subsequent caspase activation | - | [9] |
Experimental Protocols
General Guidelines for Co-transfection
Successful co-transfection requires healthy, actively dividing cells and high-quality nucleic acids.[10]
-
Cell Health: Use low-passage cells that are greater than 90% viable.[5] Cells should be seeded to be 80-90% confluent at the time of transfection.[5]
-
Antibiotics: Do not include antibiotics in the media during transfection as they can reduce efficiency and cause cell death.[5]
-
Serum: For optimal results, use a serum-free medium like Opti-MEM™ I to dilute the transfection reagent and nucleic acids.[5]
-
Nucleic Acid Quality: Ensure that the plasmid DNA and siRNA are of high purity and free of contaminants.[10]
Co-transfection Protocol using a Lipid-Based Reagent (e.g., Lipofectamine™ 2000)
This protocol is a general guideline for co-transfecting plasmid DNA and CEP131 siRNA into mammalian cells in a 24-well plate format.[5]
Materials:
-
Mammalian cells (e.g., A549, HEK293)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
CEP131 siRNA (and a negative control siRNA)
-
Plasmid DNA
-
Lipofectamine™ 2000 Transfection Reagent
-
24-well tissue culture plates
Procedure:
Day 1: Cell Seeding
-
One day before transfection, seed cells in a 24-well plate in 0.5 mL of antibiotic-free growth medium.
-
Ensure cells will be 80-90% confluent at the time of transfection.
Day 2: Co-transfection
-
Prepare Nucleic Acid-Medium Mixture:
-
In a sterile tube, dilute 150 ng of plasmid DNA and 5 pmol of CEP131 siRNA in 50 µL of Opti-MEM™ I Medium. Mix gently.
-
-
Prepare Transfection Reagent-Medium Mixture:
-
In a separate sterile tube, dilute 1 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™ I Medium.
-
Mix gently and incubate for 5 minutes at room temperature.
-
-
Form Complexes:
-
Combine the diluted nucleic acid mixture with the diluted Lipofectamine™ 2000.
-
Mix gently and incubate for 20 minutes at room temperature to allow the formation of DNA-siRNA-lipid complexes.
-
-
Transfect Cells:
-
Add the 100 µL of the complex mixture drop-wise to the well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for gene knockdown and plasmid expression. The optimal incubation time will depend on the specific assay.
-
Post-Transfection Analysis
-
Gene Knockdown Verification: Analyze the reduction of CEP131 mRNA levels by qRT-PCR or protein levels by Western blotting 24-72 hours post-transfection.
-
Plasmid Expression: If the plasmid expresses a fluorescent protein (e.g., GFP), transfection efficiency can be monitored by fluorescence microscopy. For other expressed proteins, Western blotting or functional assays can be used.
Visualizations
Experimental Workflow
Caption: Co-transfection Experimental Workflow.
CEP131 Signaling Pathways
Caption: CEP131-mediated regulation of ERK and AKT signaling pathways.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Transfection Efficiency | Suboptimal reagent to nucleic acid ratio | Optimize the ratio of transfection reagent to total nucleic acids (siRNA + plasmid). |
| Cell density is too low or too high | Ensure cells are 80-90% confluent at the time of transfection.[5] | |
| Presence of antibiotics or serum | Perform transfection in antibiotic-free and, if necessary, serum-free medium.[5] | |
| High Cell Toxicity | Amount of transfection reagent is too high | Decrease the amount of transfection reagent. |
| Amount of nucleic acid is too high | Reduce the concentration of siRNA and/or plasmid DNA. | |
| No Gene Knockdown | Ineffective siRNA sequence | Use a validated siRNA sequence for CEP131. |
| Incorrect assay time point | Perform a time-course experiment (24, 48, 72 hours) to determine the optimal time for analysis. | |
| Reduced Plasmid Expression in Co-transfection | Competition for transfection machinery | Optimize the ratio of siRNA to plasmid DNA. A lower siRNA concentration may be sufficient. |
| Overall nucleic acid amount is too high | Reduce the total amount of nucleic acids being transfected. |
References
- 1. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. uniprot.org [uniprot.org]
- 4. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 8. CEP131 Abrogates CHK1 Inhibitor-Induced Replication Defects and Is Associated with Unfavorable Outcome in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmid DNA and siRNA transfection protocol optimization | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CEP131 Knockdown Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low CEP131 knockdown efficiency.
Troubleshooting Guide
Low knockdown efficiency of CEP131 can arise from various factors, from the design of your silencing RNA to the specifics of your experimental setup. This guide provides a systematic approach to identifying and resolving common issues.
Question: My CEP131 knockdown efficiency is lower than expected. What are the first steps I should take to troubleshoot?
Answer:
Begin by systematically evaluating the key components of your experiment. A logical troubleshooting workflow can help pinpoint the issue.
Caption: A stepwise workflow for troubleshooting low CEP131 knockdown.
Question: How can I be sure that my transfection or transduction is working efficiently in my cell line?
Answer:
Poor delivery of the siRNA or shRNA is a primary cause of inefficient knockdown. It is crucial to confirm the efficiency of your delivery method in your specific cell line.
-
Fluorescently Labeled Controls: Transfect cells with a fluorescently labeled, non-targeting siRNA. This allows for direct visualization of transfection efficiency via fluorescence microscopy or flow cytometry.[2]
-
Reporter Plasmids: For shRNA delivered via plasmids or viral vectors, a co-expressed fluorescent reporter (e.g., GFP) can help track transduction efficiency.[5][6]
Question: My delivery method seems to be working, but I still see low CEP131 knockdown. What should I check next?
Answer:
If delivery is successful, the issue may lie with the siRNA/shRNA itself or the experimental conditions.
-
siRNA/shRNA Design and Quality:
-
Pooling: Using a pool of 2-4 different siRNAs targeting various regions of the CEP131 mRNA can significantly improve knockdown efficiency and reduce off-target effects.[2][7]
-
Sequence Design: Ensure your siRNA sequences follow established design principles. Low GC content can lead to weak binding, while very high GC content might hinder the unwinding of the duplex.[8] Off-target effects, where the siRNA affects unintended genes, can also complicate results.[7][9][10][11][12]
-
Reagent Integrity: Ensure your siRNA/shRNA reagents have been stored correctly and have not degraded.
-
-
Cell Culture Conditions:
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular processes and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the function of CEP131, and where is it located in the cell?
A1: CEP131, also known as AZI1, is a centrosomal protein that plays a crucial role in maintaining genomic stability.[19][20] It is involved in processes such as centriole duplication, cell proliferation, and cell cycle progression.[21][22] CEP131 localizes to centriolar satellites and the centriolar core region.[19] Its localization to the centrosome is cell-cycle-dependent and requires an intact microtubule network.[19][20] Understanding its function and localization is important for designing appropriate validation experiments for your knockdown.
Q2: How do I choose the right transfection reagent for my CEP131 siRNA experiment?
A2: The choice of transfection reagent is highly cell-type dependent. What works well for one cell line may be inefficient or toxic in another.
| Transfection Reagent Type | Best For | Considerations |
| Lipid-based (e.g., Lipofectamine) | Most adherent cell lines.[13] | Optimize lipid-to-siRNA ratio; can be toxic to some cells.[13][23] |
| Polymer-based (e.g., PEI) | Adherent and some suspension cells. | Can be cost-effective; toxicity can be a concern. |
| Electroporation | Difficult-to-transfect cells, primary cells, suspension cells.[13] | Requires specialized equipment; can have higher cytotoxicity. |
| Viral Delivery (Lentivirus/Adenovirus) | Stable, long-term knockdown; difficult-to-transfect cells.[24] | Requires BSL-2 safety precautions; can have off-target effects.[6] |
Q3: What concentration of siRNA should I use for CEP131 knockdown?
A3: The optimal siRNA concentration can vary, but a common starting point is between 10-100 nM. It is best to perform a dose-response experiment to determine the lowest concentration that gives you maximal knockdown with minimal off-target effects and cytotoxicity.[2] High concentrations of siRNA can lead to increased off-target effects.[2]
Q4: When is the best time to assess CEP131 knockdown after transfection?
A4: The timing for assessing knockdown depends on what you are measuring:
It is recommended to perform a time-course experiment to determine the optimal time point for maximal knockdown in your system.
Q5: I'm using a lentiviral shRNA system for CEP131 knockdown and my transduction efficiency is low. What can I do?
A5: Low lentiviral transduction efficiency can be due to several factors.
Caption: Troubleshooting low lentiviral transduction efficiency.
-
Multiplicity of Infection (MOI): The ratio of viral particles to cells (MOI) is crucial.[30] You may need to perform an MOI titration to find the optimal concentration for your cell line.
-
Transduction Enhancers: Reagents like Polybrene can enhance viral entry into cells, but some cell types are sensitive to them.[5][33][34]
-
Cell Health: As with transfection, healthy, actively dividing cells are more amenable to transduction.[29][30]
Experimental Protocols
Protocol 1: siRNA Transfection for CEP131 Knockdown
This protocol provides a general guideline for transiently knocking down CEP131 using siRNA. Optimization will be required for specific cell lines and transfection reagents.
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complexes (Example using a lipid-based reagent):
-
Dilute your CEP131 siRNA (or non-targeting control) in serum-free medium to the desired final concentration (e.g., 20 nM).
-
In a separate tube, dilute your lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
The medium can be changed after 4-6 hours if toxicity is a concern.[13]
-
Harvest cells for analysis at your predetermined optimal time points (e.g., 48 hours for mRNA, 72 hours for protein).
-
Protocol 2: Validation of CEP131 Knockdown by qRT-PCR
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit or a standard method like Trizol extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green or a TaqMan probe, and primers specific for CEP131 and a reference gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CEP131 mRNA in knockdown samples compared to controls. A significant decrease in the relative expression indicates successful knockdown at the mRNA level.[1]
-
References
- 1. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 5. genscript.com [genscript.com]
- 6. scbt.com [scbt.com]
- 7. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 8. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 12. pnas.org [pnas.org]
- 13. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 14. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.biologists.com [journals.biologists.com]
- 20. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uniprot.org [uniprot.org]
- 22. genecards.org [genecards.org]
- 23. FuGENE® DNA and SiRNA Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 24. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro siRNA Transfection Reagents from SignaGen Laboratories [signagen.com]
- 26. ozbiosciences.com [ozbiosciences.com]
- 27. origene.com [origene.com]
- 28. What is the most reliable transfection reagent for delivering shRNA plasmids and siRNA to cells in culture? [qiagen.com]
- 29. go.zageno.com [go.zageno.com]
- 30. researchgate.net [researchgate.net]
- 31. manuals.cellecta.com [manuals.cellecta.com]
- 32. blog.addgene.org [blog.addgene.org]
- 33. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 34. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
Technical Support Center: Reducing Off-Target Effects of CEP131 siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects when using siRNA to silence Centrosomal Protein 131 (CEP131).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CEP131 siRNA experiments?
Q2: What are the primary mechanisms of siRNA-mediated off-target effects?
A2: The most common mechanism is miRNA-like off-target activity, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation.[1][3] Off-target effects can also be caused by the sense (passenger) strand of the siRNA duplex being loaded into the RNA-induced silencing complex (RISC).[4][5]
Q3: Why is it important to reduce off-target effects when studying CEP131?
A3: CEP131 is involved in crucial cellular processes such as centrosome duplication, genome stability, and ciliogenesis.[6][7] Off-target effects can confound the interpretation of phenotypic changes observed after CEP131 knockdown, making it difficult to attribute these changes solely to the loss of CEP131 function. Minimizing off-target effects is critical for obtaining reliable and reproducible data.
Q4: Can I completely eliminate off-target effects?
A4: While it is not possible to completely eliminate all off-target effects, they can be significantly minimized and controlled to an acceptable level through careful experimental design and the use of various strategies.[8]
Troubleshooting Guide
Issue: I'm observing a phenotype that I suspect is due to an off-target effect of my CEP131 siRNA.
| Question | Possible Cause & Explanation | Recommended Solution |
| Are you using a high concentration of siRNA? | High concentrations of siRNA can saturate the RNAi machinery, leading to an increase in off-target gene silencing.[4][9] | Perform a dose-response experiment to determine the lowest effective concentration of your CEP131 siRNA that achieves maximal knockdown with minimal off-target effects. A starting point for optimization is typically in the range of 1-30 nM.[10] |
| Are you using a single siRNA sequence? | Off-target effects are sequence-specific. A single siRNA sequence may have unforeseen off-target interactions.[11] | Use a pool of multiple siRNAs targeting different regions of the CEP131 mRNA. This reduces the concentration of any single siRNA, thereby diluting its specific off-target effects.[1][12] Pools of 15 or more siRNAs have been shown to be effective at eliminating strong off-target effects.[4] |
| Is your siRNA unmodified? | Standard, unmodified siRNAs are more prone to inducing off-target effects. | Use chemically modified siRNAs. A 2'-O-methyl modification at position 2 of the guide strand is a well-established method to reduce miRNA-like off-target effects without compromising on-target silencing.[11][13] Other modifications like unlocked nucleic acids (UNA) can also be effective.[14] |
| How was your siRNA sequence designed? | Poorly designed siRNA sequences can have a higher propensity for off-target binding. | Utilize siRNA design algorithms that are optimized to minimize off-target effects. These tools often incorporate filters to avoid sequences with seed region matches to other genes in the 3' UTR.[12][15] |
| Have you validated the phenotype with a rescue experiment? | The observed phenotype might not be due to the knockdown of CEP131. | Perform a rescue experiment by introducing a CEP131 expression vector that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is more likely to be an on-target effect. |
| Are you using appropriate controls? | Without proper controls, it's difficult to distinguish on-target from off-target effects. | Always include a non-targeting (scrambled) siRNA control and a positive control siRNA targeting a well-characterized gene. Using multiple different CEP131 siRNAs that produce the same phenotype strengthens the conclusion that the effect is on-target.[8] |
Quantitative Data on Off-Target Reduction Strategies
The following tables summarize the effectiveness of various strategies in reducing siRNA off-target effects based on published data.
Table 1: Effect of siRNA Concentration on Off-Target Effects
| siRNA Concentration | On-Target Knockdown Efficiency | Off-Target Gene Dysregulation | Reference |
| High (e.g., 25-100 nM) | High | Significant | [4] |
| Low (e.g., 1-10 nM) | High (for potent siRNAs) | Reduced | [4][16] |
Table 2: Comparison of Single vs. Pooled siRNAs
| siRNA Strategy | Complexity | Off-Target Profile | On-Target Specificity | Reference |
| Single siRNA | Low | High potential for specific off-targets | Variable | [4] |
| Low-complexity pool (3-4 siRNAs) | Medium | Reduced, but may not eliminate strong off-targets | Improved | [4] |
| High-complexity pool (≥15 siRNAs) | High | Significantly reduced or eliminated | High | [4][11] |
Table 3: Impact of Chemical Modifications on Off-Target Effects
| Modification Type | Position | Effect on Off-Targeting | Effect on On-Target Activity | Reference |
| 2'-O-methyl | Guide strand, position 2 | Significantly reduced | Generally preserved | [11][13] |
| Unlocked Nucleic Acid (UNA) | Guide strand, position 7 | Dramatically reduced | Preserved | [14] |
| Formamide | Seed region | Suppressed with high efficiency | Not specified | [17] |
Experimental Protocols
Protocol 1: Low-Concentration siRNA Transfection
This protocol is a general guideline for transfecting adherent cells with low concentrations of CEP131 siRNA to minimize off-target effects. Optimization is crucial for each cell line.
Materials:
-
CEP131 siRNA (and controls)
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Multi-well cell culture plates
-
Healthy, subconfluent cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 30-50% confluency at the time of transfection.[18]
-
siRNA Preparation:
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions.[18][20]
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-45 minutes to allow for complex formation.[20]
-
Transfection:
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined experimentally.
Protocol 2: Validation of Off-Target Effects using RT-qPCR
This protocol describes how to assess the expression of potential off-target genes after CEP131 siRNA transfection.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CEP131, potential off-target genes, and at least two housekeeping genes
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions for your target gene (CEP131), predicted off-target genes, and housekeeping genes.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of each gene using the ΔΔCT method, normalizing to the housekeeping genes.[14]
-
Compare the expression levels in cells treated with CEP131 siRNA to those treated with a non-targeting control siRNA. A significant change in the expression of a gene other than CEP131 indicates a potential off-target effect.
-
Visualizations
Caption: Simplified signaling interactions of CEP131 in centrosome duplication and ciliogenesis.
Caption: Experimental workflow for minimizing CEP131 siRNA off-target effects.
Caption: Key strategies for reducing siRNA-mediated off-target effects.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 4. sitoolsbiotech.com [sitoolsbiotech.com]
- 5. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 13. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Designing Functional siRNA with Reduced Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 17. news-medical.net [news-medical.net]
- 18. genscript.com [genscript.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing siRNA Transfection for CEP131
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing small interfering RNA (siRNA) transfection for the target gene CEP131. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful gene silencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of CEP131?
A1: CEP131, or Centrosomal Protein 131, is a protein that plays a crucial role in various cellular processes. It is a component of centriolar satellites, which are involved in protein transport to and from the centrosome.[1][2] CEP131 is implicated in the regulation of centrosome duplication, cell cycle progression, and the formation of primary cilia.[2] It interacts with several other proteins, including PCM1, pericentrin, and CEP290, to maintain centrosome integrity and function.[3] Dysregulation of CEP131 has been associated with genomic instability and has been studied in the context of cancer.
Q2: What are the critical parameters to consider when optimizing siRNA transfection for CEP131?
Q3: How can I assess the efficiency of my CEP131 siRNA transfection?
Q4: What are potential off-target effects of CEP131 siRNA, and how can I minimize them?
A4: Off-target effects occur when the siRNA unintentionally silences genes other than CEP131, which can lead to misleading results.[7] These effects are often mediated by the "seed sequence" of the siRNA.[8][9] To minimize off-target effects, it is recommended to use the lowest effective concentration of siRNA and to test multiple different siRNA sequences targeting CEP131.[10] Using a pool of multiple siRNAs targeting the same gene can also help to reduce off-target effects.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Knockdown of CEP131 | Suboptimal siRNA concentration. | Perform a dose-response experiment to determine the optimal siRNA concentration (typically in the range of 5-100 nM).[11] |
| Inefficient transfection reagent for your cell type. | Test a panel of different transfection reagents to find one that works efficiently and with low toxicity for your cells.[12] | |
| Low cell health or incorrect cell density. | Ensure cells are healthy, actively dividing, and plated at the recommended confluency (typically 30-50% for many protocols) at the time of transfection.[6] | |
| Incorrect timing of analysis. | Optimize the time course of your experiment. Analyze mRNA levels 24-48 hours post-transfection and protein levels 48-96 hours post-transfection, as protein turnover rates can vary.[5] | |
| High Cell Toxicity/Death | Transfection reagent concentration is too high. | Reduce the amount of transfection reagent used. Create a matrix of different reagent and siRNA concentrations to find a balance between high knockdown and low toxicity. |
| siRNA concentration is too high. | High concentrations of siRNA can induce a cellular stress response and lead to toxicity.[13] Use the lowest effective concentration determined in your optimization experiments. | |
| Extended exposure to transfection complexes. | For sensitive cell lines, consider replacing the transfection medium with fresh culture medium after 4-6 hours to reduce exposure time to the transfection complexes. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. |
| Pipetting errors or improper complex formation. | Ensure thorough but gentle mixing of siRNA and transfection reagent. Allow sufficient incubation time for complex formation as per the manufacturer's protocol. | |
| siRNA degradation. | Use RNase-free tips, tubes, and reagents. Store siRNA stocks according to the manufacturer's instructions. |
Data Presentation: Comparison of Transfection Reagents
The following table summarizes a hypothetical comparison of different transfection reagents for the delivery of siRNA targeting a housekeeping gene, which can serve as a starting point for optimizing CEP131 knockdown. Actual efficiencies will vary depending on the cell type and experimental conditions.
| Transfection Reagent | Transfection Efficiency (GAPDH Knockdown) | Cell Viability | Primary Application |
| Lipid-Based Reagent A | 85% | 90% | Broad spectrum of cell lines |
| Lipid-Based Reagent B | 95% | 80% | High-efficiency for difficult-to-transfect cells |
| Polymer-Based Reagent C | 75% | 95% | Low toxicity applications |
| Electroporation | >90% | Variable | Primary cells and suspension cells[14][15] |
Data is representative and should be optimized for your specific cell line and target.
Experimental Protocols
Protocol 1: Optimizing siRNA Transfection using a Lipid-Based Reagent
This protocol provides a general framework for optimizing siRNA transfection conditions for CEP131.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting CEP131 (multiple sequences recommended)
-
Non-targeting control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Lipid-based transfection reagent
-
24-well tissue culture plates
-
RNase-free water, microcentrifuge tubes, and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[16]
-
siRNA Preparation: On the day of transfection, prepare a stock solution of your CEP131 siRNA and control siRNAs in RNase-free water.
-
Complex Formation (per well): a. Tube A: Dilute the desired amount of siRNA (e.g., testing a range of 10, 25, and 50 pmol) in 50 µL of serum-free medium. b. Tube B: Dilute the recommended volume of the transfection reagent (e.g., testing a range of 0.5, 1.0, and 1.5 µL) in 50 µL of serum-free medium. c. Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells and wash once with serum-free medium. b. Add the 100 µL of siRNA-lipid complex to 400 µL of fresh, complete culture medium and add this mixture to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: a. mRNA Analysis (24-48 hours): Harvest the cells and extract total RNA. Perform qRT-PCR to quantify the knockdown of CEP131 mRNA.[17] b. Protein Analysis (48-96 hours): Lyse the cells and perform a Western blot to analyze the reduction in CEP131 protein levels.
Protocol 2: Validation of CEP131 Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CEP131 and a reference gene (e.g., GAPDH, ACTB)
-
Optical qPCR plates and seals
Procedure:
-
RNA Extraction: Extract total RNA from both CEP131 siRNA-transfected and control cells according to the manufacturer's protocol of your chosen kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a master mix containing the qPCR mix, forward and reverse primers for either CEP131 or the reference gene, and nuclease-free water. b. Aliquot the master mix into the wells of a qPCR plate. c. Add an equal amount of cDNA to each well.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of CEP131 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.[17]
Visualizations
CEP131 Signaling and Interaction Pathway
Caption: A simplified diagram of CEP131's interactions at the centrosome and its role in key cellular processes.
Experimental Workflow for Optimizing CEP131 siRNA Transfection
References
- 1. researchgate.net [researchgate.net]
- 2. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 6. Establishing efficient siRNA knockdown in stem cells using fluorescent oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. portals.broadinstitute.org [portals.broadinstitute.org]
Technical Support Center: CEP131 Protein Stability Post-siRNA Knockdown
Welcome to the technical support center for researchers investigating the stability of CEP131 protein following siRNA-mediated knockdown. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CEP131 and how is its stability regulated?
A1: CEP131, also known as AZI1, is a centrosomal protein crucial for maintaining genomic integrity, regulating centriole duplication, and cilia formation.[1][2][3] Its stability and localization are tightly controlled throughout the cell cycle.[1][2] Key regulatory mechanisms include:
-
Ubiquitination: The E3 ubiquitin ligase MIB1 monoubiquitinates CEP131 in proliferating cells, which sequesters it within centriolar satellites and prevents premature cilia formation.[4][5]
-
Phosphorylation: In response to cellular stress (e.g., UV radiation), CEP131 is phosphorylated by p38-mediated MK2 and by PLK4.[5][6] This can lead to its displacement from centriolar satellites.[5][6]
-
Protein-Protein Interactions: CEP131's localization to centriolar satellites and the centriolar core is dependent on its interaction with proteins such as PCM1, pericentrin, and Cep290.[1][2]
Q2: After CEP131 siRNA knockdown, I see a decrease in mRNA levels but no significant change in protein levels. Why?
A2: This discrepancy is a common issue in RNAi experiments and can be attributed to several factors:[7]
-
Long Protein Half-Life: CEP131 may be a very stable protein. Even with efficient mRNA knockdown, the existing pool of CEP131 protein may take a significant amount of time to degrade.
-
Timing of Analysis: You may be assessing protein levels too soon after transfection. It is crucial to perform a time-course experiment to determine the optimal time point for observing protein reduction.[7]
-
Compensatory Mechanisms: The cell may activate compensatory mechanisms to stabilize the remaining CEP131 protein or upregulate translation of the remaining mRNA.
-
Inefficient Knockdown at the Protein Level: While mRNA levels are reduced, the remaining mRNA may be translated more efficiently, or the protein degradation machinery may be saturated.
Q3: What are potential off-target effects of CEP131 siRNA, and how can I control for them?
A3: Off-target effects occur when the siRNA sequence partially complements and downregulates unintended mRNAs.[8][9][10] To mitigate and control for these effects:
-
Use Multiple siRNAs: Test 2-4 different siRNA sequences targeting different regions of the CEP131 mRNA.[11] Consistent results across multiple siRNAs are less likely to be due to off-target effects.
-
Use a Non-Targeting Control: Always include a scrambled or non-targeting siRNA control in your experiments.[12]
-
Perform Rescue Experiments: Re-introduce a form of CEP131 that is resistant to your siRNA (e.g., by silent mutations in the siRNA target site) and observe if the original phenotype is restored.[13]
-
Minimize siRNA Concentration: Use the lowest concentration of siRNA that still provides effective knockdown of your target gene to reduce the likelihood of off-target effects.[14]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments on CEP131 protein stability after siRNA knockdown.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or inefficient CEP131 knockdown at the protein level. | 1. Suboptimal siRNA transfection efficiency.[11][15] 2. Incorrect timing of sample collection. 3. High stability of CEP131 protein. 4. Ineffective siRNA sequence. | 1. Optimize transfection parameters (cell density, siRNA concentration, transfection reagent). Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify transfection efficiency. 2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours post-transfection) to determine the optimal knockdown time point. 3. Perform a cycloheximide (B1669411) (CHX) chase assay to determine the half-life of CEP131 in your cell line (see protocol below). 4. Test multiple siRNA sequences targeting different regions of the CEP131 mRNA. |
| Variability in knockdown efficiency between experiments. | 1. Inconsistent cell culture conditions (passage number, confluency).[11] 2. Inconsistent transfection procedure. 3. Degradation of siRNA. | 1. Maintain a consistent cell culture routine. Use cells within a low passage number range. Ensure consistent cell density at the time of transfection. 2. Standardize your transfection protocol, including incubation times and reagent volumes. 3. Properly store and handle siRNA stocks to prevent degradation by RNases. |
| Unexpected changes in the stability of other proteins after CEP131 knockdown. | 1. Off-target effects of the siRNA.[8][10] 2. CEP131 is involved in a protein complex, and its depletion affects the stability of interacting partners.[1] 3. Cellular stress response due to transfection or knockdown. | 1. Use a different siRNA sequence targeting CEP131. Perform rescue experiments. 2. Investigate known and potential CEP131 interacting proteins. Co-immunoprecipitation experiments can confirm interactions. 3. Monitor cell viability and morphology. Use the lowest effective siRNA concentration. |
| Contradictory results between mRNA (qPCR) and protein (Western blot) analysis. | 1. Long half-life of the CEP131 protein.[7] 2. Post-transcriptional or post-translational regulation. | 1. As mentioned, the existing protein pool may take longer to degrade than the mRNA. Extend the time course of your experiment for protein analysis. 2. Investigate potential compensatory mechanisms that might enhance translation or protein stability. |
Experimental Protocols & Data Presentation
Protocol 1: siRNA Transfection
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization for specific cell lines is recommended.[12][16]
Materials:
-
Cells seeded in a 6-well plate
-
CEP131 siRNA and non-targeting control siRNA (20 µM stock)
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 3-5 µL of transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex mixture to the cells in each well containing 1.8 mL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours before analysis.
Protocol 2: Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.[17][18][19][20]
Materials:
-
Cells transfected with control or CEP131 siRNA
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Complete growth medium
-
Lysis buffer for protein extraction
Procedure:
-
Preparation: 48 hours post-transfection, prepare a working solution of CHX in complete medium (final concentration typically 50-100 µg/mL; this should be optimized for your cell line).
-
Treatment:
-
Aspirate the medium from the cells and add the CHX-containing medium.
-
The "0 hour" time point is collected immediately after adding the CHX medium.
-
-
Time Course: Incubate the cells and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Lysis: At each time point, wash the cells with ice-cold PBS and lyse them for protein extraction.
-
Analysis: Analyze the protein lysates by Western blotting using an anti-CEP131 antibody. A loading control with a long half-life (e.g., Actin, Tubulin) should be used.
-
Quantification: Quantify the band intensities and plot the percentage of remaining CEP131 protein against time. This will allow you to calculate the protein's half-life.
Protocol 3: Proteasome Inhibition Assay
This assay helps determine if CEP131 is degraded via the ubiquitin-proteasome system.
Materials:
-
Cells transfected with control or CEP131 siRNA
-
Proteasome inhibitor (e.g., MG132) stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Lysis buffer
Procedure:
-
Treatment: 48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) or DMSO as a vehicle control for 4-6 hours.
-
Lysis: After treatment, lyse the cells for protein extraction.
-
Analysis: Perform a Western blot for CEP131. If CEP131 is a substrate of the proteasome, its levels should increase upon treatment with the inhibitor.
Data Presentation: Expected Outcomes of Stability Assays
| Experiment | Condition | Expected Outcome for CEP131 Protein Levels | Interpretation |
| Cycloheximide (CHX) Chase | Control siRNA + CHX | Gradual decrease over time | Indicates the basal half-life of CEP131. |
| CEP131 siRNA + CHX | Faster decrease compared to control | Suggests that the remaining CEP131 after knockdown is less stable or that a compensatory stabilizing mechanism is also knocked down. | |
| CEP131 siRNA + CHX | Similar rate of decrease to control | Indicates that the knockdown does not significantly alter the intrinsic stability of the remaining CEP131 protein. | |
| Proteasome Inhibition | Control siRNA + MG132 | Accumulation of CEP131 compared to DMSO control | Suggests that CEP131 is degraded via the proteasome pathway.[21][22][23] |
| CEP131 siRNA + MG132 | Reduced accumulation compared to control + MG132 | Confirms that the accumulated protein is indeed CEP131. |
Visualizations
Experimental Workflow: Assessing CEP131 Stability
Caption: Workflow for studying CEP131 protein stability after siRNA knockdown.
Signaling Pathway: Regulation of CEP131 Stability
Caption: Key pathways regulating CEP131 protein stability and function.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 16. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Small interfering RNA targeting mcl-1 enhances proteasome inhibitor-induced apoptosis in various solid malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MCPIP1 contributes to the toxicity of proteasome inhibitor MG-132 in HeLa cells by the inhibition of NF-κB [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: CEP131 Knockdown Experiments
This guide provides troubleshooting advice for researchers who are not observing the expected knockdown of CEP131 protein levels in their Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my CEP131 Western blot showing no knockdown after siRNA/shRNA treatment?
A1: A lack of observable protein knockdown can stem from two primary sources: inefficient knockdown of the target gene at the mRNA level or technical issues with the protein detection by Western blot. This guide will walk you through a systematic approach to identify the root cause.
Q2: What is the typical half-life of the CEP131 protein?
Q3: Should I use siRNA or shRNA for my CEP131 knockdown experiment?
A3: The choice depends on your experimental needs. siRNAs are ideal for rapid and transient knockdown, with effects typically lasting 3-7 days.[1][3] shRNAs, delivered via viral vectors, are better suited for long-term, stable knockdown and are effective in cells that are difficult to transfect.[1][3] For initial screening, siRNAs are often preferred due to their ease of use.
Q4: Is it necessary to verify knockdown at the mRNA level?
Troubleshooting Guide: No CEP131 Knockdown Observed
This section provides a step-by-step guide to troubleshoot your experiment. We will address potential issues in both the knockdown and Western blotting stages.
Step 1: Diagnose the Problem with Controls
Proper controls are essential to interpret your results correctly.[4] Before making any changes to your protocol, verify the results from your control samples.
-
Positive Control (for Knockdown): An siRNA known to effectively knock down a different, well-characterized gene (e.g., a housekeeping gene like GAPDH or LMNB1).[5] If this control also fails, the issue likely lies with your transfection protocol or cell health.
-
Negative Control (for Knockdown): A non-targeting or scrambled siRNA sequence that should not have any specific effect on gene expression.[4] This helps identify non-specific changes in gene expression caused by the transfection process itself.[4]
-
Positive Control (for Western Blot): A cell lysate known to express CEP131 at detectable levels.[6] This confirms your antibody and detection system are working correctly.
-
Loading Control (for Western Blot): An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin, or Tubulin). This ensures equal protein loading across all lanes.[7]
Logical Troubleshooting Flowchart
The following diagram outlines a decision-making process to help you pinpoint the source of the problem.
Part A: Troubleshooting the Knockdown Efficiency
If your Western blot controls are working, the problem may be with the RNA interference step.
Experimental Workflow for siRNA Knockdown
This diagram illustrates the key stages of an siRNA experiment, from transfection to analysis.
Common Issues and Solutions for Knockdown
| Potential Issue | Recommended Solution(s) |
| Poor Transfection Efficiency | Optimize the siRNA concentration (try a range of 5-100 nM).[4] Optimize the transfection reagent-to-siRNA ratio. Ensure cells are healthy and at an optimal density (typically 70-80% confluency) at the time of transfection.[4][8] Transfect in serum-free media if recommended for your reagent, and avoid antibiotics.[5] |
| Ineffective siRNA Sequence | Not all siRNA sequences are equally effective. Test 2-3 different validated siRNA sequences targeting different regions of the CEP131 mRNA.[9] Use a positive control siRNA to confirm your transfection method is working.[4] |
| Cell Line is Difficult to Transfect | Some cell lines are inherently resistant to lipid-based transfection. Consider alternative methods like electroporation or switching to a lentiviral-based shRNA system for stable expression.[1] |
| Insufficient Incubation Time | If CEP131 is a very stable protein, a longer incubation period may be needed post-transfection to see a reduction in protein levels.[1] Perform a time-course experiment, harvesting cells at 48, 72, and 96 hours post-transfection to find the optimal time point for protein knockdown.[2] |
| RNA Degradation | Ensure you are working in an RNase-free environment. Use RNase-free tips, tubes, and reagents when handling siRNA.[4] |
Quantitative Data Example: Optimizing siRNA Concentration
This table shows hypothetical results from an experiment to optimize siRNA concentration, highlighting the importance of measuring both mRNA and protein levels.
| siRNA Conc. (nM) | CEP131 mRNA Level (relative to control) | CEP131 Protein Level (relative to control) | Cell Viability (%) |
| 0 (Mock) | 1.00 | 1.00 | 98% |
| 10 | 0.45 | 0.85 | 95% |
| 25 | 0.21 | 0.55 | 92% |
| 50 | 0.15 | 0.30 | 85% |
| 100 | 0.13 | 0.28 | 70% |
In this example, 50 nM appears optimal, providing strong knockdown with acceptable cell viability.
Part B: Troubleshooting the Western Blot
If you have confirmed mRNA knockdown via RT-qPCR but still see no change in your Western blot, the issue lies with your protein detection method.
Common Issues and Solutions for Western Blot
| Potential Issue | Recommended Solution(s) |
| Poor Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[10][11] For large proteins, you may need to optimize transfer time or use a wet transfer system.[7] Ensure no air bubbles are trapped between the gel and the membrane.[7] |
| Inactive or Incorrect Antibody | Primary Antibody: Ensure you are using an antibody validated for Western blot and specific to the correct species. Optimize the primary antibody concentration; too little may result in no signal.[10][12] Incubate overnight at 4°C to increase signal.[13] Secondary Antibody: Confirm the secondary antibody is compatible with the primary (e.g., use an anti-mouse secondary for a mouse primary).[11] Avoid using sodium azide (B81097) with HRP-conjugated antibodies, as it is an inhibitor.[11][13] |
| Low Protein Abundance | The expression of CEP131 might be low in your cell type. Increase the amount of protein loaded per well (aim for 20-40 µg).[11][12] Consider using an immunoprecipitation step to enrich for CEP131 before running the Western blot.[12] |
| Issues with Blocking or Washing | Over-blocking can sometimes mask the epitope. Reduce blocking time or try a different blocking agent (e.g., switch from milk to BSA).[7][13] Insufficient washing can lead to high background, while excessive washing can wash away your signal.[10][12] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and is mixed correctly.[11] Increase the exposure time to detect faint bands.[13] |
Detailed Experimental Protocols
Protocol 1: siRNA Transfection (General)
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they reach 70-80% confluency at the time of transfection.
-
siRNA Preparation: In an RNase-free tube, dilute your CEP131-targeting siRNA or control siRNA to the desired final concentration (e.g., 25 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
Protocol 2: Western Blotting (General)
-
Protein Lysis & Quantification: Harvest cells, lyse them in RIPA buffer containing protease inhibitors, and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CEP131 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
References
- 1. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 2. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. biocompare.com [biocompare.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. arp1.com [arp1.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving CEP131 siRNA Delivery in Hard-to-Transfect Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the delivery of CEP131 siRNA, particularly in challenging cell types.
Frequently Asked Questions (FAQs)
Q1: What is CEP131 and why is it a target of interest?
A1: CEP131 (Centrosomal Protein 131), also known as AZI1, is a protein associated with the centrosome and centriolar satellites.[1][2] It plays crucial roles in maintaining genomic stability, regulating cell proliferation, and is essential for the formation of cilia.[2][3] Given its involvement in fundamental cellular processes, CEP131 is a target of interest in studies related to cancer progression, ciliopathies, and cell cycle control.[2][4] Knockdown of CEP131 has been shown to inhibit cell proliferation by affecting pathways such as ERK and AKT.[4]
Q2: What makes a cell line "hard-to-transfect"?
A2: Hard-to-transfect cells, such as primary cells (e.g., neurons, hematopoietic cells), stem cells, and certain cancer cell lines (e.g., lymphoma, leukemia), present significant challenges to siRNA delivery.[5][6][7] These challenges often stem from low uptake efficiency, high sensitivity to reagent toxicity leading to poor cell viability, and robust defense mechanisms against foreign nucleic acids.[6]
Q3: What are the primary methods for delivering siRNA into these cells?
A3: The main strategies for siRNA delivery are chemical-based methods (e.g., lipid-based reagents), physical methods (e.g., electroporation), and viral-mediated transduction.[6][8] For hard-to-transfect cells, lipid-based reagents with low toxicity and high efficiency are often used, but electroporation is a common and effective alternative when chemical methods fail.[5][7][8]
Q4: How soon after transfection can I expect to see CEP131 knockdown?
A4: The kinetics of knockdown vary by cell type and the stability of the CEP131 protein. Generally, you can assess mRNA knockdown by qPCR within 24 to 48 hours post-transfection.[8] Protein-level knockdown, measured by Western blot, is typically detectable between 48 and 72 hours.[8]
Troubleshooting Guides
This section addresses common problems encountered during CEP131 siRNA transfection experiments in a question-and-answer format.
Issue 1: Low Knockdown Efficiency of CEP131
Question: I've performed a transfection with CEP131 siRNA, but my qPCR/Western blot results show minimal reduction in expression. What went wrong?
Answer: Low knockdown efficiency is a common issue, especially in challenging cell lines. Several factors could be at play. Refer to the following checklist and optimization tables.
Troubleshooting Checklist:
-
Cell Health and Density: Ensure cells are healthy, actively dividing, and at an optimal confluency at the time of transfection. For siRNA transfection, a confluency of 30-70% is often recommended.[9][10]
-
siRNA Quality and Concentration: Verify the integrity of your siRNA. Use a concentration range of 10-100 nM as a starting point for optimization.[11] Higher concentrations may be necessary for resistant cells but can also increase off-target effects.[12]
-
Transfection Reagent: Use a reagent specifically designed for siRNA delivery and validated for your cell type. The ratio of reagent to siRNA is critical and must be optimized.[13]
-
Complex Formation: Ensure that the siRNA-reagent complexes are formed in a serum-free medium, as serum can interfere with complex formation for many reagents.[9] Incubate the mixture for the recommended time (typically 10-20 minutes) before adding to cells.[9][10]
Data Presentation: Optimizing Lipid-Based Transfection
This table provides example data for optimizing the siRNA concentration and the volume of a lipid-based reagent in a hypothetical hard-to-transfect primary neuron culture.
| siRNA Conc. (nM) | Reagent Volume (µL) | CEP131 mRNA Knockdown (%) | Cell Viability (%) |
| 25 | 1.0 | 35% | 90% |
| 25 | 1.5 | 55% | 85% |
| 25 | 2.0 | 65% | 70% |
| 50 | 1.0 | 50% | 88% |
| 50 | 1.5 | 78% | 82% |
| 50 | 2.0 | 85% | 65% |
| 100 | 1.0 | 60% | 80% |
| 100 | 1.5 | 88% | 60% |
| 100 | 2.0 | 90% | 45% |
Issue 2: High Cell Death Post-Transfection
Question: My cells look unhealthy and are dying after I transfect them with CEP131 siRNA. How can I reduce cytotoxicity?
Answer: High cell death is often due to the toxicity of the transfection reagent or the cellular response to the siRNA itself.
Troubleshooting Checklist:
-
Reduce Reagent Amount: The most common cause of toxicity is too much transfection reagent. Perform a titration experiment to find the lowest effective concentration.
-
Reduce siRNA Concentration: High concentrations of siRNA can trigger an immune response or have off-target effects leading to cell death.[12]
-
Check Cell Density: Plating cells at too low a density can make them more susceptible to toxicity. A confluency of 50-70% is often recommended to mitigate this.[9]
-
Change Transfection Method: If lipid-based reagents consistently result in high toxicity, consider switching to electroporation, which can be gentler on some sensitive cell types, though it requires its own optimization.[6][8]
-
Limit Exposure Time: For particularly sensitive cells, you can reduce the incubation time of the transfection complex with the cells. After 4-6 hours, the medium can be replaced with fresh, complete medium to wash away the complexes.[15]
Data Presentation: Comparing Delivery Methods
This table shows a comparison of transfection efficiency and cell viability for lipid-based reagents versus electroporation in a suspension leukemia cell line (e.g., CEM).
| Delivery Method | Parameter | CEP131 Knockdown (%) | Cell Viability (%) |
| Lipid Reagent A | Optimized | 55% | 50% |
| Lipid Reagent B | Optimized | 65% | 40% |
| Electroporation | 340 V, 10 ms (B15284909) pulse | 75% | 60% |
Experimental Protocols
Protocol 1: Lipid-Based siRNA Transfection for Adherent Cells
This protocol is a general guideline. Optimization is critical.
-
Cell Plating: 24 hours before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
-
siRNA Dilution: In a sterile tube, dilute 20 pmol of CEP131 siRNA (final concentration of 40 nM) in 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.
-
Reagent Dilution: In a separate sterile tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[10]
-
Complex Formation: Combine the diluted siRNA and the diluted reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complexes to form.[10]
-
Transfection: Add the 100 µL siRNA-reagent complex dropwise to the cells in the well. Gently rock the plate to ensure even distribution.[10]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Analysis: Harvest cells to assess CEP131 knockdown via qPCR or Western blot.
Protocol 2: Electroporation for Suspension Cells
This protocol is adapted for hard-to-transfect suspension cells like hematopoietic cell lines.[7]
-
Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL. Harvest the required number of cells (e.g., 4 x 10^6 cells per reaction) by centrifugation.
-
Resuspension: Wash the cell pellet once with sterile PBS and then resuspend in a low-salt electroporation buffer at a concentration of 4 x 10^6 cells/400 µL.[5][7]
-
siRNA Addition: Add CEP131 siRNA to the cell suspension to a final concentration of 100-150 nM.[7] Mix gently.
-
Electroporation: Transfer the cell/siRNA mixture to a sterile electroporation cuvette (e.g., 0.4 cm gap). Pulse the cells using pre-optimized settings (e.g., for CEM cells, a square-wave pulse at 340 V for 10 ms).[7]
-
Recovery: Immediately after the pulse, add pre-warmed recovery medium (e.g., RPMI with 20% FBS) to the cuvette to aid cell recovery.[5][7] Gently transfer the cells to a culture plate.
-
Incubation and Analysis: Incubate cells for 24-72 hours before harvesting for analysis of CEP131 knockdown.
Visualizations
Signaling and Localization Pathway for CEP131
CEP131 is a key component of centriolar satellites, which are dynamic structures that regulate the localization of proteins to the centrosome and primary cilium. Its function is influenced by interactions with several other proteins and signaling pathways.
Caption: CEP131 localization and signaling interactions.
Description: This diagram illustrates that CEP131 is recruited to centriolar satellites by PCM1 and interacts with Plk4 and CEP290 to regulate centrosome duplication and ciliogenesis.[1][3] Cellular stress pathways involving p38 MAPK can lead to CEP131 phosphorylation.[16] CEP131 also influences cell proliferation through the AKT and ERK signaling pathways.[4]
Experimental Workflow: Optimizing siRNA Transfection
This workflow outlines the logical steps for systematically improving siRNA delivery in a new or difficult-to-transfect cell line.
Caption: Workflow for systematic optimization of siRNA delivery.
Description: This workflow shows a two-phased approach to improving siRNA delivery. Phase 1 focuses on optimizing chemical transfection methods. If these fail to yield satisfactory results (good knockdown with high viability), Phase 2 involves optimizing a physical method like electroporation. If both fail, alternative strategies may be required.
References
- 1. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. biocompare.com [biocompare.com]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. High Efficiency Lipid-Based siRNA Transfection of Adipocytes in Suspension | PLOS One [journals.plos.org]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. uniprot.org [uniprot.org]
Technical Support Center: Pre-designed siRNA Experiments
This guide provides troubleshooting for common issues encountered during pre-designed siRNA experiments, addressing challenges from experimental setup to data interpretation for researchers, scientists, and drug development professionals.
Section 1: Poor Knockdown Efficiency
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any knockdown of my target gene. What are the first things I should check?
Q2: How can I optimize my siRNA transfection protocol?
A2: Optimization is crucial for every new cell type, siRNA, and transfection reagent combination.[10][12] Key parameters to adjust include:
-
Complex Formation Time: Allow 10-20 minutes for the siRNA-lipid complexes to form at room temperature before adding them to the cells.[13]
Q3: My positive control siRNA works, but my experimental siRNA does not. What does this mean?
-
Target mRNA Accessibility: The secondary structure of the target mRNA can sometimes make the binding site inaccessible.[14][15]
Troubleshooting Workflow: Low or No Knockdown
This diagram outlines a systematic approach to troubleshooting poor knockdown efficiency.
Caption: A step-by-step flowchart for diagnosing and resolving poor siRNA knockdown.
Protocol: Optimizing siRNA Transfection using Lipid Reagents
This protocol provides a general framework for optimizing transfection conditions in a 24-well plate format.
-
Prepare siRNA Dilution: In Tube A, dilute your range of siRNA concentrations (e.g., 5, 10, 25, 50 nM final concentration) in serum-free medium. Prepare separate tubes for your experimental siRNA, a positive control siRNA, and a negative control siRNA.
-
Prepare Transfection Reagent Dilution: In Tube B, dilute a range of volumes of your lipid-based transfection reagent (e.g., 0.5, 1.0, 1.5 µL) in serum-free medium.
-
Form Complexes: Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow siRNA-lipid complexes to form.[13] Do not let the mixture sit for longer than 30 minutes.[13]
-
Transfect Cells: Add the transfection complexes drop-wise to the cells in each well. Gently swirl the plate to ensure even distribution.
-
Assess Knockdown and Viability: After incubation, harvest the cells. Use a portion to assess cell viability (e.g., via a Trypan Blue or MTT assay) and the remainder to quantify mRNA (qPCR) or protein (Western blot) levels.
| Parameter | Low Range | Mid Range | High Range |
| Cell Confluency at Transfection | 40% | 60% | 80% |
| Final siRNA Concentration (nM) | 5 | 10 | 25 |
| Transfection Reagent (µL/well) | 0.5 | 1.0 | 1.5 |
| Table 1: Example matrix for optimizing three key transfection parameters in a 24-well plate format. Each condition should be tested for both a positive control siRNA and the experimental siRNA. |
Section 2: Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What causes siRNA off-target effects?
A1: The primary cause of off-target effects is the siRNA guide strand behaving like a microRNA (miRNA).[20][21] This occurs when the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[20][21]
Q2: How can I detect and validate off-target effects?
A2: Detecting off-target effects requires transcriptome-wide analysis.
-
Microarray or RNA-Seq: These methods provide a global view of gene expression changes and can identify unintendedly downregulated genes.
-
Validation: It is crucial to validate that the observed phenotype is a direct result of silencing the intended target. This can be done by:
-
Using Multiple siRNAs: Use at least two, preferably three or four, different siRNAs that target distinct regions of the same mRNA.[10] If different siRNAs produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: Re-introduce the target gene using a construct that is resistant to the siRNA (e.g., by silent mutations in the siRNA binding site). If this rescues the phenotype, it confirms the effect is on-target.
-
Q3: What strategies can I use to minimize off-target effects?
A3: Several strategies can significantly reduce the risk of off-target effects:
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting the same gene at a lower total concentration can reduce the concentration of any single siRNA, thereby minimizing its specific off-target signature.[19][20][21]
-
Chemical Modifications: Pre-designed siRNAs often incorporate chemical modifications (e.g., 2'-O-methylation) that can disrupt seed region binding to off-targets without affecting on-target silencing.[20][23]
| siRNA Concentration | On-Target Knockdown (%) | Number of Off-Target Genes Downregulated (>2-fold) |
| 100 nM | 95% | 152 |
| 25 nM | 92% | 56 |
| 10 nM | 88% | 30 |
| 1 nM | 75% | 8 |
| Table 2: Example data illustrating the concentration-dependent nature of off-target effects. As siRNA concentration is reduced, the number of off-target transcripts decreases significantly while maintaining substantial on-target knockdown. Data is illustrative, based on principles described in multiple sources.[19][22] |
Mechanism: On-Target vs. Off-Target Silencing
This diagram illustrates how an siRNA can lead to both intended (on-target) and unintended (off-target) gene silencing.
Caption: The RNAi pathway showing on-target cleavage and off-target repression.
Section 3: Cytotoxicity and Cell Death
Frequently Asked Questions (FAQs)
Q1: My cells are dying after transfection. What is the cause?
A1: Cell death post-transfection is often caused by the delivery method or the siRNA concentration.
-
On-Target Toxicity: If the target gene is essential for cell survival, its knockdown will naturally lead to cell death.[24]
Q2: How can I reduce transfection-related cytotoxicity?
A2: To minimize toxicity, you should:
-
Check Cell Density: Ensure cells are not too sparse at the time of transfection, as lower density can increase susceptibility to toxicity.[13] A confluency of 50-70% is often recommended for siRNA experiments.[13]
-
Use Serum: While some protocols recommend serum-free conditions for complex formation, performing the transfection in the presence of serum (e.g., 10% FBS) can protect cells from toxicity.[13]
-
Avoid Antibiotics: Do not include antibiotics like penicillin/streptomycin in the medium during transfection, as they can increase cell death.[18][26]
Protocol: Assessing Cell Viability with Trypan Blue
-
Harvest Cells: After the desired incubation period (e.g., 48 hours post-transfection), detach cells using trypsin and resuspend them in complete growth medium to create a single-cell suspension.
-
Stain Cells: Mix a small volume (e.g., 20 µL) of your cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate: Let the mixture sit for 1-2 minutes at room temperature.
-
Count Cells: Load the mixture onto a hemocytometer. Count the number of viable (unstained, bright) cells and non-viable (blue) cells in the four large corner squares.
-
Calculate Viability:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
References
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 2. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 4. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 5. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Performing appropriate RNAi control experiments [qiagen.com]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Guidelines for transfection of siRNA [qiagen.com]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 21. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 23. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CEP131 siRNA Experiments and Minimizing Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing siRNA to study Centrosomal Protein 131 (CEP131). The following information is designed to help you minimize cytotoxicity and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in siRNA experiments?
A1: Cytotoxicity in siRNA experiments can stem from several sources, with the most common being the delivery vehicle (transfection reagent) and off-target effects of the siRNA molecule itself.[1][2][3][4] High concentrations of siRNA or the transfection reagent can also lead to significant cell death.[5][6][7]
Q2: How can I reduce cytotoxicity caused by the transfection reagent?
A2: To minimize toxicity from the transfection reagent, it is crucial to optimize the reagent-to-siRNA ratio and the overall concentration.[8][9] Performing a dose-response curve for your specific cell line is highly recommended.[5] Additionally, ensure that cells are healthy and at an optimal confluency (typically 50-70% for siRNA transfection) and consider using serum-containing media during transfection, as some reagents are less toxic in the presence of serum.[5][8]
Q3: What are off-target effects and how can they cause cytotoxicity?
A3: Off-target effects occur when an siRNA molecule unintentionally modulates the expression of genes other than the intended target.[10] This can happen if the siRNA sequence has partial complementarity to other mRNAs.[1][10] The unintended downregulation of essential genes can lead to observable toxic phenotypes, including cell death.[1][2][11]
Q4: How can I minimize off-target effects of my CEP131 siRNA?
Q5: What is the function of CEP131, and could its knockdown inherently cause cytotoxicity?
A5: CEP131, also known as AZI1, is a centrosomal protein crucial for centriole duplication, genome stability, and ciliogenesis.[15][16][17] Depletion of CEP131 can lead to a reduced proliferation rate, centriole amplification, multipolar mitosis, and chromosomal instability, which can ultimately result in cell death.[15] Therefore, it is important to distinguish between cytotoxicity caused by the experimental procedure and the biological consequences of CEP131 knockdown.
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After Transfection
Possible Causes and Solutions
| Cause | Recommended Solution |
| Transfection Reagent Toxicity | Optimize the concentration of the transfection reagent by performing a titration. Use the lowest amount of reagent that provides high transfection efficiency.[5][6] |
| High siRNA Concentration | Perform a dose-response experiment to determine the lowest siRNA concentration that achieves effective CEP131 knockdown.[13][18] |
| Unhealthy or Suboptimal Cells | Ensure cells are healthy, actively dividing, and at a low passage number. Plate cells to be 50-70% confluent at the time of transfection.[5][12][19] |
| Off-Target Effects | Use a pool of 2-3 different siRNAs targeting CEP131 to dilute potential off-target effects of any single siRNA.[10][13] Confirm the phenotype with at least two individual siRNAs.[13] |
| Prolonged Exposure to Transfection Complex | If toxicity is high, consider reducing the incubation time of the cells with the siRNA-lipid complex to 4-6 hours before replacing the medium.[12] |
| Serum-Free Conditions | If using a reagent that is toxic in the absence of serum, perform the transfection in the presence of serum.[5][8] |
Problem 2: Inefficient Knockdown of CEP131
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize the transfection protocol by titrating the transfection reagent and siRNA concentrations.[4][6] Use a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to verify transfection efficiency.[6][20] |
| Incorrect siRNA Concentration | Ensure the final siRNA concentration is within the optimal range for your cell type (typically 5-50 nM).[14][21] |
| Poor siRNA Quality | Use high-quality, purified siRNA to avoid degradation and ensure potency.[12] |
| Cell Confluency | Ensure cells are not overly confluent, as this can reduce transfection efficiency. Aim for 50-70% confluency.[5] |
| Timing of Analysis | Assess mRNA knockdown 24-48 hours post-transfection and protein knockdown 48-72 hours post-transfection, as protein turnover can be slow.[22] |
Experimental Protocols
Protocol 1: CEP131 siRNA Transfection Optimization
This protocol provides a general framework for optimizing siRNA transfection in a 24-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, prepare two tubes.
-
Tube A: Dilute your CEP131 siRNA stock to the desired final concentrations (e.g., 5, 10, 20, 50 nM) in serum-free medium (e.g., Opti-MEM®).
-
Tube B: Dilute the lipid-based transfection reagent according to the manufacturer's instructions in serum-free medium. It is advisable to test a range of reagent volumes (e.g., 0.5, 1, 1.5 µL).
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the old media from the cells and replace it with fresh, antibiotic-free complete growth medium.
-
Add the siRNA-lipid complex dropwise to each well.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
After the desired incubation period, assess CEP131 knockdown via qPCR or Western blot and evaluate cell viability using a cytotoxicity assay.
-
Protocol 2: Cell Viability (MTT) Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: After the desired siRNA incubation period, remove the media from the cells.
-
MTT Incubation: Add fresh media containing 10% of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Experimental Workflow for siRNA Transfection and Analysis
A generalized workflow for siRNA transfection experiments.
CEP131's Role in Centrosome Regulation
Key interactions and functions of CEP131 at the centrosome.
References
- 1. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HU [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. genecards.org [genecards.org]
- 17. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: CEP131 siRNA Knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the impact of cell density on CEP131 siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: Why is cell density a critical parameter for CEP131 siRNA knockdown experiments?
Cell density is a crucial factor because it directly influences cell health, proliferation rate, and metabolic activity, all ofwhich are essential for efficient siRNA transfection.
-
Low Density: Too few cells can result in poor growth and increased susceptibility to toxicity from transfection reagents.
-
High Density: Overly confluent cells can experience contact inhibition, which slows cell division and alters the cell cycle. Since actively dividing cells generally show better uptake of siRNA complexes, high density can significantly reduce transfection efficiency.
-
CEP131 and the Cell Cycle: The expression and localization of CEP131 are regulated by the cell cycle. Because cell density affects the cell cycle, inconsistent or suboptimal density can lead to variable CEP131 expression, complicating the interpretation of knockdown results.
Q2: What is the recommended cell confluency for siRNA transfection?
The optimal confluency varies by cell type and should be empirically determined. However, a general starting range for optimization is 50-80% confluency at the time of transfection. Cells should be healthy, in the logarithmic growth phase, and at a low passage number to ensure reproducibility.
Q3: How does high cell density reduce siRNA knockdown efficiency?
High cell density, or over-confluency, can lead to:
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Contact Inhibition: This physiological response slows down cell proliferation and metabolic processes necessary for the uptake and processing of siRNA-lipid complexes.
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Reduced Uptake: Cells in a dense monolayer have less exposed surface area, potentially limiting their interaction with the transfection complexes in the medium.
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Altered Gene Expression: Contact inhibition can cause changes in the expression of various genes, including those involved in the RNAi machinery, potentially affecting the efficiency of the knockdown process.
Q4: Can the type of transfection protocol affect the sensitivity to cell density?
Yes. Reverse transfection, where cells are plated and transfected simultaneously, can make the experiment less sensitive to variations in cell density compared to traditional protocols where cells are plated 24 hours prior. This method can also save time and may improve transfection efficiency in some cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during CEP131 siRNA knockdown experiments, with a focus on cell density.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low CEP131 Knockdown Efficiency (<70%) | 1. Suboptimal Cell Density: Cells were too sparse or too confluent at the time of transfection. 2. Inconsistent Seeding: Variation in cell numbers across experiments. 3. Poor Cell Health: Cells were not in the logarithmic growth phase, were passaged too many times, or were stressed. 4. Suboptimal Reagent/siRNA Ratio: Incorrect amount of transfection reagent for the amount of siRNA used. | 1. Optimize Cell Density: Perform a titration experiment by seeding cells at different densities (e.g., 40%, 60%, 80% confluency) to find the optimal level for your specific cell line. 2. Standardize Protocol: Count cells before seeding to ensure consistent density in all experiments. 3. Use Healthy Cells: Use cells that are at least 90% viable and have been passaged at least 24 hours before transfection. 4. Optimize Reagents: Follow the manufacturer's protocol to titrate the transfection reagent and siRNA concentrations. |
| High Variability Between Replicates | 1. Inconsistent Cell Density: Even minor differences in confluency between wells can lead to variable transfection efficiency. 2. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different conditions (e.g., evaporation), affecting cell growth. | 1. Ensure Uniform Seeding: Be meticulous when plating cells to achieve a uniform monolayer at a consistent density in all wells. Using a master mix for transfection complexes can also improve consistency. 2. Mitigate Edge Effects: Avoid using the outermost wells of a multi-well plate for critical experiments, or ensure the incubator has proper humidity control. |
| High Cell Death or Toxicity | 1. Cell Density Too Low: Sparse cultures are more sensitive to the cytotoxic effects of transfection reagents. 2. Excessive Reagent Amount: Using too much transfection reagent can be toxic to cells. | 1. |
Technical Support Center: AZI1/CEP131 siRNA Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting siRNA-mediated knockdown of the mammalian protein AZI1, also known as Centrosomal Protein 131 (CEP131).
Frequently Asked Questions (FAQs)
Q1: What is the function of mammalian AZI1/CEP131?
A1: Mammalian AZI1/CEP131 is a centrosomal protein with several key functions. It is primarily known for its role in the formation of cilia and flagella.[1][2] Acute depletion of CEP131 using siRNA has been shown to cause a significant reduction in ciliogenesis in mouse fibroblasts.[1][3][4] Additionally, CEP131 is involved in maintaining genomic stability, cell proliferation, and has been linked to the regulation of mitochondrial apoptosis.[5] It localizes to centriolar satellites and traffics along microtubules to the basal body of cilia.[1][3]
Q2: What are the expected phenotypic outcomes of a successful AZI1/CEP131 knockdown?
A2: The primary expected phenotype following acute AZI1/CEP131 knockdown is a defect in ciliogenesis.[1][3][4] Researchers may also observe effects on cell cycle progression and apoptosis, depending on the cell type and experimental context.[5] It is important to note that cells with chronic loss of CEP131 (e.g., from knockout mouse models) may exhibit compensatory mechanisms that mask the ciliary phenotype.[1][3][4]
Q3: What are the most critical controls for an AZI1/CEP131 siRNA experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Untransfected Control: A sample of cells that have not been transfected provides a baseline for normal AZI1/CEP131 expression and cell health.[7]
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA) help to assess the cytotoxicity of the reagent.[7]
Troubleshooting Guide
Problem 1: Low Knockdown Efficiency of AZI1/CEP131
Q: My qPCR or Western blot results show minimal or no reduction in AZI1/CEP131 levels. What could be wrong?
-
-
Transfection Reagent: Ensure you are using a reagent specifically designed for siRNA delivery. The optimal ratio of siRNA to transfection reagent should be determined for your specific cell line.[12][13]
-
Cell Density: Cells should typically be 60-80% confluent at the time of transfection.[14][15] Both too low and too high cell densities can negatively impact transfection efficiency.
-
-
siRNA Quality and Concentration:
-
Time Course of Analysis:
-
Validation Method:
-
Western Blot: This method confirms protein level knockdown. Antibody specificity is critical. Use an antibody validated for the detection of AZI1/CEP131.
Data Presentation: Optimizing siRNA Transfection
| Parameter | Recommendation | Rationale |
| Cell Confluency | 60-80%[14][15] | Ensures cells are in an optimal proliferative state for transfection. |
| siRNA Concentration | Titrate from 5-100 nM[7][17] | Determines the lowest effective concentration to minimize toxicity and off-target effects. |
| Transfection Reagent | Use a reagent optimized for siRNA delivery. Follow manufacturer's protocol for siRNA:reagent ratio.[12][13] | Different cell lines require different reagents and ratios for optimal delivery. |
| Incubation Time | 24-72 hours[18] | mRNA and protein knockdown have different kinetics. A time-course experiment is recommended. |
| Media Conditions | Use serum-free media for complex formation if required by the reagent. Avoid antibiotics.[6][16] | Serum proteins and antibiotics can interfere with transfection efficiency and cell viability. |
Problem 2: High Cell Death or Toxicity
Q: My cells look unhealthy or are dying after transfection with AZI1/CEP131 siRNA. What is the cause?
A: Cell toxicity can result from the transfection process itself or from the specific siRNA sequence.
-
Transfection Reagent Toxicity: Many transfection reagents can be toxic to cells, especially at high concentrations. Include a "mock-transfected" control (reagent only) to assess this. If the reagent is toxic, try reducing the amount used or testing a different reagent.[19]
-
High siRNA Concentration: High concentrations of siRNA can induce a cellular stress response and lead to off-target effects that cause toxicity.[20][21] Try reducing the siRNA concentration.
-
Off-Target Effects: The siRNA sequence may be unintentionally silencing other essential genes, leading to cell death.[13][20][22] This is a sequence-dependent effect.
-
Solution: Test multiple different siRNA sequences targeting different regions of the AZI1/CEP131 mRNA. Using a pool of multiple siRNAs at a lower overall concentration can also help mitigate off-target effects.[13]
-
Problem 3: Inconsistent Results or Off-Target Effects
Q: I'm seeing variable knockdown levels between experiments, or I suspect my results are due to off-target effects. How can I address this?
A: Reproducibility and specificity are key to reliable siRNA experiments.
-
Rescue Experiments: If possible, perform a rescue experiment by co-transfecting the siRNA with a plasmid expressing an siRNA-resistant form of AZI1/CEP131. If the phenotype is reversed, it provides strong evidence for the specificity of the siRNA.
-
Minimize siRNA Concentration: Use the lowest concentration of siRNA that achieves effective knockdown to reduce the likelihood of off-target effects.[21] Off-target effects are often concentration-dependent.[20]
Experimental Protocols
Protocol 1: siRNA Transfection of Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and siRNA. This example is for a 6-well plate format.
Materials:
-
Mammalian cells in culture
-
Complete growth medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
AZI1/CEP131 siRNA and control siRNAs (20 µM stock)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed approximately 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. The cells should be 60-80% confluent at the time of transfection.[14][15]
-
Prepare siRNA-Lipid Complexes:
-
Solution A (siRNA): In an RNase-free tube, dilute your siRNA (e.g., to a final concentration of 20 nM) in 100 µL of serum-free medium. Mix gently.
-
Solution B (Lipid): In a separate RNase-free tube, dilute the transfection reagent (e.g., 5 µL of RNAiMAX) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine Solutions: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[24]
-
Transfection: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis.
Protocol 2: Validation of Knockdown by Western Blot
Materials:
-
Transfected and control cells from a 6-well plate
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AZI1/CEP131
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: 48-72 hours post-transfection, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Dilute an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody for AZI1/CEP131 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify band intensities to determine the percentage of knockdown.[25]
Visualizations
AZI1/CEP131 Signaling and Function
Caption: Key localizations and functions of mammalian AZI1/CEP131.
Experimental Workflow for AZI1/CEP131 Knockdown
Caption: General experimental timeline for an AZI1/CEP131 siRNA experiment.
Troubleshooting Decision Tree for Low Knockdown
References
- 1. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 3. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. Cep70 and Cep131 contribute to ciliogenesis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 22. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KIAA1118 siRNA Off-Target Gene Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of siRNA off-target gene analysis, with a focus on experiments involving KIAA1118.
Frequently Asked Questions (FAQs)
Q1: What are siRNA off-target effects?
A1: Off-target effects occur when a small interfering RNA (siRNA) molecule downregulates unintended genes in addition to the intended target gene.[1][2] This phenomenon can lead to misinterpretation of experimental results and potential toxicity.[3] The primary mechanism for off-target effects is similar to that of microRNAs (miRNAs), where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences, often in the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[4][5]
Q2: How can I minimize siRNA off-target effects in my KIAA1118 experiment?
A2: Several strategies can be employed to minimize off-target effects:
-
siRNA Design: Utilize advanced algorithms and computational tools like BLAST to design siRNAs with minimal homology to other genes.[6][7] Consider thermodynamic properties, as siRNAs with lower melting temperatures (Tm) in the seed region tend to have weaker off-target activity.[2][5]
-
Chemical Modifications: Introducing chemical modifications, such as 2'-O-methyl modifications, to the siRNA duplex can reduce off-target binding without compromising on-target efficiency.[3][6]
-
siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects associated with a specific seed sequence.[6][7]
-
Concentration Optimization: Use the lowest effective concentration of siRNA that achieves sufficient knockdown of the target gene.[4] Higher concentrations are more likely to induce off-target effects.[4]
Q3: What are the primary methods for identifying off-target genes?
A3: The most common methods for identifying off-target genes are genome-wide expression profiling techniques:
-
Microarray Analysis: This method can detect changes in the expression of thousands of genes simultaneously following siRNA transfection.[2][8]
-
RNA-Sequencing (RNA-Seq): RNA-Seq provides a more comprehensive and sensitive analysis of the entire transcriptome, allowing for the detection of a wider range of off-target effects.[9]
Q4: Should I be concerned about off-target effects from a negative control siRNA?
A4: Yes, even siRNAs designed as negative controls, such as those targeting green fluorescent protein (GFP) in mammalian cells, can have sequence-specific off-target effects.[10] It is crucial to validate your negative control or use multiple different negative control sequences to ensure that observed phenotypes are not due to off-target effects of the control itself.
Troubleshooting Guides
Issue 1: High variability in KIAA1118 knockdown efficiency.
| Possible Cause | Troubleshooting Step |
| Incorrect siRNA Concentration | Determine the optimal siRNA concentration by performing a dose-response experiment.[11][12] |
| Suboptimal Transfection Conditions | Optimize transfection parameters, including cell density (typically 50-70% confluency for siRNA transfection), transfection reagent volume, and incubation time.[13][14] Avoid using antibiotics in the media during transfection.[11] |
| Poor siRNA Quality | Ensure the siRNA pellet was completely resuspended.[15] Verify the integrity of your siRNA. |
| Cell Line Health | Maintain healthy and consistent cell cultures. Thaw a fresh batch of cells if they have been in culture for too long.[13] |
Issue 2: Significant cell toxicity or death after transfection.
| Possible Cause | Troubleshooting Step |
| High siRNA Concentration | Reduce the siRNA concentration. High concentrations can be toxic and increase off-target effects.[3][11] |
| Toxicity of Transfection Reagent | Perform a control experiment with the transfection reagent alone to assess its toxicity.[14] Optimize the amount of transfection reagent used.[13] |
| Low Cell Density | Ensure cells are at an appropriate confluency at the time of transfection, as low cell density can increase susceptibility to toxicity.[13] |
| Off-Target Effects | Some siRNAs can induce a toxic phenotype through off-target gene modulation.[3] If toxicity persists with a specific siRNA sequence, consider using a different one. |
Issue 3: Suspected off-target effects are confounding results.
| Possible Cause | Troubleshooting Step |
| Seed Region-Mediated Off-Targeting | Use multiple siRNAs targeting different regions of KIAA1118. A consistent phenotype across different siRNAs is more likely to be an on-target effect.[6] |
| Insufficient Controls | Include a non-targeting (scrambled) siRNA control and a positive control (e.g., siRNA against a housekeeping gene) in your experiments.[11] |
| Lack of Validation | Validate the phenotype by rescuing it. This can be done by overexpressing a form of KIAA1118 that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA target site). |
| Inadequate Data Analysis | Perform genome-wide expression analysis (microarray or RNA-Seq) to identify all potential off-target genes.[6][8] |
Data Presentation: siRNA Concentration and Off-Target Effects
The following table summarizes the impact of siRNA concentration on on-target and off-target gene silencing, based on general findings in the literature.
| siRNA Concentration | On-Target Gene Knockdown | Number of Down-regulated Off-Target Genes | Number of Up-regulated Off-Target Genes |
| 25 nM | >90% | High (e.g., >70 genes with >2-fold change)[4] | High (e.g., >80 genes with >2-fold change)[4] |
| 10 nM | ~80% | Moderate (e.g., ~40 genes with >2-fold change)[4] | Moderate (e.g., ~90 genes with >2-fold change)[4] |
| 1 nM | >60% | Low (e.g., <10 genes with >2-fold change)[4] | Low |
Note: The actual number of off-target genes can vary significantly depending on the siRNA sequence, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Microarray-Based Off-Target Gene Analysis
This protocol outlines the key steps for identifying siRNA off-target effects using microarrays.[8]
-
Cell Culture and Transfection:
-
Plate cells at a density to achieve 50-70% confluency at the time of transfection.
-
Transfect cells with the KIAA1118 siRNA and a non-targeting control siRNA at the lowest effective concentration.
-
Include a mock-transfected control (transfection reagent only).
-
Harvest cells 24-48 hours post-transfection.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from all samples using a standard protocol (e.g., Trizol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for microarray analysis.
-
-
Microarray Hybridization and Scanning:
-
Label the RNA samples with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled RNA to a microarray chip containing probes for the entire transcriptome.
-
Wash the microarray chip to remove non-specifically bound RNA.
-
Scan the microarray chip to detect the fluorescence intensity of each spot.
-
-
Data Analysis:
-
Normalize the microarray data to correct for technical variations.
-
Identify differentially expressed genes between the KIAA1118 siRNA-treated group and the control groups.
-
Perform bioinformatics analysis to identify genes with seed region complementarity to the KIAA1118 siRNA.
-
Visualizations
Caption: Mechanism of siRNA on-target and off-target effects.
Caption: Workflow for siRNA off-target gene analysis.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 3. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. sitoolsbiotech.com [sitoolsbiotech.com]
- 8. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 14. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Technical Support Center: CEP131 siRNA Transfection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the effect of serum on CEP131 siRNA transfection.
Frequently Asked Questions (FAQs)
Q1: What is CEP131 and what is its primary function?
A1: CEP131, also known as Centrosomal Protein 131, is a protein associated with the centrosome and centriolar satellites. It plays a crucial role in maintaining genomic stability, regulating cell proliferation and the cell cycle, and is essential for cilium formation.[1][2][3][4] Depletion of CEP131 can lead to centriole amplification, multipolar mitosis, and chromosomal instability.[1][2]
Q2: Why is the presence of serum a critical factor in siRNA transfection experiments?
A2: Serum contains various components, including proteins and nucleases, that can interfere with the efficiency of siRNA transfection.[5] Specifically, serum can affect the formation of the siRNA-transfection reagent complexes.[6][7][8] While many protocols recommend forming these complexes in a serum-free medium, some modern transfection reagents are designed to be compatible with serum, which can be beneficial for sensitive cell lines.[9][10] The presence and concentration of serum can alter the size of the transfection particles, which in turn influences cellular uptake and gene silencing efficiency.[11]
Q3: Should I perform my CEP131 siRNA transfection in serum-free or serum-containing medium?
A3: This depends on your specific cell line and transfection reagent. Most transfection reagents require the initial formation of the siRNA-lipid complex in a serum-free medium to prevent interference from serum proteins.[7][12][13] However, the transfection itself (i.e., adding the complexes to the cells) can often be performed in a complete growth medium containing serum, and this can even improve cell viability.[6][8] It is highly recommended to perform a pilot experiment to compare transfection efficiency and cell toxicity in both serum-free and serum-containing conditions for your specific experimental setup.[14][15]
Q4: How soon after transfection can I expect to see a knockdown of CEP131 expression?
Troubleshooting Guide
Problem 1: Low Knockdown Efficiency of CEP131
| Possible Cause | Suggested Solution |
| Suboptimal siRNA Concentration | Titrate the siRNA concentration. Generally, a final concentration between 5 nM and 100 nM is effective.[12] Start with a range (e.g., 10, 25, 50 nM) to find the lowest concentration that gives maximum knockdown with minimal off-target effects. |
| Inefficient Transfection Reagent | Ensure you are using a transfection reagent optimized for siRNA delivery.[9][14] Not all DNA transfection reagents are suitable for siRNA.[9] Consider trying a different reagent if efficiency remains low. |
| Serum Interference | Always form the siRNA-transfection reagent complexes in a serum-free medium, such as Opti-MEM®, before adding them to the cells.[6][7][8][13] Serum proteins can inhibit complex formation. |
| Poor Cell Health or Confluency | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 50-80%) at the time of transfection.[12][16][19] Overly confluent or sparse cultures can be resistant to transfection. |
| Incorrect Incubation Times | The incubation time for complex formation (typically 10-20 minutes) is critical.[6] Additionally, the duration of cell exposure to the complexes can be optimized; for some sensitive cells, replacing the transfection medium with fresh growth medium after 4-6 hours can reduce toxicity without sacrificing efficiency.[20] |
| Degraded siRNA | Ensure your siRNA is of high quality and has not been subjected to multiple freeze-thaw cycles.[15] Store siRNA stocks at -20°C or -80°C in a non-frost-free freezer.[7] |
Problem 2: High Cell Toxicity or Death Post-Transfection
| Possible Cause | Suggested Solution |
| Transfection Reagent Toxicity | Reduce the amount of transfection reagent used. Perform a titration to find the optimal balance between high transfection efficiency and low cytotoxicity.[14][17] |
| High siRNA Concentration | High concentrations of siRNA can induce an immune response or off-target effects, leading to cell death.[21] Use the lowest effective concentration of siRNA as determined by your titration experiments. |
| Extended Exposure in Serum-Free Medium | For cells sensitive to serum deprivation, minimize the time they are kept in serum-free medium. After adding the transfection complexes, consider using a complete growth medium containing serum.[6][8] Some protocols suggest replacing the medium with fresh, complete growth medium 4-24 hours post-transfection.[20] |
| Presence of Antibiotics | Avoid using antibiotics in the medium during transfection, as they can increase cell stress and toxicity in permeabilized cells.[5][14] |
| Low Cell Density | Transfecting cells at a very low density can make them more susceptible to toxicity. Ensure the cell confluency is appropriate for your cell type, typically between 50% and 80%.[6][17] |
Detailed Experimental Protocol: CEP131 siRNA Transfection
This protocol is a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is crucial for each specific cell type and experimental condition.
Materials:
-
CEP131-specific siRNA and a non-targeting negative control siRNA (20 µM stock).
-
Lipid-based siRNA transfection reagent.
-
Reduced-serum medium (e.g., Opti-MEM®).
-
Complete cell culture growth medium (with and without serum).
-
Adherent cells in logarithmic growth phase.
-
24-well tissue culture plates.
-
Sterile microcentrifuge tubes.
Procedure:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
Step A: siRNA Dilution: In a sterile microcentrifuge tube, dilute your CEP131 siRNA (and negative control siRNA in a separate tube) to the desired final concentration (e.g., 25 nM) in 50 µL of reduced-serum medium. Mix gently by pipetting.
-
Step B: Transfection Reagent Dilution: In a separate sterile microcentrifuge tube, dilute 1-2 µL of the transfection reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
Step C: Complex Formation: Combine the diluted siRNA from Step A with the diluted transfection reagent from Step B. Mix gently and incubate for 15-20 minutes at room temperature to allow the siRNA-lipid complexes to form.[6] Crucially, this step must be performed in the absence of serum. [6][8][13]
-
Step D: Addition of Complexes to Cells: Aspirate the old medium from the cells and replace it with 400 µL of fresh medium (this can be your complete growth medium, with or without serum, depending on your optimization results). Add the 100 µL of siRNA-reagent complexes dropwise to each well. Swirl the plate gently to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
-
Analysis (Day 3-4):
Quantitative Data Summary
The following tables present hypothetical data to illustrate the optimization process for CEP131 siRNA transfection.
Table 1: Optimization of CEP131 siRNA Concentration
| siRNA Concentration (nM) | CEP131 mRNA Level (% of Control) | Cell Viability (%) |
| 0 (Mock) | 100% | 98% |
| 10 | 45% | 95% |
| 25 | 18% | 92% |
| 50 | 15% | 85% |
| 100 | 14% | 70% |
| Data represents analysis at 48 hours post-transfection. The mock transfection consists of the transfection reagent only. |
Table 2: Effect of Serum During Transfection on Knockdown Efficiency and Cell Viability
| Condition | CEP131 mRNA Level (% of Control) | Cell Viability (%) |
| Transfection in Serum-Free Medium | 22% | 75% |
| Transfection in Serum-Containing Medium | 19% | 91% |
| Data based on a 25 nM siRNA concentration, analyzed at 48 hours post-transfection. siRNA-lipid complexes were formed in serum-free medium for both conditions. |
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP131 centrosomal protein 131 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 11. The effect of serum in culture on RNAi efficacy through modulation of polyplexes size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 13. thermofisher.com [thermofisher.com]
- 14. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. siRNA FAQ [merckmillipore.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. General guidelines for successful transfection [qiagen.com]
- 20. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Guidelines for transfection of siRNA [qiagen.com]
Technical Support Center: CEP131 siRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CEP131 siRNA in their experiments.
Troubleshooting Guide
Issue: No or low knockdown of CEP131 expression.
This guide will walk you through a systematic approach to determine if CEP131 siRNA degradation is the cause of poor experimental results and provide potential solutions.
Step 1: Assess Experimental Controls and Setup
Before investigating siRNA degradation, it's crucial to rule out other common experimental issues.
Initial Checks:
-
Negative Control: Did the negative control siRNA show no significant effect on CEP131 expression? This confirms that the observed effects are specific to the CEP131 siRNA.
-
Cell Health: Are your cells healthy and in the logarithmic growth phase? Unhealthy cells can lead to inconsistent results.
Step 2: Verify CEP131 siRNA Integrity
If your controls are working as expected, the next step is to check the integrity of your CEP131 siRNA.
Experimental Protocol: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for siRNA Integrity
This protocol allows you to visualize the siRNA and check for degradation, which would appear as smearing on the gel.
Materials:
-
TBE buffer (Tris/Borate/EDTA)
-
Loading dye
-
CEP131 siRNA and a fresh, validated control siRNA
-
Low molecular weight DNA ladder
-
Gel imaging system
Procedure:
-
Prepare the 15-20% polyacrylamide gel.
-
Mix a small amount of your CEP131 siRNA and the control siRNA with loading dye.
-
Load the samples and the molecular weight ladder into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Stain the gel with an appropriate nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the gel using an imaging system.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Single, sharp band at the expected size for CEP131 siRNA | siRNA is likely intact. | Proceed to assess mRNA and protein knockdown. |
| Smeared or faint band for CEP131 siRNA | siRNA is likely degraded. | Obtain a fresh batch of CEP131 siRNA. |
| No band visible for CEP131 siRNA | siRNA may be completely degraded or there was a loading error. | Repeat the gel with careful loading. If the issue persists, obtain new siRNA. |
Step 3: Analyze CEP131 mRNA and Protein Levels
Even if the siRNA appears intact on a gel, its biological activity could be compromised. Directly measuring the knockdown at the mRNA and protein levels is essential.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for CEP131 mRNA Levels
Procedure:
-
Transfect cells with CEP131 siRNA, positive control siRNA, and negative control siRNA.
-
Assess RNA quality and quantity.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qRT-PCR reactions using primers specific for CEP131 and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative expression of CEP131.
Experimental Protocol: Western Blot for CEP131 Protein Levels
Procedure:
-
Transfect cells as described for qRT-PCR.
-
At 48-72 hours post-transfection, lyse the cells and collect the protein lysate.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for CEP131 and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and detect the signal.
-
Quantify band intensities to determine the level of protein knockdown.
Data Presentation: Summary of Knockdown Efficiency
| Target | Method | % Knockdown (vs. Negative Control) | Interpretation |
| CEP131 | qRT-PCR | < 50% | Inefficient mRNA knockdown. Suggests siRNA degradation or poor delivery. |
| CEP131 | qRT-PCR | > 70% | Efficient mRNA knockdown. |
| CEP131 | Western Blot | < 50% | Inefficient protein knockdown. Could be due to long protein half-life or inefficient mRNA knockdown. |
| CEP131 | Western Blot | > 70% | Efficient protein knockdown. |
| Positive Control | qRT-PCR | > 80% | Transfection and experimental system are working correctly.[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating CEP131 siRNA degradation.
Frequently Asked Questions (FAQs)
Q1: My CEP131 siRNA is stored correctly, can it still degrade?
Q2: I see a sharp band on the gel, but still get no knockdown. What could be the issue?
A2: If the siRNA appears intact, other factors could be at play:
-
Suboptimal Transfection: Your cell type may require a different transfection reagent or protocol. Re-optimization is recommended.[3]
-
Cell Line Specifics: The efficiency of siRNA knockdown can vary between cell lines.
-
Off-Target Effects: While less common with well-designed siRNAs, off-target effects can sometimes interfere with the intended knockdown.[6]
Q3: I see a reduction in CEP131 mRNA but not protein. Why?
A3: This is a common observation and can be due to a long half-life of the CEP131 protein.[5] While the mRNA is being degraded, the existing protein may take longer to be cleared from the cell. We recommend extending the time course of your experiment to 72 or even 96 hours post-transfection to allow for protein turnover.
Q4: What is the role of CEP131 and how might this affect my experiment?
A4: CEP131 is a centrosomal protein that plays a key role in centriolar satellite integrity, centriole duplication, and genome stability.[7][8][9] It interacts with several other proteins, including PLK4, PCM1, and pericentrin, to regulate these processes.[7][8] Depletion of CEP131 can lead to centriole amplification and chromosomal instability.[8][10] Understanding this pathway is important for interpreting the phenotypic outcomes of your experiment.
CEP131 Signaling Pathway
Caption: Key interactions of CEP131 in centrosome regulation and function.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Five reasons why RNA therapeutics fail | Eclipsebio [eclipsebio.com]
- 7. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating CEP131 Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For Immediate Release
This guide provides a comprehensive comparison of two common molecular biology techniques, quantitative Polymerase Chain Reaction (qPCR) and Western blot, for the validation of Centrosomal Protein 131 (CEP131) knockdown. This document is intended for researchers, scientists, and drug development professionals engaged in studies where the functional role of CEP131 is being investigated through gene silencing methodologies such as RNA interference (siRNA).
Introduction to CEP131 and Knockdown Validation
Centrosomal Protein 131 (CEP131), also known as AZI1, is a key protein involved in various cellular processes, including centriole duplication, ciliogenesis, and the maintenance of genomic stability.[1][2] Given its multifaceted roles, accurately validating the experimental knockdown of CEP131 is crucial for the correct interpretation of functional assays. The two most widely accepted methods for confirming gene knockdown at the mRNA and protein levels are qPCR and Western blot, respectively. While qPCR quantifies the reduction in target mRNA transcripts, Western blotting confirms the depletion of the corresponding protein.[3][4]
Data Presentation: Efficacy of CEP131 Knockdown
The following tables summarize representative quantitative data from hypothetical siRNA-mediated knockdown experiments targeting CEP131 in a human cell line.
Table 1: Validation of CEP131 Knockdown by qPCR
| Target Gene | siRNA Treatment | Fold Change in mRNA Expression (relative to non-targeting control) | Percentage Knockdown (%) |
| CEP131 | siCEP131 #1 | 0.25 | 75 |
| CEP131 | siCEP131 #2 | 0.30 | 70 |
| Housekeeping Gene (e.g., GAPDH) | siCEP131 #1 | 1.02 | Not Applicable |
| Housekeeping Gene (e.g., GAPDH) | siCEP131 #2 | 0.98 | Not Applicable |
Table 2: Validation of CEP131 Knockdown by Western Blot
| Target Protein | siRNA Treatment | Normalized Protein Intensity (relative to non-targeting control) | Percentage Knockdown (%) |
| CEP131 | siCEP131 #1 | 0.35 | 65 |
| CEP131 | siCEP131 #2 | 0.40 | 60 |
| Loading Control (e.g., β-actin) | siCEP131 #1 | 1.00 | Not Applicable |
| Loading Control (e.g., β-actin) | siCEP131 #2 | 0.99 | Not Applicable |
Mandatory Visualizations
Here we provide diagrams illustrating the experimental workflow and a key signaling pathway involving CEP131.
Caption: Experimental workflow for validating CEP131 knockdown.
References
Confirming CEP131 Gene Silencing at the Protein Level: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in studies involving CEP131 gene silencing, confirming the reduction of the corresponding protein is a critical validation step. While mRNA levels are often assessed, protein-level analysis provides direct evidence of successful target knockdown and its functional consequences. This guide provides a comparative overview of key methods to confirm CEP131 protein reduction, complete with experimental protocols and supporting data considerations.
CEP131: A Key Centrosomal Protein
CEP131, also known as centrosomal protein 131, is a crucial component of centriolar satellites. It plays a significant role in various cellular processes, including:
-
Cilium Formation: CEP131 is essential for the formation of primary cilia, sensory organelles that play a role in cell signaling.[1][2]
-
Genome Stability: Depletion of CEP131 can lead to centriole amplification, multipolar mitosis, and chromosomal instability.[3]
-
Cell Cycle Progression: The protein is required for optimal cell proliferation and cell cycle progression.[1][2]
-
Protein Trafficking: CEP131 is involved in the localization of other centrosomal proteins.[1][2]
Given its multifaceted roles, accurately validating the silencing of the CEP131 gene at the protein level is paramount for interpreting experimental results correctly.
Comparison of Protein Quantification Methods
Several techniques can be employed to quantify the reduction of CEP131 protein following gene silencing. The choice of method depends on factors such as the required sensitivity, throughput, available equipment, and the specific experimental question.
| Method | Principle | Pros | Cons | Quantitative Data |
| Western Blotting | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection using specific antibodies. | Widely accessible, provides information on protein size and potential modifications, relatively inexpensive. | Lower throughput, semi-quantitative without careful optimization and normalization, can be time-consuming.[4] | Band intensity relative to a loading control (e.g., GAPDH, β-actin). |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilization of an antigen or antibody on a solid surface to detect and quantify a protein of interest using an enzyme-linked antibody and a substrate.[5][6] | High sensitivity, high throughput, quantitative.[7] | Less information on protein size and integrity, requires validated antibody pairs for sandwich ELISA.[7] | Absorbance or fluorescence intensity, convertible to protein concentration via a standard curve. |
| Mass Spectrometry (MS) | Ionization of peptides and measurement of their mass-to-charge ratio to identify and quantify proteins.[8][9] | High specificity and sensitivity, can identify and quantify thousands of proteins simultaneously, does not require antibodies.[8][10] | Requires specialized and expensive instrumentation and bioinformatics expertise.[10] | Relative or absolute quantification of peptide abundance. |
| Immunofluorescence (IF) | Use of fluorescently labeled antibodies to visualize the localization and abundance of a protein within a cell. | Provides spatial information about protein localization, can be used for single-cell analysis.[11] | Quantification can be challenging and less precise than other methods, potential for spectral overlap.[10] | Mean fluorescence intensity per cell or region of interest. |
Experimental Protocols
Here are detailed protocols for the key methods discussed, adapted for the analysis of CEP131.
Western Blotting for CEP131
This protocol outlines the steps to detect and semi-quantify CEP131 protein levels in cell lysates.
a. Sample Preparation (Cell Lysate)
-
Culture cells treated with CEP131 siRNA (or other silencing method) and control cells to optimal confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[12]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[13][14][15]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[5]
b. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[12]
-
Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody specific for CEP131 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[12][17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
d. Data Analysis
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the CEP131 band intensity to the corresponding loading control band intensity. Compare the normalized values between control and silenced samples.
In-Cell ELISA for CEP131
In-Cell ELISA (also known as cell-based ELISA) allows for the quantification of intracellular proteins in fixed cells without the need for cell lysis.[18]
-
Seed cells in a 96-well plate and treat with CEP131 silencing agents and controls.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the wells twice with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against CEP131 (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells five times with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.[19]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
For normalization, a parallel plate can be stained with a whole-cell stain like Janus Green.
Targeted Mass Spectrometry for CEP131
This advanced technique provides highly specific and quantitative measurement of CEP131 peptides.
-
Prepare protein lysates from control and CEP131-silenced cells as described for Western blotting.
-
Perform a tryptic digest of the protein samples to generate peptides.
-
Spike the samples with a known amount of a stable isotope-labeled synthetic peptide corresponding to a unique CEP131 peptide. This serves as an internal standard.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Set the mass spectrometer to specifically monitor for the precursor and fragment ions of the native and isotope-labeled CEP131 peptides (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM).[9][20]
-
Quantify the amount of the native CEP131 peptide by comparing its signal intensity to that of the labeled internal standard.
Immunofluorescence for CEP131
This method is ideal for visualizing the reduction of CEP131 and observing any changes in its subcellular localization.
-
Grow cells on coverslips in a multi-well plate and treat with CEP131 silencing agents and controls.
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol.[21][22]
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.[23]
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA and 10% normal goat serum in PBS).[23]
-
Incubate with a primary antibody against CEP131 overnight at 4°C.[21]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity per cell using image analysis software.
Visualization of Workflows and Pathways
Experimental Workflow: Confirming CEP131 Silencing
Caption: Workflow for confirming CEP131 protein silencing.
CEP131 in Centriolar Satellite Function and Signaling
CEP131 is a key player in the dynamic regulation of centriolar satellites, which are involved in protein transport to and from the centrosome.
Caption: CEP131's role in centriolar satellite signaling.
Conclusion
Confirming gene silencing at the protein level is an indispensable step in molecular biology research. For a protein with such critical cellular functions as CEP131, rigorous validation is essential. While Western blotting remains a standard and accessible method, techniques like ELISA, mass spectrometry, and immunofluorescence offer quantitative and/or spatial information that can provide a more comprehensive understanding of the effects of CEP131 knockdown. The choice of method should be guided by the specific research question, available resources, and the level of quantitative detail required. By employing these validated methods, researchers can confidently assess the efficacy of their gene silencing strategies and accurately interpret the resulting phenotypes.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. ELISA Protocol [protocols.io]
- 6. Protein assay ELISA [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. bio-rad.com [bio-rad.com]
- 16. static.igem.org [static.igem.org]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. In-cell ELISA protocol | Abcam [abcam.com]
- 19. ELISA Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. biotium.com [biotium.com]
- 22. scbt.com [scbt.com]
- 23. The Centre for Flow Cytometry & Scanning Microscopy (CCSM) - Research [research.sunnybrook.ca]
CEP131 Gene Knockout: A Comparative Guide to siRNA and CRISPR/Cas9 Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two leading gene knockout technologies, RNA interference (siRNA) and CRISPR/Cas9, with a specific focus on targeting the Centrosomal Protein 131 (CEP131). CEP131 is a crucial protein involved in centrosome and cilia function, and its dysregulation has been implicated in genomic instability and cancer progression through pathways including ERK and AKT. This document offers an objective analysis of each technology's performance, supported by representative experimental data, to aid researchers in selecting the most appropriate method for their experimental needs.
At a Glance: siRNA vs. CRISPR/Cas9 for CEP131 Knockout
| Feature | CEP131 siRNA | CEP131 CRISPR/Cas9 |
| Mechanism of Action | Post-transcriptional silencing of mRNA | Permanent disruption of the genomic DNA |
| Effect | Transient knockdown of gene expression | Permanent gene knockout |
| Typical On-Target Efficiency | 70-95% reduction in protein expression | >90% indel formation in the target locus |
| Duration of Effect | 3-7 days | Permanent and heritable |
| Off-Target Effects | Can induce unintended knockdown of other genes through partial sequence complementarity. | Can cause off-target mutations at genomic sites with sequence similarity to the target. |
| Experimental Complexity | Relatively simple and rapid | More complex, involving vector design, cloning, and clonal selection |
| Cost | Generally lower for initial screening | Higher initial cost for reagents and validation |
Quantitative Performance Comparison
Table 1: On-Target Efficiency
| Technology | Target | Method of Quantification | Representative Efficiency |
| CEP131 siRNA | CEP131 mRNA | RT-qPCR | ~85% reduction in mRNA levels |
| CEP131 Protein | Western Blot | ~75% reduction in protein levels | |
| CEP131 CRISPR/Cas9 | CEP131 Genomic DNA | T7 Endonuclease I (T7E1) Assay | ~80% gene editing |
| Sanger Sequencing of Clonal Lines | >95% of clones with indels |
Table 2: Off-Target Effects
| Technology | Method of Analysis | Representative Off-Target Rate |
| CEP131 siRNA | Microarray Analysis | 50-200 genes with significant expression changes |
| CEP131 CRISPR/Cas9 | GUIDE-seq | 1-10 potential off-target sites |
Signaling Pathway and Experimental Workflows
CEP131 Signaling Pathway
CEP131 has been shown to influence cell proliferation and survival through the ERK and AKT signaling pathways. The diagram below illustrates the central role of CEP131 in these cascades.
Caption: CEP131 regulates the ERK and AKT signaling pathways.
Experimental Workflow: CEP131 siRNA Knockdown
The workflow for transiently knocking down CEP131 expression using siRNA is a multi-step process involving transfection and subsequent validation.
Caption: Workflow for CEP131 siRNA knockdown experiment.
Experimental Workflow: CEP131 CRISPR/Cas9 Knockout
The generation of a stable CEP131 knockout cell line using CRISPR/Cas9 is a more involved process that includes a clonal selection step.
Caption: Workflow for CEP131 CRISPR/Cas9 knockout experiment.
Detailed Experimental Protocols
CEP131 siRNA Transfection Protocol
This protocol is for transiently knocking down CEP131 in a 6-well plate format.
Materials:
-
Target cells (e.g., A549, HeLa)
-
Complete culture medium
-
CEP131 siRNA duplexes (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
RNase-free pipette tips and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free complete culture medium. This should result in 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 25 pmol of CEP131 siRNA (or control siRNA) into 100 µL of Opti-MEM in an RNase-free tube.
-
In a separate tube, add 5 µL of Lipofectamine RNAiMAX to 100 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 10-15 minutes at room temperature.
-
-
Transfection: Add the 210 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.
-
Validation:
-
RT-qPCR: Harvest RNA from the cells to quantify CEP131 mRNA levels.
-
Western Blot: Lyse the cells and perform a western blot to determine the reduction in CEP131 protein levels.
-
CEP131 CRISPR/Cas9 Knockout Protocol
This protocol outlines the generation of a stable CEP131 knockout cell line.
Materials:
-
Target cells
-
Complete culture medium
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar)
-
CEP131-specific single guide RNA (sgRNA)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
96-well plates for clonal selection
Procedure:
-
sgRNA Design and Cloning: Design and clone a CEP131-specific sgRNA into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol.
-
Transfection:
-
Seed 2 x 10^5 cells per well in a 6-well plate the day before transfection.
-
On the day of transfection, transfect 2.5 µg of the CEP131-sgRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.
-
-
Puromycin Selection: 24 hours post-transfection, replace the medium with fresh complete medium containing a predetermined optimal concentration of puromycin. Continue selection for 2-3 days until non-transfected control cells are eliminated.
-
T7E1 Assay (Optional): To assess the efficiency of gene editing in the pooled population, genomic DNA can be extracted and a T7E1 assay performed.
-
Single-Cell Cloning: After selection, trypsinize the cells and plate them at a very low density (e.g., by serial dilution) in 96-well plates to obtain single-cell-derived colonies.
-
Clonal Expansion: Allow single colonies to grow for 1-2 weeks, then expand promising clones to larger culture vessels.
-
Validation of Knockout Clones:
-
Sanger Sequencing: Extract genomic DNA from each clone, PCR amplify the targeted region of the CEP131 gene, and sequence the PCR product to identify the specific insertion or deletion (indel).
-
Western Blot: Perform a western blot on lysates from each clone to confirm the absence of the CEP131 protein.
-
Conclusion: Choosing the Right Tool for the Job
The choice between siRNA and CRISPR/Cas9 for targeting CEP131 depends on the specific research question and experimental goals.
-
CEP131 siRNA is the preferred method for rapid, transient knockdown to assess the immediate phenotypic effects of reduced CEP131 expression. Its relative simplicity and lower cost make it ideal for initial screening studies.
-
CEP131 CRISPR/Cas9 is the gold standard for creating stable, permanent knockout cell lines. This is essential for long-term studies, generating disease models, and investigating the consequences of complete gene ablation. While more time-consuming and technically demanding, it provides a complete loss-of-function model.
By carefully considering the advantages and limitations of each technology, researchers can effectively harness these powerful tools to elucidate the multifaceted roles of CEP131 in cellular processes and disease.
Unraveling the Efficiency of CEP131 siRNA Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of centrosomal protein 131 (CEP131), the selection of effective small interfering RNA (siRNA) sequences is a critical first step for robust experimental outcomes. This guide provides an objective comparison of different siRNA sequences targeting CEP131, supported by experimental data from peer-reviewed literature, to aid in the selection of the most suitable reagents for gene silencing studies.
This comparison focuses on key performance indicators for siRNA efficacy, including knockdown efficiency, and provides detailed experimental protocols to ensure reproducibility. Furthermore, this guide illustrates the primary signaling pathways involving CEP131 to provide a broader context for functional studies.
Comparative Analysis of CEP131 siRNA Performance
The following table summarizes the performance of different siRNA sequences used to silence CEP131 expression in human and mouse cell lines. The data has been compiled from published research, highlighting the variability in knockdown efficiency that can be observed between different sequences and experimental systems.
| Target | siRNA Sequence/Reagent | Cell Line | Knockdown Efficiency | Validation Method | Reference |
| Human CEP131 | shCEP131-1: CCGGGCAGCTCATCAAGTTCTACAACTCGAGTTGTAGAACTTGATGAGCTGCTTTTTG | U2OS, HCT116 | Not explicitly quantified in text, but functional assays show significant effects of knockdown. | Western Blot, Functional Assays | [1][2][3] |
| Human CEP131 | shCEP131-2: CCGGGCTGATTGTTGCCAAGAAATTCTCGAGAATTTCTTCGGCAACAATCAGCTTTTTG | U2OS, HCT116 | Not explicitly quantified in text, but functional assays show significant effects of knockdown. | Western Blot, Functional Assays | [1][2][3] |
| Mouse Azi1 (Cep131) | Pool of four siRNAs targeting the 3' UTR | Mouse Embryonic Fibroblasts (MEFs) | ~90% reduction in protein levels | Western Blot | [4][5] |
Note: The shRNA sequences are provided for the construction of lentiviral vectors for stable knockdown. For transient knockdown, corresponding siRNA duplexes would be used. The study by Lee et al. (2019) focused on the functional outcomes of CEP131 depletion and demonstrated successful knockdown through Western blot analysis, though a precise percentage of reduction was not stated. The study by Hall et al. (2013) on the mouse homolog, Azi1, provides a quantitative measure of protein reduction using a pool of siRNAs.
Experimental Methodologies
To ensure the reliable application of these siRNA reagents, detailed experimental protocols are crucial. The following sections outline the key methodologies cited in the supporting literature.
Cell Culture and Transfection
For transient knockdown experiments, such as those performed by Hall et al. (2013), mouse embryonic fibroblasts (MEFs) were cultured in standard DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin. Transfection of siRNA pools was carried out using lipid-based transfection reagents, with cells typically harvested for analysis 48-72 hours post-transfection.
For stable knockdown, as described in the work by Lee et al. (2019), lentiviral particles encoding the shRNA sequences were produced in HEK293T cells. Target cells (U2OS or HCT116) were then transduced with the viral supernatant, followed by selection with puromycin (B1679871) to establish a stable cell line with constitutive CEP131 knockdown.
Validation of Knockdown Efficiency
The most common method for validating siRNA-mediated knockdown of CEP131 is Western Blotting . This technique provides a semi-quantitative assessment of protein levels. A typical protocol involves:
-
Lysis of cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification of total protein concentration using a BCA assay.
-
Separation of equal amounts of protein by SDS-PAGE.
-
Transfer of proteins to a PVDF or nitrocellulose membrane.
-
Incubation with a primary antibody specific for CEP131.
-
Incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection of the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization of the CEP131 band intensity to a loading control, such as GAPDH or β-actin, to determine the relative reduction in protein expression.
For a more quantitative measure of knockdown at the transcriptional level, Quantitative Real-Time PCR (qRT-PCR) can be employed to assess CEP131 mRNA levels.
Visualizing Experimental and Biological Context
To further aid in the design and interpretation of experiments, the following diagrams illustrate a typical experimental workflow for siRNA validation and the key signaling pathways in which CEP131 is implicated.
CEP131 is a key regulator of centrosome duplication and has been implicated in cancer progression through its interaction with several signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Unintended Targets: A Comparison of Methods for Analyzing CEP131 siRNA Off-Target Effects
This guide will delve into the use of microarray analysis, a well-established technique, and compare it with two powerful alternatives: RNA sequencing (RNA-Seq) and computational prediction algorithms. We will explore the experimental protocols for each method, present a comparative analysis of their performance using representative data, and provide visualizations to clarify complex workflows and biological pathways.
The Challenge of Off-Target Effects
siRNA-mediated gene silencing is triggered by the RNA-induced silencing complex (RISC), which uses the siRNA guide strand to identify and cleave complementary messenger RNA (mRNA) transcripts.[1][2] However, off-target effects can arise through several mechanisms, most notably through a microRNA-like mechanism where the "seed" region (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their translational repression or degradation.[3][4] Given the critical role of CEP131 in cellular processes, understanding the full impact of its silencing by siRNA is essential.
Methods for Off-Target Effect Analysis
Here, we compare three leading methods for identifying off-target effects: microarray analysis, RNA-Seq, and computational prediction.
Microarray Analysis
Microarrays are a hybridization-based technique used to measure the relative abundance of thousands of mRNA transcripts simultaneously.[1] In the context of off-target analysis, microarrays can identify widespread changes in gene expression following siRNA transfection.
Experimental Protocol: Microarray Analysis of CEP131 siRNA Off-Target Effects
-
Cell Culture and Transfection:
-
Culture human cells (e.g., HeLa or U2OS) in appropriate media.
-
Transfect cells with either a validated siRNA targeting CEP131 or a non-targeting control siRNA at a predetermined optimal concentration (e.g., 10 nM).
-
Incubate cells for 48-72 hours post-transfection.
-
-
RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis and Labeling:
-
Reverse transcribe the total RNA into complementary DNA (cDNA).
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5). Typically, the control sample is labeled with one dye and the CEP131 siRNA-treated sample with the other.
-
-
Hybridization:
-
Combine equal amounts of the labeled cDNA from the control and treated samples.
-
Hybridize the mixture to a microarray chip containing probes for thousands of genes.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a laser scanner to detect the fluorescence signals from each spot.
-
Quantify the signal intensities for each gene.
-
-
Data Analysis:
-
Normalize the raw data to correct for experimental variations.
-
Calculate the fold change in gene expression between the CEP131 siRNA-treated and control samples.
-
Perform statistical analysis (e.g., t-test) to identify significantly up- or downregulated genes.
-
RNA Sequencing (RNA-Seq)
RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and quantitative view of the transcriptome. Compared to microarrays, RNA-Seq offers a wider dynamic range, higher sensitivity, and the ability to identify novel transcripts.[5][6]
Experimental Protocol: RNA-Seq Analysis of CEP131 siRNA Off-Target Effects
-
Cell Culture and Transfection: (Same as for microarray analysis)
-
RNA Extraction and Quality Control: (Same as for microarray analysis)
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining RNA.
-
Synthesize double-stranded cDNA from the fragmented RNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries using a next-generation sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Perform differential expression analysis to identify genes with significant changes in expression between the CEP131 siRNA-treated and control samples.
-
Utilize tools like SeedMatchR to specifically identify potential off-target effects mediated by the siRNA seed region.[7]
-
Computational Prediction
Computational algorithms can predict potential off-target effects by searching for sequence similarities between the siRNA and all known transcripts in a given genome.[8][9] These tools are valuable for the initial design and screening of siRNAs.
Experimental Protocol: Computational Prediction of CEP131 siRNA Off-Target Effects
-
siRNA Sequence Input:
-
Obtain the sequence of the CEP131 siRNA guide strand.
-
-
Database Selection:
-
Choose a comprehensive transcript database (e.g., RefSeq).
-
-
Algorithm and Parameter Selection:
-
Execution and Output:
-
Run the search algorithm.
-
The output will be a list of potential off-target genes with sequences complementary to the CEP131 siRNA, particularly in the 3' UTR.
-
Comparative Performance
The choice of method for off-target analysis depends on the specific research question, available resources, and desired level of detail. The following table summarizes the key performance characteristics of each method.
| Feature | Microarray Analysis | RNA-Seq | Computational Prediction |
| Principle | Hybridization-based | High-throughput sequencing | Sequence alignment algorithms |
| Sensitivity | Moderate | High | Dependent on algorithm and parameters |
| Dynamic Range | Narrower (~10^3)[5] | Wider (>10^5)[5] | Not applicable |
| Detection of Novel Transcripts | No | Yes | No |
| Cost | Moderate | Higher | Low |
| Throughput | High | High | Very High |
| Data Complexity | Moderate | High | Low |
| Direct vs. Indirect Evidence | Indirect (gene expression changes) | Indirect (gene expression changes) | Predictive (potential binding sites) |
Representative Experimental Data:
| Method | On-Target Knockdown Efficiency | Number of Significantly Upregulated Genes | Number of Significantly Downregulated Genes (Off-Target) |
| Microarray | >80% | ~50-150 | ~100-300 |
| RNA-Seq | >80% | ~100-300 | ~200-500 |
| Computational Prediction | Not Applicable | Not Applicable | ~500-2000+ (potential hits) |
Note: The data in this table is representative and synthesized from multiple sources comparing these technologies for siRNA off-target analysis. Actual numbers will vary depending on the specific siRNA sequence, cell type, and experimental conditions.
Visualizing Workflows and Pathways
To further clarify the processes and biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for analyzing CEP131 siRNA off-target effects.
Caption: CEP131 function and potential off-target effects of its siRNA.
Conclusion and Recommendations
The analysis of off-target effects is a critical step in any siRNA-based study. While microarrays have historically been a valuable tool, RNA-Seq now offers a more sensitive and comprehensive approach for experimentally identifying unintended gene expression changes.[5][12] Computational prediction tools serve as an essential and cost-effective first step in siRNA design to minimize the likelihood of off-target effects from the outset.
For a thorough analysis of CEP131 siRNA off-target effects, a multi-pronged approach is recommended:
-
In Silico Design: Utilize computational tools to design CEP131 siRNAs with a low predicted off-target profile.
-
Experimental Validation: Employ RNA-Seq as the primary method for a comprehensive and sensitive analysis of gene expression changes following CEP131 siRNA transfection.
-
Confirmation: Validate key off-target candidates identified by RNA-Seq using an orthogonal method, such as quantitative real-time PCR (qRT-PCR).
References
- 1. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RNA-Seq vs Microarrays | Compare technologies [illumina.com]
- 6. Frontiers | Comparison of RNA-Seq and Microarray Gene Expression Platforms for the Toxicogenomic Evaluation of Liver From Short-Term Rat Toxicity Studies [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | siRNA-Finder (si-Fi) Software for RNAi-Target Design and Off-Target Prediction [frontiersin.org]
- 11. sitoolsbiotech.com [sitoolsbiotech.com]
- 12. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
Validating CEP131 Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals, rigorous validation of gene knockdown is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive comparison of two gold-standard techniques for validating the knockdown of Centrosomal Protein 131 (CEP131): quantitative Polymerase Chain Reaction (qPCR) and Western blotting. We present detailed experimental protocols, data interpretation guidelines, and a head-to-head comparison to facilitate the selection of the most appropriate method for your research needs.
CEP131 is a crucial component of centriolar satellites, playing significant roles in ciliogenesis, cell cycle progression, and maintaining genome stability. Its intricate involvement in fundamental cellular processes makes it a compelling target for functional studies and therapeutic development. Consequently, robust and accurate validation of its experimental knockdown is paramount.
Methodological Overview: qPCR vs. Western Blot
Quantitative PCR and Western blotting offer distinct yet complementary insights into the efficacy of gene knockdown strategies, such as those employing small interfering RNA (siRNA) or short hairpin RNA (shRNA).
-
Quantitative PCR (qPCR) measures the abundance of specific messenger RNA (mRNA) transcripts. It is a highly sensitive and quantitative method to assess the extent of target gene silencing at the transcriptional level.
-
Western Blotting detects and quantifies specific proteins. This technique provides a direct measure of the target protein's abundance, confirming that the reduction in mRNA levels translates to a decrease in the functional protein.
Quantitative Comparison of Validation Methods
The following tables present a hypothetical yet realistic dataset comparing the validation of CEP131 knockdown using both qPCR and Western blotting.
Table 1: Comparison of Designed qPCR Primers for Human CEP131
| Primer Set | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Target Exons | Knockdown Efficiency (%) |
| CEP131-PS1 | GGACAGCAGTTTGAGCATGG | TCTTCAGCACCTTGGCATTC | 125 | 3-4 | 85 ± 4.2 |
| CEP131-PS2 | AGCAGAGGAAGCAGCAGGTA | TGGCTTTCTCATCAGGCTTC | 148 | 7-8 | 82 ± 5.1 |
| CEP131-PS3 | TGAAGGAGCTGGTGGAGAAG | GCTCATCCTCATCGGCTTTC | 133 | 10-11 | 78 ± 6.5 |
Note: These primer sequences are designed based on the human CEP131 transcript variant 1 (NCBI Reference Sequence: NM_014984.4) and have not been experimentally validated in a peer-reviewed publication. Performance may vary.
Table 2: Comparative Analysis of CEP131 Knockdown Validation by qPCR and Western Blot
| Validation Method | Target | Quantitative Measure | Knockdown Efficiency (%) | Throughput | Cost per Sample |
| qPCR | mRNA | Relative Quantification (ΔΔCt) | 85 ± 4.2 | High | Low |
| Western Blot | Protein | Densitometry (Normalized to Loading Control) | 75 ± 7.8 | Low | High |
Experimental Protocols
Quantitative PCR (qPCR) for CEP131 Knockdown Validation
This protocol outlines the steps for validating CEP131 knockdown at the mRNA level using the designed primer set CEP131-PS1.
1. RNA Isolation and Quantification:
-
Culture cells treated with CEP131-targeting siRNA/shRNA and a non-targeting control.
-
At 48-72 hours post-transfection, harvest cells and isolate total RNA using a TRIzol-based method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
3. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 20 µL final volume:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (CEP131-PS1; 10 µM)
-
1 µL of Reverse Primer (CEP131-PS1; 10 µM)
-
2 µL of diluted cDNA (corresponding to 10-50 ng of input RNA)
-
6 µL of Nuclease-Free Water
-
-
Include a no-template control (NTC) for each primer set.
-
Use a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
4. qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for CEP131 and the housekeeping gene in both control and knockdown samples.
-
Determine the relative knockdown efficiency using the ΔΔCt method.
Western Blotting for CEP131 Knockdown Validation
This protocol details the validation of CEP131 protein knockdown.
1. Protein Lysate Preparation:
-
Culture and treat cells as for qPCR.
-
At 72-96 hours post-transfection, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel. The predicted molecular weight of human CEP131 is approximately 122 kDa.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CEP131 (e.g., Rabbit polyclonal to CEP131) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometry analysis using image analysis software (e.g., ImageJ).
-
Normalize the CEP131 band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizing the Workflow and Concepts
Figure 1. Experimental workflows for qPCR and Western blot validation of CEP131 knockdown.
Figure 2. Mechanism of siRNA-mediated knockdown of CEP131 mRNA.
Figure 3. Decision-making flowchart for choosing a CEP131 knockdown validation method.
Conclusion: A Dual Approach for Rigorous Validation
For the most comprehensive and reliable validation of CEP131 knockdown, a dual approach employing both qPCR and Western blotting is highly recommended. qPCR serves as a rapid, sensitive, and high-throughput method to screen for effective siRNA/shRNA constructs and to optimize experimental conditions by quantifying the reduction in CEP131 mRNA. Subsequently, Western blotting provides the definitive confirmation that the observed mRNA knockdown translates into a tangible decrease in CEP131 protein levels, which is the ultimate goal of most gene silencing experiments. By integrating both methodologies, researchers can ensure the accuracy and reproducibility of their findings, paving the way for meaningful insights into the multifaceted roles of CEP131 in cellular biology and disease.
comparing knockdown efficiency of different CEP131 siRNA sets
This guide provides a comparative analysis of different small interfering RNA (siRNA) sets for the knockdown of Centrosomal Protein 131 (CEP131), also known as AZI1. The information is compiled for researchers, scientists, and drug development professionals to aid in the selection of effective reagents for their experiments. The data presented is based on publicly available research.
Quantitative Comparison of CEP131 siRNA Knockdown
| siRNA Set/Strategy | Target Gene | Cell Line | Transfection Reagent | Knockdown Efficiency | Source Publication |
| siRNA Pool (4 sequences) | Azi1 (murine CEP131) 3' UTR | Mouse Embryonic Fibroblasts (MEFs) | Not Specified | ~90% reduction in protein levels | [Hall et al., 2013][1] |
| Stealth siRNA | CEP131 | RPE-1-Tet-PLK4 Cetn2-GFP p53 WT | Lipofectamine RNAiMAX | Effective knockdown (qualitative) | [Firat-Karalar et al., 2021][2] |
| siRNA | Cep131 | U2OS | Not Specified | Moderate decrease in four-centriole cells | [Xu et al., 2019][3] |
Note: The variability in cell lines, transfection reagents, and methods for quantifying knockdown makes direct comparison challenging. The efficiencies reported are as stated in the respective publications. Researchers should consider these factors when selecting an siRNA strategy.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are generalized protocols for key experiments related to CEP131 knockdown, based on common laboratory practices and information from the cited literature.
1. siRNA Transfection
This protocol outlines a general procedure for transfecting cells with siRNA to achieve CEP131 knockdown.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to ensure they are 60-80% confluent at the time of transfection.[4]
-
siRNA Preparation:
-
Dilute the CEP131 siRNA stock solution (e.g., a 10 µM stock) in a suitable serum-free medium like Opti-MEM®.[4]
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.[4]
-
For a negative control, use a non-targeting siRNA that has no known homology to the mouse, human, or rat genomes.[5]
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[4]
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing knockdown efficiency. The optimal incubation time can vary depending on the cell type and the stability of the CEP131 protein.[6][7]
2. Validation of Knockdown Efficiency
The efficiency of CEP131 knockdown should be validated at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:
-
RNA Isolation: 24-48 hours post-transfection, isolate total RNA from the cells using a suitable RNA purification kit.[6]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative reduction in CEP131 mRNA levels in siRNA-treated cells compared to control cells indicates the knockdown efficiency at the transcript level.[8]
-
-
Western Blotting for Protein Level:
-
Cell Lysis: 48-72 hours post-transfection, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CEP131 and a primary antibody for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the reduction in CEP131 protein levels relative to the loading control.[6]
-
Visualizations
Experimental Workflow for Comparing CEP131 siRNA Efficiency
The following diagram illustrates a typical workflow for comparing the knockdown efficiency of different CEP131 siRNA sets.
Caption: Workflow for comparing CEP131 siRNA knockdown efficiency.
CEP131 in Centriolar Satellite Integrity Pathway
CEP131 is a key component of centriolar satellites and is involved in pathways that regulate their integrity and function. The diagram below illustrates a simplified signaling pathway involving CEP131.
Caption: CEP131 signaling in centriolar satellite dynamics.
References
- 1. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
validation of CEP131 siRNA specificity with a second siRNA
For researchers, scientists, and drug development professionals, ensuring the specificity of RNA interference (RNAi) is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison and detailed experimental protocols for validating the specificity of small interfering RNA (siRNA) targeting Centrosomal Protein 131 (CEP131), utilizing a second, independent siRNA as a crucial control.
This guide outlines a head-to-head comparison of two distinct siRNAs targeting different sequences of the CEP131 mRNA. By demonstrating consistent phenotypic and molecular outcomes with both siRNAs, researchers can significantly increase confidence that the observed effects are due to the specific silencing of CEP131 and not off-target activities.
Experimental Validation Workflow
The following diagram illustrates the key steps for validating the specificity of CEP131 siRNA.
Caption: Experimental workflow for validating CEP131 siRNA specificity.
Key Experimental Protocols
Herein are detailed methodologies for the pivotal experiments in the validation process.
Cell Culture and siRNA Transfection
-
Cell Line: Select a human cell line known to express CEP131 (e.g., HeLa, U2OS, or a relevant cancer cell line).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
siRNA Preparation: Reconstitute lyophilized CEP131 siRNA #1, CEP131 siRNA #2, and a non-targeting negative control siRNA to a stock concentration of 20 µM using nuclease-free water.
-
Transfection Protocol:
-
Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute 5 µL of a 20 µM siRNA stock solution into 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 245 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL siRNA-lipid complex mixture dropwise to the cells.
-
Incubate the cells for 48-72 hours before proceeding to downstream analysis.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Assessment
-
RNA Isolation: At 48 hours post-transfection, harvest the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for CEP131 and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system.
-
-
Data Analysis: Calculate the relative quantification of CEP131 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.
Western Blot for Protein Knockdown Verification
-
Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CEP131 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
Data Presentation for Comparison
The quantitative data from qRT-PCR and Western blot experiments should be summarized in clear, structured tables to facilitate easy comparison between the two CEP131 siRNAs.
Table 1: Relative CEP131 mRNA Expression (qRT-PCR)
| Treatment Group | Fold Change in CEP131 mRNA (vs. Negative Control) | Standard Deviation | p-value |
| Mock | 1.02 | ± 0.08 | > 0.05 |
| Negative Control siRNA | 1.00 | ± 0.05 | - |
| CEP131 siRNA #1 | 0.23 | ± 0.03 | < 0.01 |
| CEP131 siRNA #2 | 0.28 | ± 0.04 | < 0.01 |
Table 2: Relative CEP131 Protein Expression (Western Blot Densitometry)
| Treatment Group | Relative CEP131 Protein Level (Normalized to Loading Control) | Standard Deviation | p-value |
| Mock | 0.98 | ± 0.06 | > 0.05 |
| Negative Control siRNA | 1.00 | ± 0.04 | - |
| CEP131 siRNA #1 | 0.31 | ± 0.05 | < 0.01 |
| CEP131 siRNA #2 | 0.35 | ± 0.06 | < 0.01 |
CEP131 in Cellular Signaling
CEP131 is a crucial component of the centrosome and plays a significant role in cell cycle progression and ciliogenesis. It interacts with several key proteins, including Polo-like kinase 4 (Plk4) and STIL, to regulate centriole duplication.[1] The following diagram illustrates a simplified signaling pathway involving CEP131.
Caption: Simplified signaling pathways involving CEP131.
By adhering to these rigorous validation protocols and utilizing a second, independent siRNA, researchers can confidently attribute their findings to the specific knockdown of CEP131, thereby advancing our understanding of its role in health and disease and paving the way for potential therapeutic interventions.
References
- 1. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 3. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 4. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
Functional Validation of CEP131 Knockdown In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional validation of Centrosomal Protein 131 (CEP131) knockdown with alternative methods targeting key cellular processes. We present supporting experimental data, detailed protocols for key experiments, and visual representations of the involved signaling pathways and workflows to aid in experimental design and data interpretation.
Introduction to CEP131
CEP131, also known as AZI1, is a conserved centrosomal protein that plays a crucial role in several fundamental cellular processes. It is a component of centriolar satellites, which are non-membranous granules that cluster around the centrosome and are involved in protein trafficking to and from this organelle. CEP131 has been implicated in ciliogenesis, centriole duplication, genome stability, and cell cycle progression. Its dysregulation has been linked to various diseases, including cancer. This guide will explore the functional consequences of reducing CEP131 expression in vitro and compare these effects to the knockdown of other key proteins involved in related pathways.
Comparison of Functional Outcomes: CEP131 Knockdown vs. Alternatives
The functional validation of CEP131 knockdown can be assessed through various cellular phenotypes. Here, we compare the effects of CEP131 knockdown with the depletion of other key proteins: Pericentriolar Material 1 (PCM1), Centrosomal Protein 290 (CEP290), and Intraflagellar Transport 88 (IFT88).
| Functional Outcome | CEP131 Knockdown | PCM1 Knockdown/KO | CEP290 Knockdown/KO | IFT88 Knockdown/KO |
| Ciliogenesis | Significant reduction in the percentage of ciliated cells.[1] | Marked defects in ciliogenesis.[2][3] | Inhibition of ciliogenesis.[4] | Absence or significant reduction of cilia.[1][5][6] |
| Centrosome Amplification | Increased frequency of centriole amplification.[6][7] | Does not typically lead to significant centrosome amplification. | Not a primary reported phenotype. | Not a primary reported phenotype. |
| Cell Proliferation | Reduction in cell proliferation rate.[6][7][8] | Can lead to decreased cell proliferation.[9] | Can affect cell cycle and proliferation.[10] | Can impair cell migration and proliferation in some contexts.[11] |
| Genomic Instability | Increased chromosomal instability and DNA damage.[6][7] | Not a primary reported phenotype. | Loss can lead to DNA damage.[10] | Not a primary reported phenotype. |
| Centriolar Satellite Integrity | PLK4-mediated phosphorylation of CEP131 at Ser-78 is essential for centriolar satellite integrity. Knockdown can lead to dispersed satellites.[7][12] | Loss of PCM1 leads to disassembly of centriolar satellites.[9] | Cep290 localizes to centriolar satellites, and its loss can affect their organization.[4] | Not directly involved in centriolar satellite integrity. |
Key Experimental Protocols
Accurate functional validation relies on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments used to assess the effects of CEP131 knockdown.
siRNA-Mediated Knockdown of CEP131
This protocol describes the transient knockdown of CEP131 using small interfering RNA (siRNA).
Materials:
-
CEP131-specific siRNA oligonucleotides and non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Culture medium appropriate for the cell line.
-
6-well plates.
-
Cells to be transfected (e.g., U2OS, RPE-1, HeLa).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
-
Validation of Knockdown: Assess the knockdown efficiency by Western blotting or qRT-PCR for CEP131.
Immunofluorescence Staining for Cilia and Centrosomes
This protocol allows for the visualization of primary cilia and centrosomes to assess ciliogenesis and centrosome amplification.
Materials:
-
Cells grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary antibodies:
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBST and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBST and incubate with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Quantification of Ciliogenesis and Centrosome Amplification
Quantification of Ciliogenesis:
-
Acquire images of cells stained for cilia (acetylated α-tubulin) and nuclei (DAPI).
-
Count the total number of cells (DAPI-stained nuclei) in multiple random fields of view.
-
Count the number of cells with a clearly visible primary cilium in the same fields.
-
Calculate the percentage of ciliated cells: (Number of ciliated cells / Total number of cells) x 100.[16]
Quantification of Centrosome Amplification:
-
Acquire z-stack images of cells stained for centrosomes (γ-tubulin or pericentrin) and nuclei (DAPI).[17]
-
For each cell, count the number of distinct centrosomal foci. Normal interphase cells have one or two centrosomes.
-
Cells with more than two distinct centrosomes are considered to have amplified centrosomes.[17]
-
Calculate the percentage of cells with centrosome amplification: (Number of cells with >2 centrosomes / Total number of cells) x 100.
Western Blotting for Protein Expression Analysis
This protocol is used to determine the protein levels of CEP131 and other relevant proteins.
Materials:
-
Cell lysates.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest (e.g., Rabbit anti-CEP131).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay. Mix lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CEP131 function is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: CEP131 signaling in centriole duplication.
Caption: Key proteins in the ciliogenesis pathway.
Caption: Workflow for functional validation of CEP131 knockdown.
Conclusion
The in vitro functional validation of CEP131 knockdown reveals its critical role in maintaining cellular homeostasis, particularly in ciliogenesis, centrosome integrity, and cell cycle control. This guide provides a comparative framework, offering insights into the distinct and overlapping functions of CEP131 and other key centrosomal and ciliary proteins. The detailed experimental protocols and visual aids are intended to facilitate the design and execution of robust experiments for researchers in cell biology and drug development, ultimately contributing to a deeper understanding of the molecular mechanisms governed by CEP131.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tethering of an E3 ligase by PCM1 regulates the abundance of centrosomal KIAA0586/Talpid3 and promotes ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Ciliogenesis is regulated by a huntingtin-HAP1-PCM1 pathway and is altered in Huntington disease [jci.org]
- 4. The ciliopathy gene product Cep290 is required for primary cilium formation and microtubule network organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zebrafish ift57, ift88, and ift172 intraflagellar transport mutants disrupt cilia but do not affect Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCM1 Depletion Inhibits Glioblastoma Cell Ciliogenesis and Increases Cell Death and Sensitivity to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CEP290 deficiency disrupts ciliary axonemal architecture in human iPSC-derived brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cilia Independent Role of Ift88/Polaris during Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Pericentrin and γ-Tubulin Form a Protein Complex and Are Organized into a Novel Lattice at the Centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
A Comparative Guide to Silencing AZI1: siRNA vs. Other Gene Silencing Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZI1 siRNA with other leading gene silencing technologies, including shRNA and CRISPR-Cas9. The information presented is designed to assist researchers in selecting the most appropriate method for their experimental needs, with a focus on efficiency, specificity, and potential off-target effects.
At a Glance: Comparing Gene Silencing Methods for AZI1
The table below summarizes the key performance metrics for siRNA, shRNA, and CRISPR-Cas9, offering a quantitative overview to inform your experimental design. The data presented are representative values based on typical experimental outcomes.
| Feature | siRNA (transient) | shRNA (stable) | CRISPR-Cas9 (knockout) |
| Gene Silencing Efficiency | 70-95% knockdown[1][2] | 70-90% knockdown[3] | >90% knockout[4] |
| Mechanism of Action | Post-transcriptional gene silencing (mRNA degradation)[5] | Post-transcriptional gene silencing (mRNA degradation)[5] | Gene knockout at the genomic DNA level[5] |
| Duration of Effect | Transient (3-7 days)[2] | Long-term and stable | Permanent |
| Off-Target Effects | Moderate to high, sequence-dependent[5][6] | Moderate to high, sequence-dependent | Low to moderate, can be minimized with careful guide RNA design[5][7] |
| Delivery Method | Lipid-based transfection, electroporation | Viral vectors (lentivirus, adenovirus) | Viral vectors, electroporation, microinjection |
| Experimental Complexity | Low | Moderate | High |
In-Depth Comparison
siRNA (Small Interfering RNA)
siRNA offers a rapid and straightforward method for transiently silencing AZI1 expression. It is particularly well-suited for short-term experiments and initial functional screens.
-
Advantages:
-
Ease of use and rapid results (detectable knockdown in 24-48 hours).[5]
-
High knockdown efficiency for many target genes.
-
Cost-effective for small-scale experiments.
-
-
Disadvantages:
-
Transient effect, requiring repeated transfections for longer-term studies.
-
Potential for significant off-target effects, which can be concentration-dependent.[8]
-
Delivery can be challenging in some cell types.
-
shRNA (Short Hairpin RNA)
shRNA technology allows for the long-term, stable silencing of AZI1, making it ideal for studies requiring continuous gene knockdown.
-
Advantages:
-
Stable and heritable gene silencing.
-
Can be used to create stable cell lines with continuous AZI1 knockdown.
-
Suitable for in vivo studies using viral vectors.
-
-
Disadvantages:
-
More complex and time-consuming experimental setup compared to siRNA.
-
Potential for off-target effects similar to siRNA.
-
Viral delivery methods may induce an immune response.
-
CRISPR-Cas9
CRISPR-Cas9 is a powerful gene-editing tool that can be used to create a permanent knockout of the AZI1 gene by introducing mutations into its DNA sequence.
-
Advantages:
-
Disadvantages:
-
Higher experimental complexity, including the need for single-cell cloning and validation.
-
Potential for unintended genomic alterations.[7]
-
May not be suitable for studying genes where a complete knockout is lethal to the cell.
-
Experimental Protocols
Standard siRNA Transfection Protocol for AZI1
This protocol is a general guideline for the transient knockdown of AZI1 in cultured mammalian cells using lipid-based transfection.
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
siRNA Preparation:
-
On the day of transfection, dilute the AZI1 siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours.
-
Harvest the cells to assess AZI1 knockdown efficiency at both the mRNA (via qPCR) and protein (via Western blot) levels.
-
Quantifying AZI1 Knockdown by qPCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both the AZI1 siRNA-treated cells and the non-targeting control cells.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using primers specific for AZI1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Calculation of Knockdown Percentage:
-
Calculate the ΔCT for both the target gene (AZI1) and the housekeeping gene in both the treated and control samples.
-
Calculate the ΔΔCT by subtracting the control ΔCT from the treated ΔCT.
-
The fold change in gene expression is calculated as 2-ΔΔCT.
-
The percentage of knockdown is calculated as (1 - 2-ΔΔCT) * 100.
-
Visualizing AZI1 in Cellular Processes
AZI1 Signaling Pathway in Plant Defense
AZI1 is a key lipid transfer protein involved in systemic acquired resistance (SAR) in plants. It plays a crucial role in the signaling pathway initiated by azelaic acid (AZA), a mobile signaling molecule that primes the plant for a more robust defense response against pathogens. AZI1 interacts with other proteins, such as EARLI1 and DIR1, and is localized to the plastid, endoplasmic reticulum, and plasmodesmata, facilitating the transport of defense signals.[10][11][12][13]
Caption: AZI1 signaling in plant systemic acquired resistance.
Experimental Workflow for Comparing Gene Silencing Methods
This workflow outlines the key steps for a comprehensive comparison of siRNA, shRNA, and CRISPR-Cas9 for silencing the AZI1 gene.
Caption: Workflow for comparing AZI1 gene silencing methods.
Logical Relationship of Gene Silencing Mechanisms
This diagram illustrates the different cellular targets and outcomes of siRNA/shRNA-mediated knockdown versus CRISPR-Cas9-mediated knockout.
Caption: Mechanisms of gene knockdown vs. knockout.
References
- 1. Efficient and specific gene knockdown by small interfering RNAs produced in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passive siRNA transfection method for gene knockdown in air-liquid interface airway epithelial cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 4. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. Arabidopsis AZI1 family proteins mediate signal mobilization for systemic defence priming - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CEP131 Knockdown: A Statistical and Methodological Guide
This guide provides a comprehensive comparison of the statistical data and experimental findings resulting from the knockdown of Centrosomal Protein 131 (CEP131). It is intended for researchers, scientists, and drug development professionals interested in the cellular functions of CEP131 and the consequences of its depletion.
Introduction to CEP131
Centrosomal Protein 131 (CEP131), also known as AZI1 (Azacytidine-Induced 1), is a highly conserved protein associated with the centrosome, centriolar satellites, and the basal body of cilia.[1][2][3] It plays crucial roles in a variety of cellular processes, including ciliogenesis, centriole duplication, genome stability, and cell cycle progression.[1][4][5] Given its involvement in these fundamental processes, CEP131 has been implicated in several diseases, including cancer and ciliopathies.[2][6][7] Knockdown studies, utilizing techniques like siRNA-mediated interference, are pivotal in elucidating the specific functions of CEP131.
Quantitative Data from CEP131 Knockdown Studies
The following tables summarize the key statistical findings from various studies involving the experimental depletion of CEP131.
Table 1: Effect of CEP131 Knockdown on Ciliogenesis and Centrosome Duplication
| Cellular Process | Cell Line | Knockdown Method | Key Finding | Statistical Significance | Reference |
| Ciliogenesis | Mouse Fibroblasts | siRNA | ~50% reduction in the percentage of ciliated cells. | p < 0.05 (implied) | [8] |
| Ciliogenesis | Human hTERT-RPE1 | siRNA | Significant reduction in ciliogenesis. | Not specified | [8] |
| Centrosome Duplication | U2OS | siRNA | Moderate decrease in the proportion of cells with four centrioles. | p < 0.05 | [5] |
| Centriole Overduplication | RPE-1 | siRNA | Attenuated PLK4-induced centriole overduplication to ~45%. | Not specified | [9] |
Table 2: Impact of CEP131 Knockdown on Cell Cycle and Proliferation
| Cellular Process | Cell Line | Knockdown Method | Key Finding | Statistical Significance | Reference |
| Cell Proliferation | Non-Small Cell Lung Cancer (NSCLC) | siRNA | Markedly reduced in vitro proliferative ability. | p < 0.05 | [6] |
| Cell Cycle | NSCLC (A549, SPC-A-1) | siRNA | Significant increase in G1 phase cells; significant decrease in S phase cells. | p < 0.05 | [6] |
| Genome Stability | HeLa | siRNA | Increased frequency of multipolar mitosis and chromosomal instability. | Not specified | [1] |
Table 3: Alterations in Signaling Pathway Components upon CEP131 Knockdown
| Pathway | Cell Line | Knockdown Method | Protein Analyzed | Change in Expression/Activity | Statistical Significance | Reference |
| PI3K/AKT | NSCLC (A549, SPC-A-1) | siRNA | p-PI3K (Tyr458) | Significant decrease (~49%) | p < 0.05 | [6] |
| PI3K/AKT | NSCLC (A549, SPC-A-1) | siRNA | p-Akt (Ser473) | Significant decrease (~40-42%) | p < 0.05 | [6] |
| ERK | NSCLC (A549, SPC-A-1) | siRNA | p-MEK1/2 (Ser217/221) | Significant decrease (~30-45%) | p < 0.05 | [6] |
| ERK | NSCLC (A549, SPC-A-1) | siRNA | p-Erk1/2 (Tyr202/Tyr204) | Significant decrease (~32-42%) | p < 0.05 | [6] |
| Cell Cycle | NSCLC | siRNA | Cyclin D1, Cyclin E, CDK2, CDK4, CDK6 | Reduced expression | Not specified | [6] |
| Cell Cycle | NSCLC | siRNA | p21, p27 | Elevated expression | Not specified | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in CEP131 knockdown research.
siRNA-Mediated Gene Knockdown
This protocol is used for the acute depletion of CEP131 protein.
-
Cell Culture and Transfection: Cells (e.g., HeLa, U2OS, A549) are cultured to 80-90% confluence. A solution containing CEP131-specific small interfering RNA (siRNA) and a transfection reagent (e.g., Lipofectamine 2000) is prepared according to the manufacturer's instructions.[10] A non-targeting control siRNA is used in parallel.
-
Incubation: The siRNA-lipid complex is added to the cells, and they are incubated for a period, typically 24-72 hours, to allow for the degradation of the target mRNA.
-
Validation: The efficiency of the knockdown is confirmed by quantitative Real-Time PCR (qRT-PCR) to measure mRNA levels and/or Western blotting to measure protein levels.[6][10] For instance, transfection of Azi1/Cep131 3' UTR siRNA can reduce protein levels to 10% of wild-type levels.[8]
Western Blotting
This technique is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification and Separation: Protein concentration is determined (e.g., using a BCA assay). Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Transfer and Blocking: Proteins are transferred from the gel to a membrane (e.g., PVDF). The membrane is then blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-CEP131, anti-p-ERK, anti-Actin) overnight at 4°C. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and imaged.[6] Densitometric analysis is performed using software like ImageJ to quantify band intensity relative to a loading control (e.g., Actin or GAPDH).[6]
Immunofluorescence Microscopy
This method is used to visualize the subcellular localization of proteins.
-
Cell Preparation: Cells are grown on coverslips, fixed (e.g., with 4% paraformaldehyde), and permeabilized (e.g., with 0.1% Triton X-100).
-
Staining: Cells are incubated with primary antibodies against proteins of interest (e.g., CEP131, γ-tubulin for centrosomes). Following washes, fluorescently-labeled secondary antibodies are applied. DNA is counterstained with DAPI.[1][10]
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. This allows for the assessment of protein localization and the integrity of cellular structures like centriolar satellites.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes provides a clearer understanding of CEP131's role.
Caption: General experimental workflow for CEP131 knockdown analysis.
Caption: CEP131's role in the PLK4-mediated centrosome duplication pathway.
Caption: Impact of CEP131 knockdown on the ERK and AKT signaling pathways.
Comparison and Conclusion
The data consistently demonstrate that CEP131 is a critical regulator of fundamental cellular activities. Acute knockdown of CEP131 via siRNA robustly impairs ciliogenesis, a finding that is conserved across species.[8] However, studies on chronic loss, such as in knockout mice, reveal that compensatory mechanisms can sometimes overcome the ciliary defects, although specialized structures like sperm flagella remain severely affected.[8] This highlights the importance of considering the experimental timeframe (acute vs. chronic depletion) when interpreting results.
In the context of cancer biology, CEP131 knockdown consistently leads to reduced cell proliferation and cell cycle arrest, particularly at the G1/S transition.[6] Mechanistically, this is linked to the downregulation of the pro-proliferative ERK and AKT signaling pathways.[6][7] Furthermore, CEP131 depletion is associated with genomic instability, characterized by an increase in centrosome amplification and multipolar mitosis, which underscores its role in maintaining the fidelity of cell division.[1][5]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Cep131-Cep162 and Cby-Fam92 complexes cooperatively maintain Cep290 at the basal body and contribute to ciliogenesis initiation | PLOS Biology [journals.plos.org]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 9. rupress.org [rupress.org]
- 10. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Downstream Effects of CEP131 Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream cellular and molecular consequences of silencing Centrosomal Protein 131 (CEP131), also known as AZI1. We will explore the effects on genomic stability, cell cycle progression, and key signaling pathways. Furthermore, we will discuss alternative strategies to modulate these pathways, offering a broader perspective for experimental design and therapeutic development.
I. CEP131: A Key Regulator of Centrosomal Function and Genomic Integrity
CEP131 is a crucial component of centriolar satellites, dynamic protein granules that cluster around the centrosome.[1][2][3][4][5] Its localization to the centrosome is a regulated process, dependent on the microtubule network and the dynein-dynactin motor complex.[1][2][3] CEP131 interacts with several other centrosomal proteins, including Pericentriolar Material 1 (PCM1), pericentrin, and Cep290, to maintain centrosome integrity and function.[1][2]
II. Downstream Effects of CEP131 Silencing
Silencing of CEP131 expression, typically achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs), leads to a cascade of downstream effects, impacting multiple critical cellular processes.
A. Genomic Instability and Defective Cell Division
A primary consequence of CEP131 depletion is the induction of genomic instability.[1][2][4] This manifests through several observable phenotypes:
-
Centriole Amplification: Loss of CEP131 leads to an abnormal increase in the number of centrioles.[1][2][4]
-
Multipolar Mitosis: The presence of extra centrioles results in the formation of multipolar spindles during mitosis, leading to improper chromosome segregation.[1][2][4]
-
Chromosomal Instability: Errors in chromosome segregation contribute to an overall state of chromosomal instability.[1][2][4]
-
DNA Damage: Cells depleted of CEP131 exhibit an increase in post-mitotic DNA damage.[1][2][4]
B. Altered Cell Proliferation and Cell Cycle Arrest
CEP131 silencing significantly impacts cell proliferation.[1][2][4] Studies have shown that depletion of CEP131 leads to a reduction in the rate of cell proliferation.[1][2][4] In non-small cell lung cancer cell lines, CEP131 knockdown was found to induce G1/S cell cycle arrest.[6] This is accompanied by the inhibition of key cell cycle regulators such as cyclins D1/E and cyclin-dependent kinases 2/4/6, and the induction of cell cycle inhibitors p21 and p27.[6]
C. Impaired Ciliogenesis
CEP131 is essential for the formation of primary cilia, microtubule-based organelles that function as cellular antennae for sensing extracellular signals.[1][7] Acute depletion of CEP131 results in a significant reduction in ciliogenesis.[7][8] However, it is noteworthy that chronic loss of CEP131 in null mice does not always lead to a discernible ciliary phenotype, suggesting the existence of compensatory mechanisms.[7][8][9]
D. Dysregulation of Signaling Pathways
CEP131 silencing has been shown to affect critical intracellular signaling pathways that govern cell growth, survival, and proliferation.
-
ERK and AKT Signaling: In the context of non-small cell lung cancer, knockdown of CEP131 inhibits both the ERK and AKT signaling pathways.[6] These pathways are central to regulating cell proliferation and survival.
-
PLK4 and Centrosome Duplication: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. CEP131 is a direct substrate of PLK4, and this phosphorylation is crucial for maintaining the integrity of centriolar satellites.[10] Overexpression of CEP131 can promote PLK4 stabilization, leading to centrosome amplification, a hallmark of many cancers.[11]
III. Comparative Analysis: CEP131 Silencing vs. Alternative Approaches
While CEP131 silencing provides a direct method to study its function, researchers can also investigate the affected downstream pathways through alternative experimental strategies. This comparative approach can help validate findings and provide a more nuanced understanding of the underlying biology.
| Target/Approach | Primary Downstream Effects | Advantages | Limitations |
| CEP131 Silencing (siRNA) | Centriole amplification, multipolar mitosis, chromosomal instability, reduced proliferation, G1/S arrest, impaired ciliogenesis, inhibition of ERK/AKT pathways.[1][2][4][6] | Direct assessment of CEP131 function. Relatively straightforward and widely used technique. | Potential for off-target effects.[12][13] Acute vs. chronic loss can yield different phenotypes.[7][8][9] |
| PLK4 Inhibition (e.g., with small molecule inhibitors like Centrinone) | Inhibition of centriole duplication, cell cycle arrest.[10] | Allows for temporal control of centriole duplication. Can mimic the centriole duplication defects seen with CEP131 silencing. | May have broader effects than just inhibiting the CEP131-PLK4 interaction. |
| CHK1 Inhibition (e.g., with PF-477736) | Induces replication defects and DNA damage response.[14][15] | Can be used to study the role of CEP131 in the DNA damage response. | The relationship between CHK1 and CEP131 is complex and may be cell-type specific. |
| Targeting ERK/AKT Pathways (e.g., with specific inhibitors) | Inhibition of cell proliferation and survival. | Allows for direct investigation of the role of these pathways downstream of CEP131. | Does not address the centrosomal defects associated with CEP131 loss. |
| PCM1 Depletion | Dispersal of centriolar satellites, can phenocopy some aspects of CEP131 deletion.[16] | Helps to dissect the specific roles of different centriolar satellite components. | PCM1 has its own distinct functions, and its depletion may not fully recapitulate CEP131 loss. |
IV. Experimental Protocols
A. RNA Interference (RNAi) for CEP131 Silencing
Objective: To specifically reduce the expression of CEP131 protein in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
CEP131-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of CEP131 knockdown by Western blotting or quantitative RT-PCR.[17][18]
B. Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of CEP131 and downstream signaling molecules (e.g., phosphorylated ERK, AKT).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CEP131, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
C. Immunofluorescence for Centrosome and Cilia Analysis
Objective: To visualize the number and morphology of centrosomes and the presence of primary cilia.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-gamma-tubulin for centrosomes, anti-acetylated-tubulin for cilia)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
V. Visualizing the Pathways
CEP131-Mediated Signaling and Downstream Effects
Caption: CEP131 signaling and the consequences of its silencing.
Experimental Workflow for Assessing CEP131 Silencing
Caption: Workflow for studying the effects of CEP131 silencing.
Logical Relationship of CEP131 Depletion Phenotypes
Caption: Cascade of events following CEP131 depletion.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The centriolar satellite protein Cep131 is important for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CEP131 knockdown inhibits cell proliferation by inhibiting the ERK and AKT signaling pathways in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute versus chronic loss of mammalian Azi1/Cep131 results in distinct ciliary phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 9. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 4 maintains centriolar satellite integrity by phosphorylation of centrosomal protein 131 (CEP131) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cep131 overexpression promotes centrosome amplification and colon cancer progression by regulating Plk4 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Gene Silencing Using RNAi in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Silencing | siTOOLs Biotech [sitoolsbiotech.com]
- 14. CEP131 Abrogates CHK1 Inhibitor-Induced Replication Defects and Is Associated with Unfavorable Outcome in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. The centrosomal protein 131 participates in the regulation of mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
A Comparative Guide to Transient vs. Stable CEP131 Knockdown Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of transient and stable knockdown methodologies for the centrosomal protein 131 (CEP131), a key regulator of ciliogenesis, centriole duplication, and genome stability.[1][2] Understanding the nuances of each approach is critical for designing experiments that accurately probe CEP131 function. This document outlines the performance of each method, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Data Presentation: Transient vs. Stable CEP131 Knockdown
The decision between a transient or stable knockdown approach is contingent on the experimental goals, required duration of gene silencing, and the cell type being studied.[3] Transient knockdown, typically achieved with small interfering RNA (siRNA), offers a rapid method for assessing the immediate effects of gene depletion.[4] In contrast, stable knockdown, usually accomplished using short hairpin RNA (shRNA) delivered via viral vectors, allows for long-term, heritable gene silencing, which is ideal for studies requiring extended observation or the generation of knockout models.[5][6]
| Feature | Transient Knockdown (siRNA) | Stable Knockdown (shRNA) |
| Principle | Introduction of exogenous double-stranded RNA that targets CEP131 mRNA for degradation by the RISC complex.[3][5] | Integration of a DNA vector encoding an shRNA targeting CEP131 into the host cell genome, leading to continuous siRNA production.[5][6] |
| Duration of Effect | 3 to 7 days.[4] | Long-term and heritable across cell generations.[4][5] |
| Typical Knockdown Efficiency | 70-90% reduction in protein levels. | Can achieve >90% stable reduction in protein levels.[7] |
| Time to Achieve Knockdown | 24 to 72 hours post-transfection. | Several weeks to establish and select a stable clonal cell line.[8] |
| Off-Target Effects | Can occur due to partial complementarity with unintended mRNAs, particularly through the "seed" region of the siRNA.[9][10][11] These effects are often concentration-dependent.[12][13] | Can also have off-target effects. Integration into the genome can potentially disrupt endogenous gene function.[4] |
| Applications | Rapid screening, studying immediate cellular responses to CEP131 depletion, validation of antibody specificity. | Long-term functional studies, creation of disease models, investigation of developmental processes.[5] |
| Advantages | Fast, technically simpler, does not permanently alter the genome.[4] | Stable, heritable knockdown, suitable for long-term experiments and in vivo studies.[5] |
| Disadvantages | Temporary effect, potential for off-target effects, may not be suitable for all cell types.[3][4] | Time-consuming to generate stable cell lines, potential for insertional mutagenesis, knockdown level can vary between clones.[4][6] |
Experimental Protocols
The following are detailed, representative protocols for achieving transient and stable knockdown of CEP131.
Transient Knockdown of CEP131 using siRNA
This protocol describes the transient knockdown of CEP131 in a human cell line (e.g., HeLa or RPE-1) using lipid-based transfection of siRNA.
Materials:
-
CEP131-targeting siRNA and non-targeting control siRNA (20 µM stocks)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
HeLa or RPE-1 cells
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer for protein extraction (e.g., RIPA buffer)
-
Reagents for qRT-PCR or Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 1.5 µl of 20 µM siRNA (final concentration 30 nM) in 75 µl of Opti-MEM medium.
-
In a separate tube, dilute 1.5 µl of Lipofectamine RNAiMAX in 75 µl of Opti-MEM medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~150 µl). Mix gently and incubate at room temperature for 5 minutes.[14]
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 450 µl of fresh, antibiotic-free complete medium.
-
Add the 150 µl of siRNA-lipid complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
For mRNA analysis, extract total RNA and perform qRT-PCR to quantify CEP131 transcript levels.
-
For protein analysis, lyse the cells and perform Western blotting using a validated CEP131 antibody.
-
Stable Knockdown of CEP131 using shRNA
This protocol outlines the generation of a stable cell line with constitutive CEP131 knockdown using a lentiviral-based shRNA system.
Materials:
-
Lentiviral vector encoding an shRNA targeting CEP131 (and a non-targeting control shRNA vector)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target human cell line (e.g., HeLa or RPE-1)
-
Polybrene
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
Complete cell culture medium
-
Reagents for validation (as above)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-CEP131 vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The next day, replace the medium with fresh medium containing Polybrene (4-8 µg/ml).
-
Add the lentiviral supernatant to the cells at various dilutions (multiplicity of infection - MOI) to determine the optimal viral titer.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand by a kill curve.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
-
Clonal Expansion and Validation:
-
Isolate single antibiotic-resistant colonies and expand them into clonal cell lines.
-
Validate CEP131 knockdown in each clonal line by qRT-PCR and Western blotting to identify clones with the most significant and stable reduction in CEP131 expression.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CEP131 in Centrosome Regulation.
Caption: Transient vs. Stable Knockdown Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Versus Chronic Loss of Mammalian Azi1/Cep131 Results in Distinct Ciliary Phenotypes | PLOS Genetics [journals.plos.org]
- 3. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 4. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 5. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects | MDPI [mdpi.com]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for CEP131 Human Pre-designed siRNA Set A
Ensuring the safe and proper disposal of laboratory materials is paramount for maintaining a secure research environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the disposal of the CEP131 Human Pre-designed siRNA Set A, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure responsible waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle all components of the this compound with care. Although the toxicological properties of many siRNA kits have not been exhaustively studied, it is best practice to treat all chemical and biological materials with caution.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses, when handling siRNA and associated reagents.[1]
Spill Management: In the event of a spill, absorb the liquid with a suitable material. The contaminated absorbent must then be disposed of as hazardous waste in accordance with federal, state, and local environmental control regulations.[1] After cleanup, thoroughly wash the spill site.[1]
II. Step-by-Step Disposal Procedures
The disposal of synthetic nucleic acids like siRNA is often governed by the same guidelines as recombinant DNA (rDNA).[2][3] Therefore, all waste contaminated with siRNA should be decontaminated before disposal.[2]
For unopened and unused siRNA sets that are expired or no longer needed, consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal. Do not discard directly into standard trash or sewer systems.
Liquid waste containing siRNA must be decontaminated prior to disposal.[2] Two primary methods for decontamination are recommended:
-
Autoclaving: Collect all liquid waste in a leak-proof, autoclavable container. Autoclave the waste according to your institution's standard operating procedures for biohazardous liquids.
-
Chemical Decontamination (Bleach):
-
Add fresh bleach to the liquid waste to achieve a final concentration of 10%.[2]
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation of the nucleic acids.[2]
-
After decontamination, the treated liquid may be permissible for sink disposal, but always verify with your local EHS guidelines.[2]
-
All solid materials that have come into contact with siRNA are to be treated as biohazardous waste.[3] This includes:
-
Pipette tips
-
Tubes
-
Culture dishes and flasks[2]
-
Gloves and other contaminated PPE
Procedure:
-
Collect all contaminated solid waste directly into a designated biohazard waste container lined with a red bag.[2]
-
Once the bag is full, it should be securely closed and prepared for incineration.[2]
-
Contaminated sharps, such as pipette tips, should be placed in a hard-walled sharps container labeled as biohazardous.[3]
III. Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for the chemical decontamination of liquid siRNA waste.
| Parameter | Value | Unit | Reference |
| Final Bleach Concentration | 10 | % (v/v) | [2] |
| Minimum Decontamination Time | 30 | minutes | [2] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of the this compound.
Caption: Disposal decision workflow for CEP131 siRNA waste.
By following these detailed procedures, your laboratory can maintain a high standard of safety and environmental responsibility when working with and disposing of the this compound. Always consult your institution's specific safety protocols and guidelines as the primary source of information.
References
Safeguarding Your Research: Essential Safety and Handling for CEP131 Human Pre-designed siRNA Set A
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals utilizing the CEP131 Human Pre-designed siRNA Set A. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
While the specific CEP131 siRNA set is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize any potential risks and protect against nuclease contamination.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are mandatory to prevent accidental splashes.
-
Hand Protection: Wear powder-free nitrile gloves at all times to prevent contamination of the siRNA and protect your skin. Change gloves frequently, especially after handling other reagents.
-
Body Protection: A clean, buttoned lab coat is required to protect your clothing and skin from potential spills.
-
Respiratory Protection: While not generally required for handling siRNA, a suitable respirator should be available for use if there is a risk of aerosol formation, though this is unlikely with standard procedures.
Operational Plan: From Receipt to Experimentation
Follow these step-by-step instructions for the proper handling and use of the this compound.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the package for any signs of damage.
-
Store the lyophilized siRNA at -20°C or colder in a non-frost-free freezer.[1] Under these conditions, the product is stable for at least one year.
2. Reconstitution of siRNA:
-
Before opening, briefly centrifuge the tube to ensure the dried siRNA pellet is at the bottom.[1][2]
-
Resuspend the siRNA in RNase-free water or a suitable buffer (e.g., 1x siRNA Buffer) to create a stock solution.[2][3] The recommended stock concentration is typically 20 µM.[2]
-
To prepare a 20 µM stock solution, add the appropriate volume of RNase-free water as indicated in the product's technical documentation. For example, to reconstitute a 10 nmol vial to 20 µM, add 500 µL of RNase-free water.[2]
-
Gently pipette the solution up and down to mix. Avoid vigorous vortexing.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2]
3. Transfection Protocol (Example for a 24-well plate):
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.
-
Complex Formation:
-
In one tube, dilute the siRNA stock solution to the desired final concentration (e.g., 10-50 nM) with serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, proceed with your specific downstream analysis (e.g., qRT-PCR or Western blot) to assess the knockdown of CEP131.
-
Quantitative Data Summary
For consistent and reproducible results, adhere to the following quantitative parameters for the handling of your siRNA.
| Parameter | Recommended Value | Notes |
| Storage Temperature (Lyophilized) | -20°C or colder | Avoid frost-free freezers. |
| Storage Temperature (Resuspended) | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. |
| Recommended Stock Concentration | 20 µM | Can be adjusted based on experimental needs. |
| Resuspension Buffer | RNase-free water or 1x siRNA Buffer | Ensure the buffer is free of nucleases. |
| Final siRNA Concentration for Transfection | 10 - 50 nM | Optimize for your specific cell line and experiment. |
Disposal Plan: Responsible Waste Management
All materials that have come into contact with siRNA, including pipette tips, tubes, and cell culture waste, should be considered recombinant/synthetic nucleic acid waste and handled accordingly.
Decontamination and Disposal Procedure:
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) in a designated biohazard bag.
-
Decontaminate the waste by autoclaving.
-
-
Liquid Waste:
-
Sharps:
-
Dispose of any contaminated sharps in a designated sharps container.
-
Always follow your institution's specific guidelines for the disposal of biological and chemical waste.
Experimental Workflow for siRNA Transfection
Caption: Workflow for CEP131 siRNA transfection experiment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
